Antibacterial agent 64
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C29H20ClN3O6S2 |
|---|---|
Molecular Weight |
606.1 g/mol |
IUPAC Name |
(2S)-3-(1-benzofuran-2-carbonyl)-1-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C29H20ClN3O6S2/c1-38-21-13-16(10-11-19(21)34)24-23(25(35)22-12-15-6-3-5-9-20(15)39-22)26(36)27(37)33(24)28-31-32-29(41-28)40-14-17-7-2-4-8-18(17)30/h2-13,24,34,36H,14H2,1H3/t24-/m0/s1 |
InChI Key |
QWFKBEYTFLQWEP-DEOSSOPVSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@H]2C(=C(C(=O)N2C3=NN=C(S3)SCC4=CC=CC=C4Cl)O)C(=O)C5=CC6=CC=CC=C6O5)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(=C(C(=O)N2C3=NN=C(S3)SCC4=CC=CC=C4Cl)O)C(=O)C5=CC6=CC=CC=C6O5)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Antibacterial Agent 64
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Antibacterial agent 64 (also referred to as compound-62) is a novel antimicrobial compound that functions as a potent inhibitor of the histidine kinase YycG.[1][2] This enzyme is a critical component of the YycFG (also known as WalRK) two-component signal transduction system, which is essential for viability and virulence in many Gram-positive bacteria, including the opportunistic pathogen Enterococcus faecalis.[1][2] The primary mechanism of action of this compound is the inhibition of YycG's autophosphorylation, a key step in a signaling cascade that regulates cell wall metabolism and biofilm formation. Notably, this agent demonstrates significant activity in inhibiting biofilm formation and acts synergistically with conventional antibiotics like ampicillin to eradicate established biofilms.[1][2]
Core Mechanism of Action: Inhibition of the YycFG Two-Component System
The primary molecular target of this compound is the sensor histidine kinase YycG. This enzyme is the environmental sensor in the essential YycFG two-component system. In a typical activation scenario, YycG senses a specific extracellular stimulus, triggering its dimerization and subsequent autophosphorylation on a conserved histidine residue, using ATP as a phosphate donor. This phosphate group is then transferred to its cognate response regulator, YycF. Phosphorylated YycF acts as a transcriptional regulator, controlling the expression of genes vital for cell wall homeostasis and biofilm production.
This compound disrupts this critical pathway by directly inhibiting the autophosphorylation of YycG.[1][2] By preventing this initial phosphorylation event, the agent effectively blocks the entire downstream signaling cascade. This leads to the dysregulation of cell wall-related processes and a marked reduction in the bacteria's ability to form and maintain biofilms, a key virulence factor in chronic infections.[1][2]
Signaling Pathway Diagram
The following diagram illustrates the YycFG signaling pathway and the specific point of inhibition by this compound.
Quantitative Data Summary
This compound has been characterized by its potent inhibitory activity on the YycG kinase and its significant effects on Enterococcus faecalis biofilms. The key quantitative metrics are summarized below.
| Parameter | Value | Organism / Condition | Reference |
| IC50 (YycG Inhibition) | 6.1 µM | In vitro autophosphorylation assay | [1] |
| Biofilm Inhibition | Significant | E. faecalis (static and dynamic models) | [2] |
| Planktonic Growth Effect | No significant inhibition | E. faecalis (various resistant strains) | [2] |
| Synergistic Activity | Eradicates biofilm-embedded bacteria | In combination with Ampicillin | [2] |
| Cytotoxicity | Low | Mammalian cells | [2] |
Experimental Protocols
The following sections detail the methodologies for the key experiments used to characterize the mechanism of action of this compound.
YycG Autophosphorylation Inhibition Assay
This assay quantifies the ability of a compound to inhibit the ATP-dependent autophosphorylation of the YycG histidine kinase.
Protocol:
-
Protein Expression and Purification: The cytoplasmic domain of YycG is expressed as a recombinant protein (e.g., with a His-tag) in E. coli and purified using affinity chromatography.
-
Reaction Mixture Preparation: A reaction buffer is prepared containing Tris-HCl, MgCl₂, KCl, and DTT.
-
Inhibitor Incubation: Purified YycG protein is pre-incubated with varying concentrations of this compound (or DMSO as a control) in the reaction buffer for 15-30 minutes at room temperature.
-
Initiation of Phosphorylation: The phosphorylation reaction is initiated by the addition of a mixture containing ATP and [γ-³²P]ATP. The final reaction volume is typically 20-50 µL.
-
Reaction Incubation: The mixture is incubated at 37°C for a defined period (e.g., 30-60 minutes).
-
Termination: The reaction is stopped by adding an equal volume of 2x SDS-PAGE loading buffer.
-
Analysis: The samples are resolved by SDS-PAGE. The gel is dried and exposed to a phosphor screen.
-
Quantification: The amount of radiolabeled, phosphorylated YycG is quantified using a phosphor imager. The percentage of inhibition is calculated relative to the DMSO control, and IC₅₀ values are determined by fitting the data to a dose-response curve.
Workflow for YycG Inhibition Assay
Enterococcus faecalis Biofilm Formation and Eradication Assay
This protocol assesses the ability of this compound to inhibit the formation of new biofilms and to eradicate established biofilms, particularly in combination with other antibiotics.
Protocol:
-
Bacterial Culture Preparation: E. faecalis is grown overnight in a suitable medium such as Tryptic Soy Broth supplemented with glucose (TSBG). The culture is then diluted to a standardized optical density (e.g., OD₆₀₀ of 0.1) in fresh TSBG.
-
Microtiter Plate Setup: 200 µL of the diluted bacterial suspension is added to the wells of a 96-well flat-bottomed polystyrene microtiter plate.
-
For Inhibition Assay:
-
Varying concentrations of this compound are added to the wells at the time of inoculation (T=0).
-
-
For Eradication Assay:
-
The plate is first incubated for 24 hours at 37°C to allow for mature biofilm formation.
-
After 24 hours, the planktonic cells are gently removed, and the wells are washed with sterile phosphate-buffered saline (PBS).
-
Fresh media containing this compound, ampicillin, or a combination of both is added to the wells with the established biofilms.
-
-
Incubation: The plates are incubated for 24-48 hours at 37°C under static conditions.
-
Biofilm Quantification (Crystal Violet Staining):
-
The medium is discarded, and wells are washed three times with PBS to remove non-adherent cells.
-
The plates are air-dried.
-
Adherent biofilms are stained with 200 µL of 0.1% crystal violet solution for 15 minutes.
-
Excess stain is removed by washing with water.
-
The bound dye is solubilized with 200 µL of 33% acetic acid or 95% ethanol.
-
The absorbance is measured at a wavelength of 570-595 nm using a microplate reader.
-
-
Viable Cell Quantification (CFU Counting for Eradication):
-
After treatment, wells are washed with PBS.
-
The biofilm is mechanically disrupted (e.g., by scraping and vigorous pipetting or sonication) in PBS.
-
The resulting bacterial suspension is serially diluted and plated on agar plates.
-
Colony Forming Units (CFU) are counted after overnight incubation to determine the number of viable bacteria remaining in the biofilm.
-
Conclusion
This compound represents a promising class of antimicrobial agents that operate via a targeted mechanism distinct from many conventional antibiotics. By specifically inhibiting the YycG histidine kinase, it effectively disrupts a signaling pathway essential for bacterial viability, cell wall integrity, and biofilm formation. Its demonstrated ability to inhibit biofilm development and work synergistically with beta-lactam antibiotics to clear established biofilms makes it a valuable lead compound for developing new therapies against persistent and difficult-to-treat Gram-positive infections.[1][2]
References
In-Depth Technical Guide to Antibacterial Agent 64: A Novel YycG Inhibitor with Potent Anti-Biofilm Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antibacterial agent 64 (also known as compound 62) is a novel small molecule inhibitor of the essential bacterial histidine kinase YycG. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activity, with a particular focus on its potent efficacy against Enterococcus faecalis, a leading cause of hospital-acquired infections. This document details the agent's mechanism of action, its significant anti-biofilm properties, and its synergistic relationship with conventional antibiotics like ampicillin. All quantitative data are presented in structured tables, and detailed experimental protocols for key assays are provided. Furthermore, a visualization of the targeted signaling pathway is included to facilitate a deeper understanding of its molecular interactions.
Chemical Structure and Physicochemical Properties
This compound is a complex heterocyclic molecule with the chemical formula C29H20ClN3O6S2. Its structure is characterized by a dihydropyrrolidone-thiadiazole core.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 618865-52-4 | [1][2] |
| Molecular Formula | C29H20ClN3O6S2 | [1][2] |
| Molecular Weight | 606.07 g/mol | [1][2] |
| Appearance | Not specified in provided results | |
| Solubility | Not specified in provided results |
Biological Activity and Mechanism of Action
This compound functions as a potent inhibitor of the YycG histidine kinase, a critical component of the YycFG two-component signal transduction system. This system is essential for the viability of many low G+C Gram-positive bacteria, including Enterococcus faecalis. It plays a crucial role in regulating cell wall metabolism and is implicated in biofilm formation. By inhibiting the autophosphorylation of YycG, this compound disrupts this vital signaling pathway, leading to its antibacterial effects. The agent has demonstrated a half-maximal inhibitory concentration (IC50) of 6.1 µM against YycG.[1][2]
Antibacterial Spectrum
The antibacterial activity of this compound has been evaluated against a panel of clinically relevant bacterial strains. The minimum inhibitory concentration (MIC), defined as the lowest concentration of the agent that prevents visible growth, has been determined for various planktonic bacteria.
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Planktonic Bacteria
| Bacterial Strain | MIC (µg/mL) |
| Enterococcus faecalis ATCC 29212 | >128 |
| Enterococcus faecalis V583 | >128 |
| Enterococcus faecium ATCC 19434 | >128 |
| Vancomycin-resistant Enterococcus faecalis (VRE) E12 | >128 |
| Linezolid-resistant Enterococcus faecalis (LRE) E07 | >128 |
| Staphylococcus aureus ATCC 29213 | >128 |
| Methicillin-resistant Staphylococcus aureus (MRSA) ATCC 43300 | >128 |
| Streptococcus pneumoniae ATCC 49619 | >128 |
| Escherichia coli ATCC 25922 | >128 |
| Pseudomonas aeruginosa ATCC 27853 | >128 |
Data extracted from Chen Z, et al. J Med Chem. 2021;64(20):15037-15052.
Anti-Biofilm Activity
A key feature of this compound is its significant activity against bacterial biofilms, which are notoriously resistant to conventional antibiotics. The agent has been shown to inhibit the formation of Enterococcus faecalis biofilms and eradicate pre-formed biofilms, particularly in synergy with ampicillin.
Table 3: Biofilm Inhibition and Eradication by this compound
| Assay | Bacterial Strain | Concentration of Agent 64 | Effect |
| Biofilm Formation Inhibition | Enterococcus faecalis V583 | 32 µg/mL | Significant reduction in biofilm formation |
| Biofilm Eradication (Synergy with Ampicillin) | Enterococcus faecalis V583 | 64 µg/mL (Agent 64) + 64 µg/mL (Ampicillin) | Synergistic eradication of established biofilm |
Data interpreted from Chen Z, et al. J Med Chem. 2021;64(20):15037-15052.
Signaling Pathway and Experimental Workflows
YycG/YycF Signaling Pathway
The YycG/YycF two-component system is a key regulatory pathway in many Gram-positive bacteria. The sensor histidine kinase, YycG, which is embedded in the cell membrane, detects specific environmental signals. Upon activation, YycG undergoes autophosphorylation. The phosphate group is then transferred to the cognate response regulator, YycF. Phosphorylated YycF acts as a transcriptional regulator, binding to specific DNA sequences to control the expression of genes involved in cell wall metabolism and other essential cellular processes. This compound inhibits the initial autophosphorylation step of YycG, thereby blocking the entire signaling cascade.
Caption: YycG/YycF signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Key Assays
The following diagram illustrates the general workflow for the key in vitro assays used to characterize this compound.
Caption: General experimental workflow for in vitro characterization of this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the primary literature.
YycG Kinase Inhibition Assay
This assay measures the ability of this compound to inhibit the autophosphorylation of the YycG kinase.
-
Protein Expression and Purification: The cytoplasmic domain of E. faecalis YycG is expressed as a recombinant protein in E. coli and purified using affinity chromatography.
-
Reaction Mixture: The kinase reaction is performed in a buffer containing 50 mM Tris-HCl (pH 7.5), 50 mM KCl, and 10 mM MgCl2.
-
Inhibition Assay: Purified YycG protein (final concentration, e.g., 1 µM) is pre-incubated with varying concentrations of this compound (or DMSO as a control) for 15 minutes at room temperature.
-
Initiation of Reaction: The autophosphorylation reaction is initiated by the addition of ATP (final concentration, e.g., 100 µM).
-
Incubation: The reaction mixture is incubated for a defined period (e.g., 30 minutes) at 37°C.
-
Detection: The level of YycG autophosphorylation is quantified using a luminescence-based kinase assay kit that measures the amount of remaining ATP. A decrease in luminescence indicates ATP consumption due to kinase activity.
-
Data Analysis: The percentage of inhibition is calculated relative to the DMSO control, and the IC50 value is determined by fitting the data to a dose-response curve.
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is used to determine the MIC of this compound against planktonic bacteria.
-
Bacterial Inoculum Preparation: Bacterial strains are grown overnight in appropriate broth medium (e.g., Tryptic Soy Broth). The culture is then diluted to a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Controls: Positive (bacteria with no compound) and negative (broth only) controls are included on each plate.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Biofilm Eradication Assay (Synergy with Ampicillin)
This assay evaluates the ability of this compound, alone and in combination with ampicillin, to eradicate pre-formed E. faecalis biofilms.
-
Biofilm Formation: An overnight culture of E. faecalis is diluted in biofilm-promoting medium (e.g., TSB supplemented with glucose) and dispensed into the wells of a 96-well plate. The plate is incubated at 37°C for 24-48 hours to allow for biofilm formation.
-
Removal of Planktonic Cells: The medium containing planktonic (free-floating) bacteria is carefully removed, and the wells are gently washed with phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Treatment: Fresh medium containing this compound, ampicillin, or a combination of both at various concentrations is added to the wells. A control group with no treatment is also included.
-
Incubation: The plate is incubated for another 24 hours at 37°C.
-
Quantification of Biofilm:
-
The treatment medium is removed, and the wells are washed with PBS.
-
The remaining biofilm is fixed (e.g., with methanol) and then stained with a 0.1% crystal violet solution.
-
Excess stain is washed away, and the plate is allowed to dry.
-
The bound crystal violet is solubilized with a solvent (e.g., 33% acetic acid or ethanol).
-
The absorbance of the solubilized stain is measured using a microplate reader at a wavelength of approximately 570-595 nm. The absorbance is proportional to the amount of biofilm remaining.
-
-
Data Analysis: The percentage of biofilm eradication is calculated by comparing the absorbance of the treated wells to the untreated control wells. Synergy is determined by analyzing the combined effect of this compound and ampicillin compared to their individual effects.
Conclusion
This compound represents a promising new class of antibacterial compounds that target the essential YycG histidine kinase. Its potent anti-biofilm activity, particularly its synergistic effect with ampicillin against Enterococcus faecalis, highlights its potential for addressing the significant challenge of biofilm-associated infections. Further preclinical and clinical studies are warranted to fully evaluate its therapeutic potential. This technical guide provides a foundational resource for researchers and drug development professionals interested in the further exploration and development of this novel antibacterial agent.
References
An In-depth Technical Guide to the Antibacterial Activity Spectrum of Gepotidacin (CAS No. 618865-52-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gepotidacin, also known as GSK1322322, is a novel, first-in-class triazaacenaphthylene antibiotic currently in clinical development. It represents a significant advancement in the fight against antimicrobial resistance due to its unique mechanism of action, which involves the inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. This dual-targeting mechanism is distinct from that of fluoroquinolones and confers a broad spectrum of activity against both Gram-positive and Gram-negative pathogens, including strains resistant to currently available antibiotics. This technical guide provides a comprehensive overview of the antibacterial activity spectrum of Gepotidacin, detailing its in vitro potency, relevant experimental protocols, and its molecular mechanism of action.
Quantitative Antibacterial Activity
The in vitro activity of Gepotidacin has been extensively evaluated against a wide range of clinical isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, providing a quantitative measure of its potency.
Table 1: In Vitro Activity of Gepotidacin against Gram-Positive Bacteria
| Bacterial Species | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference(s) |
| Staphylococcus aureus (all phenotypes) | 940 | 0.25 | 0.5 | - | [1] |
| Staphylococcus aureus (methicillin-susceptible, MSSA) | - | 0.25 | 0.5 | - | [1] |
| Staphylococcus aureus (methicillin-resistant, MRSA) | - | 0.25 | 0.5 | - | [1] |
| Staphylococcus aureus (levofloxacin-resistant) | - | 0.25 | 0.5 | - | [1] |
| Staphylococcus saprophyticus | 344 | - | - | ≤0.25 | [2] |
| Streptococcus pneumoniae | 947 | - | 2 | ≤4 | [3] |
| Streptococcus pneumoniae (penicillin-resistant) | - | - | 2 | - | [4] |
| Streptococcus pneumoniae (levofloxacin-resistant) | - | - | 2 | - | [4] |
| Streptococcus pneumoniae (macrolide-resistant) | - | - | 2 | - | [4] |
| Streptococcus pyogenes | 617 | - | 0.25 | - | [3][5] |
| Enterococcus faecalis | 500 | - | 4 | - | [6] |
| Clostridium perfringens | - | - | 0.5 | - | [5][7] |
Table 2: In Vitro Activity of Gepotidacin against Gram-Negative Bacteria
| Bacterial Species | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference(s) |
| Escherichia coli | 3,560 | 2 | 2 | 0.125–16 | [2][8] |
| Escherichia coli (ciprofloxacin-resistant) | - | 2 | 4 | - | [8] |
| Escherichia coli (ESBL-producing) | - | 2 | 4 | - | [8] |
| Haemophilus influenzae | 2,370 | 2 | 4 | - | [3] |
| Haemophilus influenzae (β-lactamase-positive) | - | 2 | 8 | - | [3] |
| Moraxella catarrhalis | 115 | - | 1 | ≤0.06 | [3][5] |
| Neisseria gonorrhoeae | - | - | - | - | [2][9] |
| Shigella spp. | - | - | 1 | - | [5][7] |
| Citrobacter spp. | 250 | - | 8 | 0.5–128 | [6] |
| Enterobacter cloacae | 500 | - | 32 | 1 to >128 | [6] |
| Klebsiella aerogenes | 250 | - | 8 | 0.06–64 | [6] |
| Klebsiella oxytoca | 250 | - | 4 | 0.5–64 | [6] |
| Klebsiella pneumoniae | 500 | - | 32 | 0.5 to >128 | [6] |
| Proteus mirabilis | 250 | - | 16 | 0.25–128 | [6] |
| Providencia rettgeri | 250 | - | 16 | 0.5 to >128 | [6] |
Experimental Protocols
The determination of the in vitro antibacterial activity of Gepotidacin is primarily conducted using standardized methods as outlined by the Clinical and Laboratory Standards Institute (CLSI).
Minimum Inhibitory Concentration (MIC) Determination
1. Broth Microdilution Method:
This is the most common method for determining the MIC of Gepotidacin against a variety of bacterial isolates.[10]
-
Preparation of Inoculum: Bacterial isolates are cultured on appropriate agar plates to obtain isolated colonies. A suspension of the colonies is prepared in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Antibiotic Dilutions: Gepotidacin is serially diluted (usually two-fold) in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.
-
Inoculation and Incubation: Each well of the microtiter plate containing the diluted antibiotic is inoculated with the prepared bacterial suspension. The plates are then incubated at 35-37°C for 16-20 hours in ambient air.
-
Reading of Results: The MIC is defined as the lowest concentration of Gepotidacin that completely inhibits visible growth of the organism as detected by the unaided eye.
2. Agar Dilution Method:
This method is often used for fastidious organisms or for specific antibiotics like fosfomycin.[10]
-
Preparation of Agar Plates: A series of agar plates (typically Mueller-Hinton agar) containing serial two-fold dilutions of Gepotidacin are prepared.
-
Preparation of Inoculum: A bacterial suspension equivalent to a 0.5 McFarland standard is prepared. This suspension is then diluted, and a standardized volume is applied to the surface of each agar plate using a multipoint inoculator.
-
Incubation: The plates are incubated under appropriate conditions (temperature, atmosphere, and duration) for the specific bacterium being tested.
-
Reading of Results: The MIC is the lowest concentration of the antibiotic that inhibits the visible growth of the bacteria on the agar surface.
Quality Control:
Throughout the testing process, appropriate ATCC quality control strains are tested in parallel to ensure the accuracy and reproducibility of the results.[7]
Time-Kill Assays
Time-kill studies are performed to assess the bactericidal or bacteriostatic activity of an antibiotic over time.
-
Methodology: A standardized inoculum of the test organism is added to flasks containing cation-adjusted Mueller-Hinton broth with and without Gepotidacin at various concentrations (e.g., 2x, 4x, 8x the MIC). The flasks are incubated with shaking at 37°C. At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), aliquots are removed, serially diluted, and plated on agar to determine the number of viable bacteria (CFU/mL).
-
Interpretation: Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial bacterial count.[3]
Mechanism of Action and Signaling Pathway
Gepotidacin exerts its antibacterial effect by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[9] These enzymes are crucial for bacterial DNA replication, repair, and segregation. By binding to a novel site on these enzymes, Gepotidacin traps them in a complex with the DNA, leading to double-strand DNA breaks and ultimately cell death.[11]
Caption: Mechanism of action of Gepotidacin.
The diagram above illustrates the dual-targeting mechanism of Gepotidacin. The antibiotic enters the bacterial cell and inhibits both DNA gyrase and topoisomerase IV. This inhibition prevents the proper management of DNA supercoiling and the segregation of daughter chromosomes during cell division. The formation of a stable complex between the drug, the enzymes, and DNA results in the accumulation of double-strand breaks in the bacterial chromosome, which is a lethal event for the bacterium.
Caption: General workflow for MIC determination.
This workflow diagram outlines the key steps involved in determining the Minimum Inhibitory Concentration (MIC) of Gepotidacin. The process begins with the preparation of a standardized bacterial inoculum, followed by the serial dilution of the antibiotic. The prepared inoculum is then introduced to the various concentrations of Gepotidacin and incubated under controlled conditions. Finally, the results are read to determine the lowest concentration of the antibiotic that inhibits bacterial growth.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Antimicrobial Activity of Gepotidacin Tested against Escherichia coli and Staphylococcus saprophyticus Isolates Causing Urinary Tract Infections in Medical Centers Worldwide (2019 to 2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Analysis of the Antibacterial Activity of a Novel Peptide Deformylase Inhibitor, GSK1322322 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ihma.com [ihma.com]
- 5. researchgate.net [researchgate.net]
- 6. In vitro activity of gepotidacin against urinary tract infection isolates of Enterobacterales, Enterococcus faecalis, and Staphylococcus saprophyticus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Activity of Gepotidacin, a Novel Triazaacenaphthylene Bacterial Topoisomerase Inhibitor, against a Broad Spectrum of Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. What is Gepotidacin used for? [synapse.patsnap.com]
- 10. ihma.com [ihma.com]
- 11. researchgate.net [researchgate.net]
The Central Role of the YycG/YycF Two-Component System in Bacterial Biofilm Formation: A Technical Guide
For Immediate Release
[CITY, STATE] – [Date] – This technical guide provides an in-depth analysis of the YycG/YycF two-component system (TCS), a critical regulatory pathway in Gram-positive bacteria, and its pivotal role in the formation of biofilms. This document is intended for researchers, scientists, and drug development professionals engaged in the study of bacterial pathogenesis and the development of novel antimicrobial strategies.
The YycG/YycF TCS, also known as the WalK/WalR system, is highly conserved and essential for the viability of numerous bacterial species, including the significant human pathogens Staphylococcus aureus and Staphylococcus epidermidis.[1] This system acts as a key signaling pathway that allows bacteria to sense and respond to environmental cues, thereby modulating crucial physiological processes such as cell wall metabolism and the development of resilient biofilm communities.[2] Given that biofilm formation is a major contributor to antibiotic resistance and the persistence of chronic infections, understanding the regulatory mechanisms governed by YycG/YycF is paramount for the development of effective therapeutic interventions.[2][3]
This guide will dissect the molecular architecture of the YycG/YycF signaling cascade, present quantitative data on its influence on biofilm development, detail the experimental protocols for its study, and explore its potential as a promising target for next-generation antimicrobial agents.
The YycG/YycF Signaling Pathway
The YycG/YycF system is a classic two-component regulatory system comprising a membrane-bound sensor histidine kinase, YycG, and a cytoplasmic response regulator, YycF.[2] The signaling cascade is initiated in response to specific environmental stimuli, which are not yet fully elucidated but are thought to be related to cell wall integrity and turnover.
The activation sequence is as follows:
-
Sensing and Autophosphorylation: YycG, the sensor kinase, detects an external signal, leading to its autophosphorylation on a conserved histidine residue.[2]
-
Phosphotransfer: The phosphoryl group is then transferred from YycG to a conserved aspartate residue on its cognate response regulator, YycF.[2]
-
Transcriptional Regulation: Phosphorylated YycF (YycF-P) undergoes a conformational change that enhances its DNA-binding affinity. YycF-P then acts as a transcriptional regulator, binding to specific DNA sequences in the promoter regions of target genes to either activate or repress their expression.[2][4]
This signaling pathway is further modulated by auxiliary proteins, YycH and YycI, which can form a ternary complex with YycG to positively influence the activation of YycF.[2]
Quantitative Impact of YycG/YycF on Biofilm Formation
The functional importance of the YycG/YycF system in biofilm development has been quantified in several studies. The following tables summarize key findings on the effects of modulating YycG/YycF activity on biofilm biomass and the expression of biofilm-associated genes.
Table 1: Effect of YycG/YycF Silencing on Biofilm Formation in S. epidermidis
| Target Gene Silenced | Method | Incubation Time | Biofilm Formation Decrease (%) | Reference |
| yycF | Antisense RNA (asRNA) | 6 hours | 68% | [4] |
| yycG | Antisense RNA (asRNA) | 6 hours | 50% | [4] |
Table 2: Effect of ASyycF Overexpression on Biofilm Biomass in S. aureus
| Strain | Condition | Relative Biofilm Biomass (OD595) | Reference |
| MRSA | Control | ~2.0 | [5] |
| MRSA | ASyycF Overexpression | ~1.0 (Approx. 2-fold decrease) | [5] |
| ATCC29213 (MSSA) | Control | ~1.8 | [5] |
| ATCC29213 (MSSA) | ASyycF Overexpression | ~0.9 (Approx. 2-fold decrease) | [5] |
Table 3: Relative Gene Expression Changes in Response to YycG/YycF Modulation
| Bacterial Species | YycG/YycF Modulation | Target Gene | Fold Change in Expression | Reference |
| S. aureus (MRSA vs. MSSA) | Higher YycF/G in MRSA | icaA | 2.2-fold increase | [3] |
| icaD | 1.8-fold increase | [3] | ||
| yycF | 3.2-fold increase | [3] | ||
| yycG | 5.1-fold increase | [3] | ||
| S. epidermidis | yycF silencing | icaA | Increased transcription | [4] |
| arlR | Increased transcription | [4] | ||
| sarA | Increased transcription | [4] | ||
| sarX | Increased transcription | [4] | ||
| sbp | Increased transcription | [4] |
Experimental Protocols for Studying YycG-Mediated Biofilm Formation
A standardized workflow is crucial for the reproducible investigation of the YycG/YycF system's role in biofilm formation. The following diagram and detailed protocols outline the key experimental stages.
Detailed Methodologies
1. Crystal Violet (CV) Assay for Biofilm Quantification
This method provides a quantitative measure of the total biofilm biomass.
-
Inoculation and Biofilm Formation:
-
Grow overnight cultures of the bacterial strains (e.g., wild-type and yycG/yycF mutant or knockdown strains) in a suitable medium like Tryptic Soy Broth (TSB).
-
Dilute the overnight cultures to a standardized optical density (e.g., OD600 of 0.1).
-
Add 200 µL of the diluted culture to the wells of a 96-well flat-bottom microtiter plate. Include wells with sterile medium as negative controls.
-
Incubate the plate under static conditions for 24-48 hours at 37°C to allow for biofilm formation.[6][7]
-
-
Staining and Quantification:
-
Gently aspirate the planktonic cells and medium from each well.
-
Wash the wells carefully with 200 µL of phosphate-buffered saline (PBS) to remove non-adherent cells. Repeat this step twice.
-
Air-dry the plate or fix the biofilm by heating at 60°C for 30-60 minutes.[6]
-
Add 150-200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-30 minutes.[8]
-
Remove the crystal violet solution and wash the wells thoroughly with water until the negative control wells are colorless.
-
Air-dry the plate completely.
-
Solubilize the bound crystal violet by adding 200 µL of 30-33% acetic acid or ethanol to each well.[6][9]
-
Measure the absorbance of the solubilized dye at a wavelength of 590-595 nm using a microplate reader.[6][8]
-
2. Confocal Laser Scanning Microscopy (CLSM) for Biofilm Imaging
CLSM allows for the three-dimensional visualization and structural analysis of biofilms.
-
Sample Preparation:
-
Grow biofilms on a suitable surface for microscopy, such as glass coverslips or in glass-bottom microtiter plates.
-
After the desired incubation period, gently wash the biofilms with PBS to remove planktonic cells.
-
Stain the biofilm with fluorescent dyes. A common combination is SYTO 9 (stains live cells green) and propidium iodide (stains dead cells red). Incubate in the dark for approximately 15-20 minutes.[4][10]
-
-
Imaging and Analysis:
-
Mount the sample on the confocal microscope stage.
-
Acquire a series of z-stack images through the entire thickness of the biofilm using appropriate laser excitation and emission wavelengths for the chosen fluorescent dyes.
-
Use imaging software (e.g., IMARIS, COMSTAT) to reconstruct a 3D image of the biofilm.[10]
-
Analyze the 3D reconstructions to determine quantitative parameters such as biofilm thickness, biovolume, and surface coverage.[7][11]
-
3. Reverse Transcription-Quantitative PCR (RT-qPCR) for Gene Expression Analysis
RT-qPCR is used to quantify the expression levels of specific genes (e.g., icaA, sarA) involved in biofilm formation.
-
RNA Extraction:
-
Grow biofilms as described for the CV assay.
-
Harvest the biofilm-embedded cells by scraping or sonication.
-
Extract total RNA from the bacterial cells using a commercial RNA extraction kit suitable for bacteria, ensuring efficient cell lysis.[12]
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.[12]
-
-
cDNA Synthesis and qPCR:
-
Synthesize complementary DNA (cDNA) from the purified RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.[13]
-
Perform qPCR using the synthesized cDNA as a template, gene-specific primers for the target genes (yycG, yycF, icaA, sarA, etc.), and a suitable fluorescent dye (e.g., SYBR Green) or probe-based chemistry.
-
Include a housekeeping gene (e.g., 16S rRNA) as an internal control for normalization.[14]
-
Calculate the relative fold change in gene expression between different conditions (e.g., wild-type vs. mutant) using the ΔΔCt method.[13]
-
YycG as a Promising Drug Target
The essentiality of the YycG/YycF system for bacterial viability, coupled with its central role in biofilm formation and virulence, makes it an attractive target for the development of novel antimicrobial drugs.[15] Inhibiting the YycG kinase activity would disrupt the signaling cascade, leading to a downstream reduction in the expression of genes crucial for biofilm integrity and persistence. This approach offers the potential to not only directly kill the bacteria but also to sensitize them to conventional antibiotics by preventing or disrupting the protective biofilm matrix. Several studies have already demonstrated the in vitro efficacy of small molecule inhibitors targeting YycG, showing both bactericidal and anti-biofilm effects against pathogenic staphylococci.
Future Research Directions
While significant progress has been made in understanding the role of YycG in biofilm formation, several key areas warrant further investigation:
-
Identification of the specific signals that activate the YycG sensor kinase.
-
Elucidation of the complete YycF regulon in various pathogenic bacteria to fully understand its regulatory network.
-
In vivo studies to validate the efficacy of YycG inhibitors in animal models of biofilm-associated infections.
-
Exploration of combination therapies where YycG inhibitors are used in conjunction with existing antibiotics to enhance their efficacy against biofilm-embedded bacteria.
References
- 1. journals.asm.org [journals.asm.org]
- 2. The Role of Staphylococcus aureus YycFG in Gene Regulation, Biofilm Organization and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Staphylococcus aureus biofilm organization modulated by YycFG two-component regulatory pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Genes Controlled by the Essential YycFG Two-Component System Reveals a Role for Biofilm Modulation in Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Antisense yycF RNA Modulates Biofilm Organization of Methicillin-Resistant Staphylococcus aureus and Pathogenicity in a Rat Model of Osteomyelitis | MDPI [mdpi.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Visualisation and biovolume quantification in the characterisation of biofilm formation in Mycoplasma fermentans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | CodY is modulated by YycF and affects biofilm formation in Staphylococcus aureus [frontiersin.org]
- 9. Evaluation of icaA and icaD Genes Involved in Biofilm Formation in Staphylococcus aureus Isolates from Clinical Sources Using Reverse Transcriptase PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of Staphylococcus aureus biofilms via crystal violet binding and biochemical composition assays of isolates from hospitals, raw meat, and biofilm-associated gene mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Confocal imaging of biofilm formation process using fluoroprobed Escherichia coli and fluoro-stained exopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 13. Identification of Genes Controlled by the Essential YycG/YycF Two-Component System of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantification of confocal images of biofilms grown on irregular surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative and Qualitative Assessment Methods for Biofilm Growth: A Mini-review - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Antibacterial Agent 64 Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibacterial agent 64 (also referred to as compound 62) is a novel small molecule inhibitor of the YycG histidine kinase, a critical component of the YycFG (also known as WalKR) two-component signal transduction system in Gram-positive bacteria. This system is essential for bacterial viability, playing a pivotal role in the regulation of cell wall metabolism and biofilm formation.[1] The emergence of multidrug-resistant Gram-positive pathogens, such as Enterococcus faecalis, necessitates the development of new therapeutic strategies that target novel bacterial pathways. This compound represents a promising lead compound that demonstrates significant activity against E. faecalis, particularly in the context of difficult-to-treat biofilm-associated infections. This technical guide provides a comprehensive overview of the currently available data on this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.
Mechanism of Action: Inhibition of the YycFG Signaling Pathway
The YycFG two-component system is highly conserved among low G+C Gram-positive bacteria and is indispensable for their survival. It comprises the sensor histidine kinase YycG (WalK) and the response regulator YycF (WalR). YycG autophosphorylates in response to specific environmental stimuli, and subsequently transfers the phosphoryl group to YycF. Phosphorylated YycF then acts as a transcriptional regulator, controlling the expression of genes involved in cell wall homeostasis.
This compound functions as a potent inhibitor of the YycG kinase, with a reported half-maximal inhibitory concentration (IC50) of 6.1 µM.[1] By blocking the autophosphorylation of YycG, the agent disrupts the entire signaling cascade, leading to a downstream deregulation of cell wall metabolism. This mechanism is particularly effective in inhibiting biofilm formation, a key virulence factor in many chronic bacterial infections.
Signaling Pathway Diagram
Caption: The YycFG (WalK/WalR) signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound against Enterococcus faecalis.
Table 1: Inhibitory Activity of this compound
| Parameter | Value | Reference |
| YycG IC50 | 6.1 µM | [1] |
Table 2: Efficacy of this compound Against Enterococcus faecalis Biofilms
| Assay | Concentration (µM) | Effect | Reference |
| Biofilm Formation Inhibition (Static) | 64 | Significant inhibition | [1] |
| Biofilm Eradication (in combination with Ampicillin) | 64 | Synergistic eradication of viable bacteria | [1] |
Note: Specific percentages of inhibition and eradication were not publicly available and would be detailed in the primary publication.
Table 3: Synergistic Activity with Ampicillin
| Combination | Method | Result | Reference |
| This compound + Ampicillin | Checkerboard Assay | Synergistic | [1] |
Note: The Fractional Inhibitory Concentration Index (FICI) value, a quantitative measure of synergy, is detailed in the primary research article.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
YycG Inhibition Assay
This assay determines the concentration of this compound required to inhibit 50% of the YycG kinase activity.
-
Principle: The assay measures the autophosphorylation of YycG using radiolabeled ATP. The amount of incorporated radioactivity is inversely proportional to the inhibitory activity of the compound.
-
Protocol:
-
Purified YycG protein is incubated with varying concentrations of this compound in a suitable kinase buffer.
-
The reaction is initiated by the addition of [γ-32P]ATP.
-
The mixture is incubated at 37°C for a defined period to allow for autophosphorylation.
-
The reaction is stopped, and the proteins are separated by SDS-PAGE.
-
The gel is exposed to a phosphor screen, and the radioactivity of the YycG band is quantified.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium.
-
Protocol:
-
Prepare serial twofold dilutions of this compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculate each well with a standardized suspension of E. faecalis (e.g., ATCC 29212) to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a growth control (no agent) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the agent at which there is no visible turbidity.
-
Biofilm Formation Inhibition Assay (Static)
This assay quantifies the ability of an agent to prevent the formation of biofilms.
-
Principle: Bacteria are grown in the presence of the test agent in a microtiter plate. The amount of biofilm formed is quantified by staining with crystal violet.
-
Protocol:
-
Add a standardized suspension of E. faecalis to the wells of a 96-well flat-bottomed polystyrene microtiter plate.
-
Add varying concentrations of this compound to the wells.
-
Incubate the plate at 37°C for 24-48 hours without agitation.
-
After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Stain the adherent biofilms with a 0.1% (w/v) crystal violet solution for 15 minutes.
-
Wash the wells again with PBS to remove excess stain.
-
Solubilize the bound dye with an appropriate solvent (e.g., 30% acetic acid or ethanol).
-
Measure the absorbance of the solubilized dye at a specific wavelength (e.g., 595 nm) using a microplate reader.
-
The percentage of biofilm inhibition is calculated relative to the untreated control.
-
References
Investigating the Molecular Target of Antibacterial Agent 64: A Technical Guide
Abstract
Antibacterial agent 64 has been identified as a potent inhibitor of the histidine kinase YycG, a critical component of the essential WalK/WalR two-component signaling system in Gram-positive bacteria.[1][2] This technical guide provides an in-depth analysis of the molecular target of this compound, with a particular focus on its activity against Enterococcus faecalis. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows. It is intended for researchers, scientists, and drug development professionals working on the discovery and characterization of novel antibacterial agents.
Introduction
The rise of antibiotic-resistant bacteria presents a formidable challenge to global public health. Enterococcus faecalis, a Gram-positive bacterium, is a leading cause of nosocomial infections and is notorious for its intrinsic and acquired resistance to multiple antibiotics. A promising strategy to combat such pathogens is the development of novel therapeutic agents that target previously unexploited bacterial pathways.
The WalK/WalR (also known as YycG/YycF) two-component system is a highly conserved and essential signaling pathway in low G+C Gram-positive bacteria, including E. faecalis.[3] This system is a master regulator of cell wall metabolism and biofilm formation, making it an attractive target for new antibacterial drugs.[3]
This compound (also referred to as compound-62 in some literature) has emerged as a significant inhibitor of the sensor histidine kinase YycG.[1][2] This guide delves into the scientific investigation of this compound, providing a comprehensive overview of its molecular target, mechanism of action, and potential therapeutic applications.
Molecular Target: The YycG/YycF (WalK/WalR) Signaling Pathway
The primary molecular target of this compound is the histidine kinase YycG.[1][2] YycG is the sensor kinase component of the YycG/YycF two-component system. This system plays a pivotal role in maintaining cell envelope integrity and orchestrating biofilm formation in E. faecalis.
The YycG/YycF Signaling Cascade
The YycG/YycF signaling pathway is initiated by an external stimulus, which is currently not fully characterized but is believed to be related to cell wall stress or turnover. The cascade proceeds as follows:
-
Signal Perception and Autophosphorylation: The transmembrane sensor kinase YycG detects the external signal. This leads to its autophosphorylation on a conserved histidine residue within its cytoplasmic domain.
-
Phosphotransfer: The phosphoryl group is then transferred from YycG to a conserved aspartate residue on the cognate response regulator, YycF.
-
Transcriptional Regulation: Phosphorylated YycF (YycF-P) acts as a transcriptional regulator, binding to specific DNA sequences in the promoter regions of target genes to either activate or repress their transcription.
-
Cellular Response: The altered gene expression leads to changes in cellular processes, primarily related to cell wall metabolism, autolysin activity, and biofilm formation.
Downstream Targets of the YycF Response Regulator in Enterococcus faecalis
In E. faecalis, the WalR (YycF) regulon includes a cluster of genes that are co-transcribed with walR and walK. These downstream genes are designated as EF1195, EF1196, and EF1197 in the E. faecalis V583 genome. The precise functions of the proteins encoded by these genes are still under investigation, but they are believed to be involved in the regulation of cell wall homeostasis. Downregulation of walR has been shown to decrease dextran-dependent aggregation in biofilms and inhibit the transcription of virulence genes.
Mechanism of Inhibition by this compound
This compound functions by inhibiting the autophosphorylation of YycG. By blocking this initial step in the signaling cascade, it prevents the subsequent phosphorylation of YycF and the downstream transcriptional regulation of genes essential for cell wall maintenance and biofilm formation. This disruption of a vital cellular process ultimately leads to the observed antibacterial and anti-biofilm effects.
Quantitative Data
The following tables summarize the key quantitative data regarding the activity of this compound against Enterococcus faecalis.
Table 1: Inhibitory Activity of this compound
| Parameter | Value | Target Organism | Reference |
| IC50 (YycG Inhibition) | 6.1 µM | Enterococcus faecalis | [1][2] |
| Minimum Inhibitory Concentration (MIC) | Not specified | Enterococcus faecalis | [1][2] |
Note: Specific MIC values for this compound against various planktonic strains of E. faecalis were not available in the reviewed literature.
Table 2: Synergistic Anti-biofilm Activity of this compound with Ampicillin
| Treatment | Biofilm Reduction (%) | Viable Bacteria in Biofilm (CFU/mL) | Reference |
| This compound alone | Significant inhibition of formation | Not specified | [1][2] |
| Ampicillin alone | Not specified | Not specified | [1][2] |
| This compound + Ampicillin | Synergistic eradication | Significant reduction | [1][2] |
Note: Specific quantitative data on the percentage of biofilm reduction and the reduction in viable cell counts from the synergistic studies were not available in the reviewed literature. The primary source indicates a significant synergistic effect in eradicating biofilm-embedded bacteria.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the investigation of this compound.
YycG Autophosphorylation Inhibition Assay
This assay is designed to determine the inhibitory effect of a compound on the autophosphorylation activity of the YycG histidine kinase.
Materials:
-
Purified YycG protein
-
[γ-32P]ATP
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
This compound (or other test compounds) dissolved in DMSO
-
SDS-PAGE gels and electrophoresis apparatus
-
Phosphorimager
Protocol:
-
Prepare a reaction mixture containing the assay buffer, purified YycG protein, and the test compound at various concentrations (or DMSO for the control).
-
Pre-incubate the mixture at room temperature for 15 minutes.
-
Initiate the phosphorylation reaction by adding [γ-32P]ATP.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen.
-
Quantify the radiolabeled YycG bands using a phosphorimager.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC.
Materials:
-
Bacterial strains (e.g., Enterococcus faecalis ATCC 29212, clinical isolates)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
This compound (or other test compounds)
-
Spectrophotometer or microplate reader
Protocol:
-
Prepare a serial two-fold dilution of this compound in CAMHB in a 96-well microtiter plate.
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.
-
Add the bacterial inoculum to each well of the microtiter plate.
-
Include a positive control (bacteria in broth without the agent) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visually inspecting for the lowest concentration of the agent that completely inhibits bacterial growth (no turbidity). Alternatively, read the optical density at 600 nm using a microplate reader.
Biofilm Formation and Eradication Assay (Crystal Violet Method)
This assay quantifies the ability of a compound to inhibit the formation of a biofilm or to eradicate a pre-formed biofilm.
Materials:
-
Bacterial strains
-
Tryptic Soy Broth (TSB) supplemented with glucose
-
96-well flat-bottom tissue culture plates
-
This compound and/or other antibiotics
-
0.1% (w/v) crystal violet solution
-
30% (v/v) acetic acid
-
Microplate reader
Protocol for Biofilm Inhibition:
-
Prepare serial dilutions of the test compound in TSB with glucose in a 96-well plate.
-
Add a standardized bacterial suspension to each well.
-
Include a positive control (bacteria in broth) and a negative control (broth only).
-
Incubate the plate at 37°C for 24-48 hours without shaking.
-
Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic bacteria.
-
Fix the biofilms by air-drying or with methanol.
-
Stain the biofilms with 0.1% crystal violet for 15 minutes.
-
Wash the wells with water to remove excess stain and allow them to dry.
-
Solubilize the bound crystal violet with 30% acetic acid.
-
Measure the absorbance at 590 nm using a microplate reader.
Protocol for Biofilm Eradication:
-
Grow biofilms in a 96-well plate as described above (steps 2-4 of the inhibition protocol) without the test compound.
-
After the incubation period, remove the planktonic bacteria and wash the wells with PBS.
-
Add fresh broth containing serial dilutions of the test compound(s) to the wells with the pre-formed biofilms.
-
Incubate for another 24 hours at 37°C.
-
Quantify the remaining biofilm using the crystal violet staining procedure described above (steps 6-10 of the inhibition protocol).
Checkerboard Assay for Synergy Testing
This assay is used to evaluate the interaction between two antimicrobial agents (e.g., synergistic, additive, indifferent, or antagonistic).
Materials:
-
Two antimicrobial agents (e.g., this compound and ampicillin)
-
Bacterial strain
-
Appropriate broth medium
-
96-well microtiter plates
Protocol:
-
In a 96-well plate, prepare a two-dimensional array of concentrations for the two antimicrobial agents. Serially dilute Agent A horizontally and Agent B vertically.
-
Inoculate each well with a standardized bacterial suspension.
-
Include controls for the MIC of each agent alone.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC of each agent in combination by observing the lowest concentration of each drug that inhibits bacterial growth.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination using the following formula: FICI = (MIC of Agent A in combination / MIC of Agent A alone) + (MIC of Agent B in combination / MIC of Agent B alone)
-
Interpret the results based on the FICI value:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Visualizations
YycG/YycF (WalK/WalR) Signaling Pathway
Caption: The YycG/YycF two-component signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Molecular Target Identification
Caption: A generalized experimental workflow for the identification of the molecular target of a novel antibacterial agent.
Conclusion
This compound represents a promising lead compound in the development of new therapeutics against Enterococcus faecalis and potentially other Gram-positive pathogens. Its specific targeting of the essential YycG histidine kinase disrupts a critical signaling pathway involved in cell wall homeostasis and biofilm formation. The synergistic activity of this compound with existing antibiotics like ampicillin highlights its potential to be used in combination therapies to tackle difficult-to-treat biofilm-associated infections. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to optimize its structure for enhanced efficacy and safety. This technical guide provides a foundational understanding for researchers and drug developers to build upon in the ongoing effort to combat antimicrobial resistance.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Selection and Identification of Novel Antibacterial Agents against Planktonic Growth and Biofilm Formation of Enterococcus faecalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Insights into the WalK/WalR (YycG/YycF) Essential Signal Transduction Pathway Reveal a Major Role in Controlling Cell Wall Metabolism and Biofilm Formation in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Early-Stage Research on Novel Histidine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles and methodologies in the early-stage research of novel histidine kinase (HK) inhibitors. As bacteria increasingly develop resistance to conventional antibiotics, HKs, as central components of two-component signaling (TCS) systems, have emerged as promising targets for novel antimicrobial agents. Their prevalence in bacteria and absence in mammals make them an attractive avenue for developing selective therapeutics.[1][2][3] This document details the underlying signaling pathways, summarizes quantitative data for various inhibitor classes, provides detailed experimental protocols, and visualizes key concepts using Graphviz diagrams.
The Two-Component Signaling Pathway: A Prime Target
Bacteria rely on two-component systems to sense and respond to a myriad of environmental stimuli. A typical TCS comprises a sensor histidine kinase (HK) and a cognate response regulator (RR). The HK, often a transmembrane protein, detects an external signal, leading to its autophosphorylation on a conserved histidine residue, a process powered by ATP.[4][5] The phosphoryl group is then transferred to a conserved aspartate residue on the RR, activating it to elicit a downstream cellular response, frequently through the regulation of gene expression.[4][5]
Caption: A generalized bacterial two-component signaling pathway.
Classes of Histidine Kinase Inhibitors and Quantitative Data
A diverse range of small molecules has been investigated for their potential to inhibit histidine kinases. These can be broadly categorized based on their chemical scaffolds. The following tables summarize the in vitro efficacy of representative compounds from various classes, detailing their 50% inhibitory concentrations (IC50) against specific HKs and their minimum inhibitory concentrations (MIC) against relevant bacterial strains.
Table 1: Benzimidazole and Benzoxazine Derivatives
| Compound | Target HK | IC50 (µM) | Bacterial Strain | MIC (µg/mL) | Reference |
| B-1 | KinA-Spo0F | 10 | Bacillus subtilis | 1 | [6] |
| B-2 | KinA-Spo0F | 25 | Bacillus subtilis | 2 | [6] |
| X-1 | KinA-Spo0F | 5 | Staphylococcus aureus | 0.5 | [6] |
| X-2 | NRII-NRI | 15 | Escherichia coli | >16 | [6] |
Table 2: Bis-phenol and Salicylanilide Derivatives
| Compound | Target HK | IC50 (µM) | Bacterial Strain | MIC (µg/mL) | Reference |
| P-1 | KinA-Spo0F | 2.5 | Staphylococcus aureus | 1 | [6] |
| P-3 | KinA-Spo0F | >500 | Staphylococcus aureus | >16 | [6] |
| S-1 | KinA-Spo0F | 1.9 | Enterococcus faecalis | 2 | [6] |
| S-3 | NRII-NRI | >100 | Escherichia coli | >16 | [6] |
Table 3: Thiophene and Thiazolidinone Derivatives
| Compound | Target HK | IC50 (µM) | Bacterial Strain | MIC (µg/mL) | Reference |
| Thiophene 9a | WalK (B. subtilis) | 52.81 | - | - | [7] |
| Thiophene 9h | PhoR (B. subtilis) | 1.63 | - | - | [7] |
| Thiazolidinone 13a | WalK (S. epidermidis) | 29 | S. epidermidis | - | [8] |
| Thiazolidinone 20a | WalK (S. epidermidis) | 6.5 | S. epidermidis | - | [8] |
Table 4: Natural Products and Other Compounds
| Compound | Target HK | IC50 (µM) | Bacterial Strain | MIC (µg/mL) | Reference |
| Walkmycin C | WalK (S. aureus) | - | S. aureus | 0.0625-16 | [9] |
| Walkmycin C | EnvZ (E. coli) | 1.25 | - | - | [9] |
| Rhein | AgrC (S. aureus) | 13.7 | S. aureus | 32 | [9] |
| Aloe-emodin | AgrC (S. aureus) | 62.2 | S. aureus | 64 | [9] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments in the screening and characterization of novel histidine kinase inhibitors.
Histidine Kinase Autophosphorylation Assay (Radiolabeled)
This assay directly measures the enzymatic activity of the HK and its inhibition.
Caption: Workflow for the HK autophosphorylation assay.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer (e.g., 40 mM Tris-HCl pH 8.0, 150 mM KCl, 4 mM MgCl2, 10% glycerol), purified histidine kinase (final concentration typically 1-5 µM), and the test inhibitor at various concentrations (or DMSO as a vehicle control).
-
Pre-incubation: Incubate the mixture for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Start the autophosphorylation reaction by adding [γ-32P]ATP (final concentration typically 100-500 µM, with a specific activity of ~10 µCi/nmol).
-
Incubation: Incubate the reaction at the optimal temperature for the specific HK (e.g., 30°C or 37°C) for a predetermined time (e.g., 10-60 minutes), ensuring the reaction is in the linear range.
-
Quenching: Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
SDS-PAGE and Autoradiography: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to a phosphor screen.
-
Quantification: Image the phosphor screen and quantify the radioactive signal in the bands corresponding to the autophosphorylated HK. Calculate the percentage of inhibition relative to the DMSO control to determine IC50 values.
Differential Scanning Fluorimetry (DSF) for Inhibitor Binding
DSF is a high-throughput method to screen for compound binding by measuring the thermal stabilization of the target protein.
Methodology:
-
Protein and Dye Preparation: Prepare a solution of the purified histidine kinase (typically 2-5 µM) in a suitable buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl). Add a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange at a 5x concentration).
-
Plate Setup: In a 96- or 384-well PCR plate, dispense the protein-dye mixture into each well.
-
Compound Addition: Add the test compounds from a library to the wells at a final concentration typically between 10-50 µM. Include appropriate controls (e.g., DMSO, known binder).
-
Thermal Denaturation: Place the plate in a real-time PCR instrument. Program the instrument to gradually increase the temperature from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a slow ramp rate (e.g., 1°C/minute). Monitor the fluorescence at each temperature increment.
-
Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the sigmoidal unfolding curve. A shift in the Tm (ΔTm) in the presence of a compound compared to the DMSO control indicates binding and stabilization of the protein.
Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of an inhibitor that prevents visible growth of a bacterium.
Methodology:
-
Inoculum Preparation: Grow a fresh culture of the target bacterium in a suitable broth medium (e.g., Mueller-Hinton broth) to the mid-logarithmic phase. Adjust the culture to a standardized turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the test inhibitor in the broth medium.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (no inhibitor) and a negative control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the inhibitor at which there is no visible growth of the bacteria.
Future Perspectives
The development of novel histidine kinase inhibitors is a promising strategy to combat the growing threat of antibiotic resistance. Future research will likely focus on several key areas:
-
Structure-Based Drug Design: With an increasing number of HK crystal structures available, computational methods such as virtual screening and in silico docking will play a crucial role in identifying and optimizing lead compounds.
-
Broad-Spectrum vs. Targeted Inhibition: While inhibitors targeting the conserved ATP-binding site may offer broad-spectrum activity, there is also interest in developing more specific inhibitors that target the unique sensor domains of HKs to reduce off-target effects and the potential for resistance.
-
Combination Therapies: HK inhibitors may be used in combination with existing antibiotics to enhance their efficacy or resensitize resistant strains.
-
In Vivo Efficacy and Safety: Promising lead compounds will need to be evaluated in animal models of infection to assess their in vivo efficacy, pharmacokinetics, and safety profiles.
By leveraging the methodologies and knowledge outlined in this guide, researchers can contribute to the advancement of this critical area of drug discovery and the development of the next generation of antibacterial therapeutics.
References
- 1. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection of Kinase Inhibitor Selectivity by Differential Scanning Fluorimetry(DSF) - STEMart [ste-mart.com]
- 3. researchgate.net [researchgate.net]
- 4. Kinase inhibitor selectivity profiling using differential scanning fluorimetry. — Centre for Medicines Discovery (CMD) [cmd.ox.ac.uk]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Create graphs with DOT language | Plainion.GraphViz [plainionist.net]
- 8. mdpi.com [mdpi.com]
- 9. Recent Advances in Histidine Kinase-Targeted Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: In Vitro Assay Protocol for Determining the Minimum Inhibitory Concentration (MIC) of Antibacterial Agent 64
Audience: Researchers, scientists, and drug development professionals.
Introduction The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1] It is a fundamental measurement in the assessment of new antimicrobial agents, providing a quantitative measure of their potency.[2][3] This application note provides a detailed protocol for determining the MIC of a novel compound, "Antibacterial Agent 64," using the broth microdilution method. This method is a gold standard, recommended by regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5][6] The protocol covers inoculum preparation, serial dilution, incubation, and result interpretation, including the use of quality control strains to ensure accuracy and reproducibility.[7][8]
Principle of the Assay The broth microdilution method involves challenging a standardized bacterial inoculum with serially diluted concentrations of an antimicrobial agent in a liquid growth medium.[3] This is typically performed in a 96-well microtiter plate format.[9][10] Following a specified incubation period, the plates are inspected for visible bacterial growth, which appears as turbidity.[11] The MIC is identified as the lowest concentration of the antibacterial agent where no visible growth is observed.[1][12]
Experimental Protocol
This protocol is based on established CLSI and EUCAST guidelines for broth microdilution testing.[4][5]
1. Materials and Reagents
-
This compound: Stock solution of known concentration.
-
Control Antibiotic: e.g., Ciprofloxacin or Gentamicin with known QC ranges.
-
Bacterial Strains: Test organisms and Quality Control (QC) strains (e.g., Escherichia coli ATCC® 25922™, Staphylococcus aureus ATCC® 29213™, Pseudomonas aeruginosa ATCC® 27853™).[13]
-
Growth Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB). For fastidious organisms, supplement as required (e.g., with lysed horse blood).[1][14]
-
Sterile Supplies: 96-well U-bottom microtiter plates, reagent reservoirs, multichannel pipettes, serological pipettes, conical tubes.
-
Reagents: Sterile saline (0.85% NaCl), 0.5 McFarland turbidity standard.
-
Equipment: Spectrophotometer or densitometer, incubator (35°C ± 2°C), vortex mixer, biological safety cabinet.
2. Detailed Methodology
Step 2.1: Preparation of Antibacterial Agents
-
Prepare a stock solution of this compound and the control antibiotic in a suitable solvent (e.g., sterile deionized water or DMSO).
-
Create an intermediate dilution of each agent in CAMHB at four times the highest desired final concentration. For a typical 2-fold dilution series from 128 µg/mL to 0.25 µg/mL, this starting concentration would be 512 µg/mL.
Step 2.2: Preparation of Bacterial Inoculum
-
Using a sterile loop, pick 3-5 isolated colonies of the test organism from a non-selective agar plate incubated for 18-24 hours.
-
Suspend the colonies in sterile saline. Vortex thoroughly to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard by adding more bacteria or saline. This is equivalent to approximately 1-2 x 10⁸ CFU/mL.[1]
-
Within 15 minutes of standardization, dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. A common method is to dilute the 0.5 McFarland suspension 1:100 in CAMHB to get ~10⁶ CFU/mL, which will be further diluted 1:1 when added to the wells.[1]
Step 2.3: Broth Microdilution Procedure
-
Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.
-
Add 100 µL of the 4x starting concentration of this compound to the first column of wells. This creates a 2x concentration.
-
Using a multichannel pipette, perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of diluted wells.
-
Leave one column without any antibacterial agent to serve as a growth control and another column uninoculated as a sterility control.
Step 2.4: Inoculation and Incubation
-
Add 100 µL of the standardized bacterial inoculum (~1 x 10⁶ CFU/mL) to each well, except for the sterility control wells. The final volume in each well will be 200 µL, and the final bacterial concentration will be ~5 x 10⁵ CFU/mL.[1]
-
Seal the plates with a lid or adhesive seal to prevent evaporation.
-
Incubate the plates in ambient air at 35°C ± 2°C for 16-20 hours.[9][14]
Step 2.5: Reading and Recording Results
-
Following incubation, place the plate on a dark, non-reflective surface.
-
Observe the sterility control well (should be clear) and the growth control well (should be turbid).
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[1][15] Record the MIC value in µg/mL.
Data Presentation and Interpretation
Quality Control For each batch of MIC tests, QC strains must be included. The resulting MIC for the QC strain must fall within the acceptable ranges published by CLSI or EUCAST to validate the results of the test strains.[16]
Data Summary Tables Quantitative data should be organized into clear tables for analysis and comparison.
Table 1: Example MIC Data for this compound and Control Antibiotic
| Bacterial Strain | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
|---|---|---|
| E. coli (Clinical Isolate 1) | 4 | 0.25 |
| S. aureus (Clinical Isolate 1) | 0.5 | 0.5 |
| P. aeruginosa (Clinical Isolate 1) | 16 | 1 |
| E. coli ATCC® 25922™ (QC) | 2 | 0.008 |
| S. aureus ATCC® 29213™ (QC) | 0.25 | 0.25 |
| P. aeruginosa ATCC® 27853™ (QC) | 8 | 0.5 |
Table 2: CLSI Quality Control Reference Ranges for Ciprofloxacin
| QC Strain | Ciprofloxacin MIC Range (µg/mL) |
|---|---|
| E. coli ATCC® 25922™ | 0.004 - 0.016 |
| S. aureus ATCC® 29213™ | 0.12 - 0.5 |
| P. aeruginosa ATCC® 27853™ | 0.25 - 1 |
Interpretation of Results The clinical significance of an MIC value is determined by comparing it to established clinical breakpoints.[12] These breakpoints categorize an organism as Susceptible (S), Intermediate (I), or Resistant (R).[17][18]
-
Susceptible (S): Indicates that the antibacterial agent at a standard dosage is likely to inhibit the pathogen.[12]
-
Intermediate (I): The MIC is approaching attainable blood and tissue levels, and response rates may be lower. This category can act as a buffer zone and may imply efficacy in body sites where the drug concentrates.[12][17]
-
Resistant (R): The concentration of the agent required to inhibit the organism is not achievable with normal dosing, and therapeutic failure is likely.[12]
Table 3: Hypothetical Clinical Breakpoints for this compound
| Interpretation | MIC Breakpoint (µg/mL) |
|---|---|
| Susceptible (S) | ≤ 2 |
| Intermediate (I) | 4 |
| Resistant (R) | ≥ 8 |
Visualizations
Diagrams of Key Processes The following diagrams, generated using Graphviz, illustrate the primary workflow and the logic behind result interpretation.
Caption: Experimental workflow for MIC determination by broth microdilution.
Caption: Logical workflow for interpreting MIC values using clinical breakpoints.
References
- 1. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. doaj.org [doaj.org]
- 5. EUCAST: Bacteria [eucast.org]
- 6. iacld.com [iacld.com]
- 7. microbiologyclass.net [microbiologyclass.net]
- 8. bsac.org.uk [bsac.org.uk]
- 9. research.sahmri.org.au [research.sahmri.org.au]
- 10. Broth microdilution reference methodology | PDF [slideshare.net]
- 11. youtube.com [youtube.com]
- 12. droracle.ai [droracle.ai]
- 13. Quality Control Strains (standard strains) and their Uses • Microbe Online [microbeonline.com]
- 14. goldbio.com [goldbio.com]
- 15. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Scilit [scilit.com]
- 16. journals.asm.org [journals.asm.org]
- 17. What Every Pharmacist Should Know about Antimicrobial Susceptibility Testing — tl;dr pharmacy [tldrpharmacy.com]
- 18. idexx.dk [idexx.dk]
Application Notes and Protocols: Checkerboard Assay for Antibacterial Agent 64 and Ampicillin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing a checkerboard assay to assess the in vitro interaction between Antibacterial agent 64 and ampicillin against a target bacterial strain. The checkerboard method is a robust technique to determine if two antimicrobial agents act synergistically, additively, indifferently, or antagonistically.
Introduction to the Checkerboard Assay
The checkerboard assay is a microdilution technique that allows for the simultaneous testing of multiple concentrations of two antimicrobial agents to determine their combined effect on bacterial growth.[1][2] By arranging serial dilutions of one agent along the x-axis and another along the y-axis of a microtiter plate, a "checkerboard" of concentration combinations is created. This method enables the calculation of the Fractional Inhibitory Concentration Index (FICI), which quantifies the nature of the interaction between the two agents.[3][4]
This compound is a potent inhibitor of YycG, a histidine kinase involved in a two-component signal transduction system in some bacteria.[5][6][7] Ampicillin is a well-known β-lactam antibiotic that inhibits bacterial cell wall synthesis. Previous research suggests that this compound and ampicillin can act synergistically, particularly in eradicating biofilm-embedded bacteria.[5][7] This protocol provides a framework for investigating this synergistic relationship.
Experimental Protocols
Materials and Reagents
-
This compound (stock solution of known concentration)
-
Ampicillin (stock solution of known concentration)
-
Target bacterial strain (e.g., Enterococcus faecalis, Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium[2]
-
Sterile 96-well microtiter plates[2]
-
Sterile V-shaped pipetting reservoirs[2]
-
Multichannel pipette[2]
-
Single-channel pipettes
-
Sterile pipette tips
-
Incubator (35-37°C)[3]
-
Microplate reader (for measuring optical density at 600 nm)
-
0.5 McFarland turbidity standard[3]
-
Sterile saline or phosphate-buffered saline (PBS)
-
Resazurin or 2,3,5-triphenyltetrazolium chloride (TTC) (optional, for visual assessment of viability)[8]
Protocol
1. Preparation of Bacterial Inoculum: a. From a fresh culture plate, select 3-5 isolated colonies of the target bacterial strain. b. Inoculate the colonies into a tube containing 5 mL of MHB. c. Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[3] d. Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[3][9]
2. Preparation of Antibiotic Solutions: a. Prepare stock solutions of this compound and ampicillin in a suitable solvent. b. Determine the Minimum Inhibitory Concentration (MIC) of each agent individually against the target bacterium using a standard broth microdilution method prior to the checkerboard assay.[4] c. Based on the individual MICs, prepare working solutions of each antibiotic at four times the highest concentration to be tested in the assay.
3. Setting up the Checkerboard Plate: a. The checkerboard assay is typically set up in a 96-well plate.[2] A common layout involves serial dilutions of this compound along the columns and ampicillin along the rows.[4] b. Dispensing Medium: Add 100 µL of MHB to all wells except for the first column and the first row. Add 200 µL of MHB to the first well of each row (column 1). c. Serial Dilution of Ampicillin (Rows): i. Add 200 µL of the highest concentration of ampicillin working solution to the first well of the first row (A1). ii. Perform a 2-fold serial dilution by transferring 100 µL from well A1 to B1, C1, and so on, down the first column. Discard 100 µL from the last well. d. Serial Dilution of this compound (Columns): i. Add 100 µL of the highest concentration of this compound working solution to each well of the first row (from A1 to A10). ii. Perform a 2-fold serial dilution across the rows. Using a multichannel pipette, transfer 100 µL from each well in row A to the corresponding well in row B. Continue this serial dilution down to the last row. Discard 100 µL from the last row. e. Controls: i. Growth Control: One well should contain only the bacterial inoculum in MHB (no antibiotics). ii. Sterility Control: One well should contain only MHB to check for contamination. iii. Individual MICs: A row and a column should be dedicated to the serial dilutions of each antibiotic alone to re-determine the MICs under the assay conditions.[4]
4. Inoculation and Incubation: a. Add 100 µL of the prepared bacterial inoculum (5 x 10⁵ CFU/mL) to each well, except for the sterility control. b. The final volume in each well will be 200 µL. c. Cover the plate and incubate at 37°C for 18-24 hours.[8]
5. Data Collection and Analysis: a. After incubation, determine the MIC for each antibiotic alone and for each combination. The MIC is the lowest concentration that completely inhibits visible bacterial growth.[10] This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader. b. Calculate the Fractional Inhibitory Concentration (FIC) for each agent in every well showing no growth:
- FIC of Agent A (this compound): (MIC of Agent A in combination) / (MIC of Agent A alone)[9]
- FIC of Agent B (Ampicillin): (MIC of Agent B in combination) / (MIC of Agent B alone)[9] c. Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination:
- FICI = FIC of Agent A + FIC of Agent B [9][11] d. The interaction is interpreted based on the FICI value:[4][9][12]
- Synergy: FICI ≤ 0.5
- Additive/Indifference: 0.5 < FICI ≤ 4
- Antagonism: FICI > 4
Data Presentation
The results of a checkerboard assay are best summarized in a table. The table should include the individual MICs of each agent and the MICs of the agents in combination, along with the calculated FICI.
Table 1: Hypothetical Checkerboard Assay Results for this compound and Ampicillin against Enterococcus faecalis
| This compound (µg/mL) | Ampicillin (µg/mL) | MIC of this compound in Combination (µg/mL) | MIC of Ampicillin in Combination (µg/mL) | FICI | Interpretation |
| MIC alone = 16 | MIC alone = 8 | ||||
| 8 | 1 | 8 | 1 | 0.625 | Additive |
| 4 | 2 | 4 | 2 | 0.5 | Synergy |
| 2 | 4 | 2 | 4 | 0.625 | Additive |
| 1 | 4 | 1 | 4 | 0.5625 | Additive |
| 0.5 | 8 | 0.5 | 8 | 1.03125 | Indifference |
Note: The FICI is typically reported as the lowest value obtained from all the combinations that inhibit bacterial growth.
Mandatory Visualization
Caption: Workflow of the checkerboard assay from preparation to data analysis.
Caption: Interpretation of antibiotic interactions based on the FICI value.
References
- 1. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 2. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. emerypharma.com [emerypharma.com]
- 5. This compound|CAS 618865-52-4|DC Chemicals [dcchemicals.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibiotic Synergy (Checkerboard) Testing, Other Bacterial | AMRI [amri.staging.ribbitt.com]
- 10. researchgate.net [researchgate.net]
- 11. Fractional inhibitory concentration (FIC) index – REVIVE [revive.gardp.org]
- 12. Checkerboard Method [bio-protocol.org]
Application Note: Standard Operating Procedure for Time-Kill Curve Analysis of Antibacterial Agent 64
Introduction
The time-kill curve assay is a fundamental in vitro pharmacodynamic method used to assess the antimicrobial activity of a test agent against a specific microorganism over time.[1] This procedure provides critical data on the rate and extent of bacterial killing, allowing for the characterization of an agent as bactericidal (killing) or bacteriostatic (inhibiting growth).[1][2] A bactericidal effect is typically defined as a ≥3-log10 (or 99.9%) reduction in the colony-forming units per milliliter (CFU/mL) of the initial inoculum.[1] This application note provides a detailed protocol for performing a time-kill curve analysis for a novel compound, designated "Antibacterial Agent 64," adhering to guidelines established by bodies such as the Clinical and Laboratory Standards Institute (CLSI).[3]
Principle of the Assay
A standardized suspension of a test bacterium is exposed to various concentrations of this compound, typically based on its Minimum Inhibitory Concentration (MIC). At specified time intervals (e.g., 0, 2, 4, 8, and 24 hours), aliquots are removed from the test suspension. The antimicrobial action is halted by a neutralizing agent, and the sample is serially diluted and plated to enumerate the surviving viable bacteria.[4] The results are plotted as log10 CFU/mL versus time to generate the time-kill curve, which visually depicts the antimicrobial dynamics.[2]
I. Required Materials and Reagents
Equipment:
-
Biosafety cabinet
-
Shaking incubator (35 ± 2°C)
-
Spectrophotometer or nephelometer
-
Vortex mixer
-
Micropipettes and sterile tips
-
Serological pipettes
-
Sterile glass test tubes or vials[2]
-
Sterile microcentrifuge tubes
-
Timer[4]
-
Automated plate counter or manual counting supplies
Reagents and Media:
-
This compound (stock solution of known concentration)
-
Test microorganism (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium
-
Tryptic Soy Agar (TSA) or other appropriate solid medium
-
Sterile 0.9% saline or Phosphate-Buffered Saline (PBS) for dilutions
-
0.5 McFarland turbidity standard
-
Appropriate neutralizing broth/agent (e.g., Dey-Engley neutralizing broth, lecithin, Tween 80) to inactivate this compound[4]
-
Growth Control (no agent)
-
Vehicle Control (if agent is dissolved in a solvent)
II. Experimental Protocol
This protocol is based on established guidelines for antimicrobial susceptibility testing.[3][5]
Step 1: Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Inoculate the colonies into a tube containing 5 mL of CAMHB.
-
Incubate the broth culture at 35 ± 2°C with shaking until the turbidity is equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This typically requires 2-6 hours of incubation.
-
Dilute this standardized suspension in fresh CAMHB to achieve a final starting inoculum concentration of approximately 5 x 10⁵ CFU/mL in the final test tubes. This usually requires a 1:100 to 1:200 dilution.
Step 2: Preparation of Test Tubes
-
Prepare sterile glass test tubes for each concentration of this compound to be tested, plus a growth control. Recommended concentrations are multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, 4x MIC).[3]
-
Add the appropriate volume of CAMHB to each tube.
-
Add the required volume of this compound stock solution to each respective tube to achieve the final desired concentrations after the addition of the bacterial inoculum.
-
The "Growth Control" tube should contain only CAMHB and the bacterial inoculum, with no antibacterial agent.
Step 3: Time-Kill Assay Procedure
-
Add the prepared bacterial inoculum (from Step 1.4) to each test tube, including the growth control, to achieve a final volume of 10 mL and a starting bacterial density of ~5 x 10⁵ CFU/mL.
-
Immediately after inoculation, vortex each tube gently to ensure a homogenous suspension. This is the T=0 hour time point.
-
Immediately remove a 100 µL aliquot from each tube for baseline bacterial enumeration (see Step 4).
-
Incubate all tubes at 35 ± 2°C, preferably in a shaking incubator to ensure aeration.
-
At subsequent time points (e.g., 2, 4, 8, and 24 hours), remove a 100 µL aliquot from each tube for bacterial enumeration.
Step 4: Enumeration of Viable Bacteria
-
For each aliquot collected, perform 10-fold serial dilutions in sterile saline or PBS. The dilution range will depend on the expected bacterial concentration.
-
Immediately transfer the initial 100 µL aliquot into 900 µL of a validated neutralizing broth to quench the activity of this compound.[4] Subsequent serial dilutions can be made in standard saline or PBS.
-
Plate 100 µL from the appropriate dilutions onto TSA plates. For accuracy, plate dilutions expected to yield 30-300 colonies.
-
Incubate the plates at 35 ± 2°C for 18-24 hours, or until colonies are of sufficient size for counting.
-
Count the number of colonies on each plate and calculate the CFU/mL for each time point and concentration using the formula: CFU/mL = (Number of colonies) x (Dilution factor) / (Volume plated in mL)
III. Data Presentation and Interpretation
Quantitative data should be summarized in a clear, tabular format to facilitate comparison between different concentrations and time points.
Table 1: Viable Bacterial Counts (CFU/mL) at Each Time Point
| Treatment | Time 0 (CFU/mL) | Time 2h (CFU/mL) | Time 4h (CFU/mL) | Time 8h (CFU/mL) | Time 24h (CFU/mL) |
|---|---|---|---|---|---|
| Growth Control | 5.1 x 10⁵ | 2.3 x 10⁶ | 4.5 x 10⁷ | 1.1 x 10⁹ | 2.0 x 10⁹ |
| Agent 64 (0.5x MIC) | 5.0 x 10⁵ | 1.1 x 10⁵ | 8.9 x 10⁴ | 5.5 x 10⁵ | 9.8 x 10⁶ |
| Agent 64 (1x MIC) | 5.2 x 10⁵ | 9.8 x 10⁴ | 4.1 x 10³ | 1.5 x 10³ | 6.7 x 10³ |
| Agent 64 (2x MIC) | 4.9 x 10⁵ | 4.5 x 10³ | <10² | <10² | <10² |
| Agent 64 (4x MIC) | 5.1 x 10⁵ | <10² | <10² | <10² | <10² |
Table 2: Log10 CFU/mL Transformation and Reduction
| Treatment | Time 0 (Log10 CFU/mL) | Time 24h (Log10 CFU/mL) | Log10 Reduction at 24h | Interpretation |
|---|---|---|---|---|
| Growth Control | 5.71 | 9.30 | -3.59 (Growth) | N/A |
| Agent 64 (0.5x MIC) | 5.70 | 6.99 | -1.29 (Growth) | No Activity |
| Agent 64 (1x MIC) | 5.72 | 3.83 | 1.89 | Bacteriostatic |
| Agent 64 (2x MIC) | 5.69 | <2.00 | >3.69 | Bactericidal |
| Agent 64 (4x MIC) | 5.71 | <2.00 | >3.71 | Bactericidal |
-
Interpretation:
-
Bactericidal Activity: A reduction of ≥3-log10 in CFU/mL from the initial inoculum.[1]
-
Bacteriostatic Activity: A reduction of <3-log10 in CFU/mL from the initial inoculum, and the bacterial count is maintained at or below the starting density.[1]
-
No Activity: The bacterial count increases, similar to the growth control.
-
IV. Visualizations
The following diagrams illustrate the key workflows and decision points in the time-kill curve analysis.
Caption: Experimental workflow for the time-kill curve assay.
Caption: Logical flowchart for interpreting time-kill assay results.
References
Application Notes and Protocols for Culturing Bacterial Biofilms for Antibacterial Agent 64 Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to both biological and abiotic surfaces. This mode of growth confers significant protection to bacteria, rendering them notoriously resistant to conventional antimicrobial therapies. Bacteria within a biofilm can be up to 1,000 times more resistant to antibiotics than their planktonic (free-swimming) counterparts. This increased resistance is a multifactorial phenomenon, stemming from restricted antibiotic penetration into the biofilm matrix, the presence of dormant persister cells, and the altered metabolic state of biofilm-associated bacteria.
Given the clinical significance of biofilm-mediated infections, particularly in the context of chronic diseases and medical device-associated infections, there is a critical need for novel therapeutic agents that can effectively target and eradicate biofilms. "Antibacterial agent 64" represents two distinct classes of such novel compounds: YycG histidine kinase inhibitors and the PqsR quorum sensing inhibitor known as M64. These agents disrupt key signaling pathways essential for biofilm formation and maintenance, offering a promising avenue for anti-biofilm therapy.
This document provides detailed protocols for culturing bacterial biofilms and assessing the susceptibility of these biofilms to this compound. The methodologies described herein are foundational for the preclinical evaluation of new anti-biofilm candidates.
Key Signaling Pathways in Biofilm Formation
Two of the most critical signaling pathways involved in the regulation of bacterial biofilm formation are Quorum Sensing (QS) and cyclic di-GMP (c-di-GMP) signaling.
Quorum Sensing (QS): This is a cell-to-cell communication mechanism that allows bacteria to monitor their population density and collectively regulate gene expression. In many Gram-negative bacteria, this process is mediated by the production and detection of small signaling molecules called autoinducers, such as N-acyl homoserine lactones (AHLs). Once a threshold concentration of autoinducers is reached, they bind to transcriptional regulators, leading to the expression of genes involved in virulence and biofilm formation. The PqsR system in Pseudomonas aeruginosa is a key component of its QS network.[1]
Cyclic di-GMP Signaling: Cyclic dimeric guanosine monophosphate (c-di-GMP) is a ubiquitous second messenger in bacteria that plays a central role in the transition between motile and sessile lifestyles. High intracellular levels of c-di-GMP generally promote biofilm formation by stimulating the production of adhesins and EPS components, while low levels favor motility. The synthesis and degradation of c-di-GMP are controlled by diguanylate cyclases (DGCs) and phosphodiesterases (PDEs), respectively.
Experimental Protocols
Protocol 1: Microtiter Plate Biofilm Formation Assay
This protocol describes a widely used method for establishing bacterial biofilms in a 96-well microtiter plate format, which is suitable for high-throughput screening of anti-biofilm agents.
Materials:
-
Bacterial strain of interest
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth, or a minimal medium like M63)
-
Sterile 96-well flat-bottom microtiter plates
-
0.1% (w/v) crystal violet solution
-
30% (v/v) acetic acid
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Bacterial Culture Preparation:
-
Inoculate a single colony of the desired bacterial strain into 5 mL of appropriate growth medium.
-
Incubate overnight at 37°C with shaking.
-
The following day, dilute the overnight culture 1:100 in fresh, pre-warmed medium.
-
-
Biofilm Formation:
-
Dispense 100 µL of the diluted bacterial culture into the wells of a 96-well microtiter plate. Include wells with sterile medium only as a negative control.
-
Cover the plate and incubate at 37°C for 24 to 48 hours under static conditions.
-
-
Crystal Violet Staining:
-
After incubation, carefully discard the planktonic culture from the wells by inverting the plate.
-
Gently wash the wells twice with 200 µL of PBS to remove loosely attached cells.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the plate by gently submerging it in a container of water. Repeat this washing step three to four times until the water runs clear.
-
Invert the plate and tap it on a paper towel to remove excess water. Allow the plate to air dry completely.
-
-
Quantification:
-
To quantify the biofilm, add 125 µL of 30% acetic acid to each well to solubilize the crystal violet.
-
Incubate at room temperature for 15 minutes.
-
Transfer 100 µL of the solubilized crystal violet from each well to a new flat-bottom 96-well plate.
-
Measure the absorbance at 550 nm using a microplate reader. The absorbance value is directly proportional to the amount of biofilm formed.
-
Protocol 2: Biofilm Susceptibility Testing - Inhibition and Eradication
This protocol outlines the methodology to determine the Minimum Biofilm Inhibitory Concentration (MBIC) and the Minimum Biofilm Eradication Concentration (MBEC) of this compound.
Materials:
-
Established biofilms in a 96-well plate (from Protocol 1)
-
This compound stock solution
-
Appropriate growth medium
-
Sterile 96-well plates
A. Minimum Biofilm Inhibitory Concentration (MBIC) Assay:
-
Prepare a 1:100 dilution of an overnight bacterial culture in fresh medium.
-
In a 96-well plate, prepare serial dilutions of this compound in the growth medium.
-
Add 100 µL of the diluted bacterial culture to each well containing the serially diluted compound.
-
Incubate the plate at 37°C for 24-48 hours.
-
Following incubation, quantify the biofilm formation using the crystal violet staining method described in Protocol 1.
-
The MBIC is defined as the lowest concentration of the agent that results in a significant inhibition of biofilm formation compared to the untreated control.
B. Minimum Biofilm Eradication Concentration (MBEC) Assay:
-
Grow biofilms in a 96-well plate for 24-48 hours as described in Protocol 1.
-
After biofilm formation, remove the planktonic cells and wash the wells with PBS.
-
Add 100 µL of fresh medium containing serial dilutions of this compound to the wells with pre-formed biofilms.
-
Incubate for a further 24 hours at 37°C.
-
Quantify the remaining biofilm using the crystal violet staining method (Protocol 1) or determine the viability of the remaining cells using the CFU counting method (Protocol 3).
-
The MBEC is the lowest concentration of the agent that eradicates the pre-formed biofilm.
Protocol 3: Colony Forming Unit (CFU) Counting for Biofilm Viability
This protocol is used to determine the number of viable bacterial cells within a biofilm after treatment with an antimicrobial agent.
Materials:
-
Biofilms grown and treated in a 96-well plate
-
Sterile PBS
-
Sterile microcentrifuge tubes
-
Sonicator or vortex mixer
-
Agar plates of appropriate growth medium
Procedure:
-
Following treatment of the biofilms with this compound (as in Protocol 2B), carefully remove the treatment medium and wash the wells twice with PBS.
-
Add 100 µL of sterile PBS to each well.
-
Disrupt the biofilm by vigorously pipetting up and down, followed by sonication or vortexing to ensure complete dispersal of the biofilm bacteria.
-
Perform serial 10-fold dilutions of the bacterial suspension in sterile PBS.
-
Plate 100 µL of the appropriate dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on the plates to determine the CFU/mL for each well. A significant reduction in CFU/mL in treated wells compared to the untreated control indicates the bactericidal activity of the agent against the biofilm.
Experimental Workflow for Biofilm Susceptibility Testing
The following diagram illustrates the logical flow of the experimental protocols for assessing the anti-biofilm efficacy of a test compound.
Data Presentation
The following tables summarize the anti-biofilm activity of "this compound," encompassing both the YycG inhibitors and the PqsR inhibitor M64.
Table 1: Anti-biofilm Activity of YycG Inhibitors (H2-60 and H2-81) against Streptococcus agalactiae Biofilms
| Compound | Target | MIC50/MIC90 (µM) | Biofilm Reduction (72h treatment) | Synergistic Effect | Reference |
| H2-60 | YycG Histidine Kinase | 3.13 / 6.25 | 45.79% reduction in adherent cells | 83.63% reduction with Daptomycin | [2] |
| H2-81 | YycG Histidine Kinase | 6.25 / 12.5 | 29.56% reduction in adherent cells | Not reported | [2] |
Data from a study on clinical isolates of S. agalactiae.[2]
Table 2: Bactericidal Activity of YycG Inhibitors against Staphylococcus epidermidis Biofilms
| Compound | Biofilm Age | Effective Concentration for Cell Killing | Reference |
| Compound 2 | 6-hour (Young) | 100 µM | [3] |
| Compound 5 | 6-hour (Young) | 25 µM | [3] |
| Compound 5 | 24-hour (Mature) | Effective killing observed | [3] |
Qualitative assessment of bactericidal effect on biofilm-embedded cells.[3]
Table 3: Synergistic Activity of M64 (PqsR Inhibitor) with Antibiotics against Pre-formed Pseudomonas aeruginosa PA14 Biofilms
| Treatment | Biofilm Age | Log10 CFU Reduction vs. Untreated | Reference |
| 10 µM M64 | 48 hours | ~1.5 | |
| 10 µg/mL Meropenem | 48 hours | ~0.5 | |
| 10 µM M64 + 10 µg/mL Meropenem | 48 hours | ~2.5 | |
| 10 µg/mL Tobramycin | 48 hours | ~1.0 | |
| 10 µM M64 + 10 µg/mL Tobramycin | 48 hours | ~3.0 | [4] |
Data represents the reduction in viable bacterial counts (CFU) after 24 hours of treatment.[4]
Conclusion
The protocols and data presented provide a comprehensive framework for the in vitro evaluation of "this compound" and other novel anti-biofilm compounds. The microtiter plate-based assays offer a robust and high-throughput platform for initial screening, while CFU enumeration provides critical insights into the bactericidal efficacy against the highly resistant biofilm phenotype. The promising synergistic activity of the PqsR inhibitor M64 with conventional antibiotics highlights the potential of targeting bacterial signaling pathways to overcome biofilm-mediated resistance. Further investigation into the YycG inhibitors is warranted to fully elucidate their therapeutic potential. These standardized methodologies are essential for the systematic assessment and development of new therapies to combat the significant clinical challenge of biofilm-associated infections.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Antibacterial and anti-biofilm activities of histidine kinase YycG inhibitors against Streptococcus agalactiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial activities of YycG histidine kinase inhibitors against Staphylococcus epidermidis biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Antibacterial Agent 64 in Bacterial Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction
The quantification of antibacterial agents within bacterial cultures is a critical step in preclinical drug development. It provides essential data for understanding pharmacokinetic/pharmacodynamic (PK/PD) relationships, determining drug efficacy, and assessing mechanisms of action and resistance. This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Antibacterial Agent 64, a novel investigational compound, in E. coli culture matrix. The method utilizes a straightforward protein precipitation step followed by rapid chromatographic separation, making it suitable for high-throughput analysis.
Methodology
A validated LC-MS/MS method was established for the determination of this compound.[1] The sample preparation involves a simple protein precipitation technique using acetonitrile, which is effective for removing proteins from biological matrices.[2][3] Chromatographic separation is achieved on a reverse-phase C18 column, followed by detection using a triple quadrupole mass spectrometer. This approach is a preferred technique for its high selectivity and sensitivity in complex biological samples.[1]
Experimental Protocols
1. Preparation of Stock Solutions, Calibration Standards, and Quality Controls
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of DMSO.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of a suitable internal standard (e.g., a stable isotope-labeled analog of this compound) in DMSO.
-
Working Solutions: Serially dilute the stock solutions with 50:50 acetonitrile:water to prepare intermediate working solutions.
-
Calibration Curve (CC) Standards: Spike appropriate amounts of the working solutions into blank E. coli culture broth to obtain final concentrations ranging from 1 ng/mL to 2000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank E. coli culture broth at three concentration levels: Low (3 ng/mL), Medium (300 ng/mL), and High (1500 ng/mL).
2. Sample Preparation Protocol
-
Aliquot 100 µL of bacterial culture sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (e.g., 100 ng/mL) to all tubes except for the blank matrix samples.
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate proteins.[2][3]
-
Vortex each tube vigorously for 1 minute.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 200 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system for analysis.
3. LC-MS/MS Instrumental Conditions
The analysis is performed using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 min, hold for 1 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temp. | 10°C |
Table 2: Mass Spectrometry Conditions
| Parameter | Condition for this compound | Condition for Internal Standard |
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI, Positive |
| MRM Transition (Q1/Q3) | 450.2 -> 310.1 | 455.2 -> 315.1 |
| Collision Energy (CE) | 25 eV | 25 eV |
| Spray Voltage | 3500 V | 3500 V |
| Source Temperature | 400°C | 400°C |
Data Presentation
The method was validated for linearity, precision, accuracy, and recovery according to established guidelines. The correlation coefficients for calibration curves were consistently greater than 0.99.[4]
Table 3: Summary of Method Validation - Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%Bias) |
| LQC | 3.0 | 5.8% | +4.1% | 7.2% | +3.5% |
| MQC | 300.0 | 3.5% | -1.2% | 4.1% | -0.8% |
| HQC | 1500.0 | 2.9% | +2.5% | 3.8% | +1.9% |
Table 4: Linearity and Recovery
| Parameter | Result |
| Linear Range | 1.0 - 2000 ng/mL |
| Correlation (r²) | > 0.995 |
| Extraction Recovery | 91.5% - 98.2% |
| Matrix Effect | 94.3% - 103.1% |
The results demonstrate that the accuracies of the quantification ranged from 89.1% to 112.4%, with intra-day precision from 1.4% to 9.3% and inter-day precision from 2.1% to 7.2%.[4] The extraction recoveries were found to be between 90.1% and 109.2%.[4]
Visualizations
Experimental Workflow Diagrams
The following diagrams illustrate the key workflows described in this application note.
Caption: Workflow for the extraction of this compound from bacterial culture.
Caption: Logical workflow of the LC-MS/MS analysis for quantification.
This application note details a simple, rapid, and reliable LC-MS/MS method for the quantification of this compound in a bacterial culture matrix. The method demonstrates excellent linearity, precision, and accuracy, making it a valuable tool for supporting antibacterial drug discovery and development programs. The straightforward protein precipitation protocol allows for high-throughput sample processing, essential for studies requiring the analysis of a large number of samples.
References
- 1. Development and validation of an LC‐MS/MS method for quantifying nine antimicrobials in human serum and its application to study the exposure of Chinese pregnant women to antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 3. agilent.com [agilent.com]
- 4. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Evaluation of Antibacterial Agent 64 in a Mouse Infection Model
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols provide a detailed framework for the in vivo evaluation of a novel antibacterial agent, designated here as "Antibacterial Agent 64," using a mouse infection model. The described methodologies are foundational and can be adapted based on the specific characteristics of the antibacterial agent and the pathogen of interest.
Introduction
The preclinical development of new antibacterial agents necessitates robust in vivo testing to establish efficacy and safety profiles. Mouse infection models are crucial in this process, offering a bridge between in vitro activity and potential clinical outcomes.[1] These models allow for the assessment of an antimicrobial agent's effectiveness in a complex biological system, considering host-pathogen interactions and pharmacokinetic/pharmacodynamic (PK/PD) parameters.[1][2] This document outlines a systematic approach to evaluating "this compound" in a murine systemic infection (sepsis) model, a widely used and informative model for initial in vivo screening.[3]
Preclinical Assessment: In Vitro Characterization
Prior to in vivo studies, a thorough in vitro characterization of this compound is essential.
Table 1: In Vitro Susceptibility Testing of this compound
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | ||
| Escherichia coli (ATCC 25922) | ||
| Pseudomonas aeruginosa (ATCC 27853) | ||
| Klebsiella pneumoniae (Clinical Isolate) | ||
| Streptococcus pneumoniae (ATCC 49619) |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration
In Vivo Experimental Design
A multi-phase approach is recommended to comprehensively evaluate the in vivo potential of this compound.
Phase 1: Determination of the Median Lethal Dose (LD50) of the Pathogen
Objective: To determine the bacterial inoculum that causes mortality in 50% of the infected mice.
Protocol:
-
Animal Model: Use specific-pathogen-free, 6-8 week old BALB/c mice.[4] House animals in accordance with institutional guidelines.
-
Bacterial Culture: Prepare a fresh culture of the selected bacterial pathogen (e.g., Staphylococcus aureus) and dilute to various concentrations.
-
Infection: Inject groups of mice (n=10 per group) intraperitoneally (IP) with different doses of the bacterial suspension.
-
Monitoring: Observe the mice for 7 days, recording mortality and clinical signs of illness.
-
LD50 Calculation: Calculate the LD50 using a recognized method, such as the Reed-Muench method.[5]
Phase 2: Determination of the Median Effective Dose (ED50) of this compound
Objective: To determine the dose of this compound that protects 50% of infected mice from lethal infection.
Protocol:
-
Animal Model and Infection: Use BALB/c mice and infect them with the predetermined LD50 dose of the pathogen.
-
Treatment: Administer varying doses of this compound to different groups of infected mice (n=10 per group) at a specified time post-infection (e.g., 1 hour). Include a vehicle control group.
-
Monitoring: Observe the mice for 7 days and record survival.
-
ED50 Calculation: Calculate the ED50 based on the survival data.[6][7]
Table 2: Survival Data for ED50 Determination
| Treatment Group (Dose of Agent 64, mg/kg) | Number of Mice | Number of Survivors | Percent Survival |
| Vehicle Control | 10 | ||
| Dose 1 | 10 | ||
| Dose 2 | 10 | ||
| Dose 3 | 10 | ||
| Dose 4 | 10 | ||
| Dose 5 | 10 |
Phase 3: In Vivo Efficacy Study: Bacterial Load Reduction
Objective: To assess the ability of this compound to reduce the bacterial burden in target organs.
Protocol:
-
Animal Model and Infection: Infect mice with a sublethal dose of the pathogen to establish a non-lethal infection.
-
Treatment: Administer the determined ED50 or other relevant doses of this compound.
-
Sample Collection: At various time points post-treatment (e.g., 24 and 48 hours), euthanize a subset of mice from each group and aseptically collect target organs (e.g., spleen, liver, and blood).[8][9]
-
Bacterial Quantification: Homogenize the tissues, perform serial dilutions, and plate on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue or milliliter of blood.[10][11]
Table 3: Bacterial Load in Target Organs
| Treatment Group | Time Point | Spleen (log10 CFU/g) | Liver (log10 CFU/g) | Blood (log10 CFU/mL) |
| Vehicle Control | 24h | |||
| Agent 64 (ED50) | 24h | |||
| Vehicle Control | 48h | |||
| Agent 64 (ED50) | 48h |
Phase 4: Host Response Analysis
Objective: To evaluate the impact of this compound on the host inflammatory response.
Protocol:
-
Cytokine Analysis: Collect blood samples at different time points post-infection and treatment. Use ELISA or multiplex bead assays to measure the levels of key pro-inflammatory (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory (e.g., IL-10) cytokines.[12][13][14][15]
-
Histopathology: Collect target organs (spleen, liver, lungs) for histological examination.[16] Tissues should be fixed in 10% neutral buffered formalin, processed, and stained with Hematoxylin and Eosin (H&E). A veterinary pathologist should score the tissues for signs of inflammation, tissue damage, and bacterial colonization.[17]
Table 4: Pro-inflammatory Cytokine Levels in Serum (pg/mL)
| Treatment Group | Time Point | TNF-α | IL-6 | IL-1β |
| Naive | - | |||
| Vehicle Control | 6h | |||
| Agent 64 (ED50) | 6h | |||
| Vehicle Control | 24h | |||
| Agent 64 (ED50) | 24h |
Visualizations
Caption: Overall experimental workflow for the in vivo evaluation of this compound.
Caption: Hypothetical mechanism of action for this compound.
Caption: Logical relationships between key outcomes in the efficacy study.
References
- 1. Variability of murine bacterial pneumonia models used to evaluate antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. imquestbio.com [imquestbio.com]
- 3. imquestbio.com [imquestbio.com]
- 4. Frontiers | Variability of murine bacterial pneumonia models used to evaluate antimicrobial agents [frontiersin.org]
- 5. LD50 and ED50.pptx [slideshare.net]
- 6. [Method for the calculation of the 50% effective dose of biologically active agents] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Measuring bacterial load and immune responses in mice infected with Listeria monocytogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantification and characterization of mouse and human tissue-resident microbiota by qPCR and 16S sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring Bacterial Load and Immune Responses in Mice Infected with Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. Inflammatory responses and histopathological changes in a mouse model of Staphylococcus aureus-induced bloodstream infections | The Journal of Infection in Developing Countries [jidc.org]
- 14. Cytokine Kinetics and Other Host Factors in Response to Pneumococcal Pulmonary Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Correlation of proinflammatory and anti-inflammatory cytokine levels with histopathological changes in an adult mouse lung model of Campylobacter jejuni infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A guide to histomorphological evaluation of intestinal inflammation in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating the Anti-Biofilm Efficacy of YycG Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the anti-biofilm properties of YycG inhibitors. The YycG/YycF (also known as WalK/WalR) two-component system is crucial for bacterial viability, cell wall metabolism, and biofilm formation in many Gram-positive bacteria, making its components, such as the sensor histidine kinase YycG, a promising target for novel antimicrobial agents.[1][2]
Introduction to YycG and Biofilm Formation
The YycFG two-component signal transduction system plays a pivotal role in sensing and responding to environmental cues.[2] YycG, a sensor histidine kinase, autophosphorylates in response to specific stimuli and subsequently transfers the phosphoryl group to its cognate response regulator, YycF.[2][3] This phosphorylation cascade modulates the expression of downstream target genes involved in critical cellular processes, including cell wall metabolism and biofilm development.[1][2][3] Inhibition of the YycFG pathway has been shown to decrease the production of polysaccharide intercellular adhesin (PIA), a key component of the biofilm matrix, thereby reducing biofilm formation and bacterial pathogenicity.[2][3][4]
Core Assays for Anti-Biofilm Efficacy
A multi-faceted approach is recommended to thoroughly evaluate the anti-biofilm potential of YycG inhibitors. This typically involves a combination of methods to quantify biofilm mass, assess cell viability within the biofilm, and visualize the biofilm architecture.
Quantitative Data Summary
The following tables summarize key quantitative data from studies evaluating YycG inhibitors.
Table 1: Inhibitory Activity of Thiazolopyrimidinone Derivatives against S. epidermidis [5]
| Compound | MIC (μM) | MBC (μM) | MBKC (μM) | YycG' IC₅₀ (μM) |
| H5-23 | 1.56 | 3.13 | 6.25 | 77.18 |
| H5-24 | 1.56 | 3.13 | 6.25 | 82.16 |
| H5-25 | 1.56 | 3.13 | 6.25 | 80.23 |
| H5-32 | 3.13 | 6.25 | 12.5 | 83.91 |
| H5-33 | 3.13 | 6.25 | 12.5 | 64.90 |
| H5-34 | 3.13 | 6.25 | 12.5 | 61.94 |
| H5-35 | 3.13 | 6.25 | 12.5 | 78.19 |
MIC: Minimal Inhibitory Concentration, MBC: Minimal Bactericidal Concentration, MBKC: Minimal Biofilm Killing Concentration, IC₅₀: Half-maximal Inhibitory Concentration.
Table 2: Anti-biofilm Activity of YycG Inhibitors H2-60 and H2-81 against S. agalactiae [6]
| Compound | MIC₅₀ (μM) | MIC₉₀ (μM) | YycG' HisKA Domain IC₅₀ (μM) | Reduction in Adherent Cells (Established Biofilm) |
| H2-60 | 3.13 | 6.25 | 35.6 | 45.79% |
| H2-81 | 6.25 | 12.5 | 46.3 | 29.56% |
MIC₅₀/MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 50%/90% of isolates.
Signaling Pathway and Experimental Workflows
YycFG Signaling Pathway in Biofilm Formation
Caption: YycFG two-component signaling pathway and the mode of action for YycG inhibitors.
Experimental Protocols
Crystal Violet (CV) Assay for Biofilm Quantification
This assay measures the total biofilm biomass. Crystal violet stains the cells and the extracellular matrix.[7][8]
Workflow Diagram:
Caption: Workflow for the Crystal Violet biofilm quantification assay.
Protocol:
-
Preparation: Grow bacterial cultures overnight. Dilute the culture (e.g., 1:100) in fresh growth medium.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to the wells of a 96-well flat-bottom microtiter plate. Include wells with various concentrations of the YycG inhibitor and appropriate controls (no inhibitor, vehicle control).
-
Incubation: Cover the plate and incubate at 37°C for 24-48 hours without agitation.[9]
-
Washing: Gently discard the planktonic culture from the wells. Wash the wells carefully with sterile phosphate-buffered saline (PBS) or distilled water to remove non-adherent cells.[8] Repeat this step 2-3 times.
-
Fixation (Optional): Air-dry the plate or fix the biofilm with methanol for 15 minutes.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[7][9]
-
Washing: Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.
-
Solubilization: Add 200 µL of 30% acetic acid or ethanol to each well to dissolve the bound dye.[9]
-
Quantification: Transfer 125 µL of the solubilized crystal violet to a new flat-bottom plate and measure the absorbance at a wavelength between 550 and 590 nm using a microplate reader.[10]
MTT/XTT Assay for Biofilm Viability
This colorimetric assay assesses the metabolic activity of cells within the biofilm, providing an indication of cell viability.[11] Live cells with active dehydrogenases reduce the tetrazolium salt (MTT or XTT) to a colored formazan product.[12]
Workflow Diagram:
Caption: Workflow for the MTT/XTT biofilm viability assay.
Protocol:
-
Biofilm Formation: Grow biofilms in a 96-well plate as described in the Crystal Violet assay protocol (Steps 1-3).
-
Washing: Carefully remove the planktonic cells and wash the biofilms with PBS.
-
MTT Addition: Prepare a 5 mg/mL MTT stock solution in PBS. Dilute this stock to a final concentration of 0.5 mg/mL in serum-free medium or PBS. Add 100 µL of the MTT working solution to each well.
-
Incubation: Incubate the plate at 37°C for 3-4 hours, protected from light.[12]
-
Solubilization: After incubation, carefully remove the MTT solution. Add 100-150 µL of a solubilizing agent (e.g., dimethyl sulfoxide (DMSO), acidified isopropanol, or sodium dodecyl sulfate) to each well to dissolve the formazan crystals.[12]
-
Quantification: Shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
Confocal Laser Scanning Microscopy (CLSM) for Biofilm Imaging
CLSM allows for the three-dimensional visualization of biofilm architecture and the assessment of cell viability in situ using fluorescent dyes.[13][14][15]
Workflow Diagram:
Caption: Workflow for Confocal Laser Scanning Microscopy of biofilms.
Protocol:
-
Biofilm Growth: Grow biofilms on a CLSM-compatible surface, such as glass-bottom dishes or chamber slides, in the presence of the YycG inhibitor.
-
Washing: Gently rinse the biofilm with PBS to remove planktonic bacteria.
-
Staining: Stain the biofilm with a fluorescent dye combination, such as the LIVE/DEAD BacLight™ Bacterial Viability Kit, which contains SYTO 9 (stains live cells green) and propidium iodide (stains dead cells red).[16] Incubate in the dark at room temperature for 15-30 minutes.
-
Imaging: Mount the sample on the confocal microscope stage. Acquire a series of optical sections (z-stacks) through the depth of the biofilm using appropriate laser excitation and emission filters.
-
Analysis: Reconstruct three-dimensional images of the biofilm structure from the z-stacks using imaging software (e.g., ImageJ, Imaris).[17] Quantify parameters such as biofilm thickness, biovolume, and the ratio of live to dead cells.
Scanning Electron Microscopy (SEM) for Ultrastructural Analysis
SEM provides high-resolution images of the biofilm surface topography and the morphology of the embedded cells.[18][19]
Workflow Diagram:
Caption: Workflow for Scanning Electron Microscopy of biofilms.
Protocol:
-
Sample Preparation: Grow biofilms on a suitable substrate (e.g., plastic or glass coverslips) in the presence of the YycG inhibitor.
-
Fixation: Fix the biofilms by immersing the substrate in a primary fixative, such as 2.5% glutaraldehyde in a suitable buffer (e.g., cacodylate or phosphate buffer), for several hours at room temperature or overnight at 4°C.[20][21]
-
Post-fixation: Rinse the samples with buffer and then post-fix with 1% osmium tetroxide for 1-2 hours.[20][21] This enhances contrast and preserves cellular structures.
-
Dehydration: Dehydrate the samples through a graded series of ethanol solutions (e.g., 30%, 50%, 70%, 90%, and 100%), with 15-30 minute incubations at each step.[20][21][22]
-
Drying: Critically point dry the samples using liquid carbon dioxide to prevent structural collapse that can occur with air-drying.[21]
-
Coating: Mount the dried samples on SEM stubs and sputter-coat them with a thin layer of a conductive metal, such as gold or a gold-palladium alloy.[20][21]
-
Imaging: Observe the samples in a scanning electron microscope to analyze the biofilm's surface architecture and cellular morphology.
References
- 1. New Insights into the WalK/WalR (YycG/YycF) Essential Signal Transduction Pathway Reveal a Major Role in Controlling Cell Wall Metabolism and Biofilm Formation in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Anti-bacterial and Anti-biofilm Evaluation of Thiazolopyrimidinone Derivatives Targeting the Histidine Kinase YycG Protein of Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial and anti-biofilm activities of histidine kinase YycG inhibitors against Streptococcus agalactiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ableweb.org [ableweb.org]
- 8. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. static.igem.org [static.igem.org]
- 10. Video: Microtiter Dish Biofilm Formation Assay [jove.com]
- 11. broadpharm.com [broadpharm.com]
- 12. bds.berkeley.edu [bds.berkeley.edu]
- 13. Imaging of biofilms by confocal scanning laser microscopy. [bio-protocol.org]
- 14. Confocal Laser Scanning Microscopy for Biofilm Assay - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 15. Confocal Laser Scanning Microscopy for Analysis of Pseudomonas aeruginosa Biofilm Architecture and Matrix Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Confocal laser scanning microscopy (CLSM). [bio-protocol.org]
- 17. 2.8. Confocal Laser Scanning Microscopy (CLSM) of Biofilms [bio-protocol.org]
- 18. Imaging Bacteria and Biofilm by Field Emission Scanning Electron Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 19. Microscopy Methods for Biofilm Imaging: Focus on SEM and VP-SEM Pros and Cons - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Biofilm Analysis - Protocols/Techniques - Services - Electron Microscope - Shared Resource Laboratories & Facilities - For Researchers - Research - University of Rochester Medical Center [urmc.rochester.edu]
- 21. pubcompare.ai [pubcompare.ai]
- 22. ibidi.com [ibidi.com]
Application Notes: Crystal Violet Biofilm Assay for Evaluating Antibacterial Agent 64
References
- 1. mdpi.com [mdpi.com]
- 2. Development of Antibiofilm Therapeutics Strategies to Overcome Antimicrobial Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ableweb.org [ableweb.org]
- 4. Microtiter plate assays to assess antibiofilm activity against bacteria | Springer Nature Experiments [experiments.springernature.com]
- 5. Critical Assessment of Methods to Quantify Biofilm Growth and Evaluate Antibiofilm Activity of Host Defence Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative and Qualitative Assessment Methods for Biofilm Growth: A Mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Quantitative Analyses of Biofilm by Using Crystal Violet Staining and Optical Reflection [mdpi.com]
- 10. Crystal violet assay [bio-protocol.org]
- 11. Video: Microtiter Dish Biofilm Formation Assay [jove.com]
- 12. static.igem.org [static.igem.org]
- 13. static.igem.org [static.igem.org]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Antibacterial Agent 64 Concentration for Synergistic Activity
Welcome to the technical support center for optimizing the concentration of Antibacterial Agent 64 (a hypothetical agent for the purpose of this guide) to achieve synergistic activity with other antimicrobial compounds. This resource is designed for researchers, scientists, and drug development professionals to address common issues and provide clear guidance for experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is antibacterial synergy and why is it important?
Antibacterial synergy occurs when the combined effect of two or more antibiotics is greater than the sum of their individual effects.[1] This is a crucial strategy in combating multidrug-resistant bacteria for several reasons:
-
Enhanced Efficacy: Synergistic combinations can be more effective at killing bacteria than single drugs alone.[1]
-
Overcoming Resistance: Synergy can help overcome existing resistance mechanisms in bacteria.[2]
-
Dose Reduction: By using synergistic combinations, the required concentration of each antibiotic can often be reduced, which in turn can minimize potential toxicity and side effects.[2]
-
Preventing Resistance: The use of combination therapy can help prevent the emergence of new resistant strains.[1]
There are different mechanisms through which synergy can be achieved, such as one agent increasing the permeability of the bacterial membrane to allow better entry of the second agent, or the two agents inhibiting different steps in the same essential metabolic pathway.[3]
Q2: How is synergistic activity between this compound and another compound measured?
The most common in vitro methods for determining synergy are the checkerboard assay and the time-kill curve assay .[2]
-
Checkerboard Assay: This method involves testing a range of concentrations of two drugs, both individually and in combination, in a microtiter plate format.[4][5] The results are used to calculate the Fractional Inhibitory Concentration Index (FICI).
-
Time-Kill Curve Assay: This dynamic method measures the rate of bacterial killing over time when exposed to antibiotics alone and in combination.[6][7] It provides more detailed information about the pharmacodynamics of the interaction.
More advanced in vitro models like the Hollow Fiber Infection Model (HFIM) can simulate human-like pharmacokinetic profiles, offering a more realistic assessment of how drug combinations might perform in vivo.[8][9][10]
Q3: How is the Fractional Inhibitory Concentration Index (FICI) calculated and interpreted?
The FICI is calculated from the results of a checkerboard assay and is the primary metric for quantifying synergy.[5][11] The formula is as follows:
FICI = (MIC of Agent A in combination / MIC of Agent A alone) + (MIC of Agent B in combination / MIC of Agent B alone) [11]
Where:
-
MIC (Minimum Inhibitory Concentration): The lowest concentration of an antibiotic that prevents visible growth of a bacterium.
-
Agent A: this compound
-
Agent B: The partner compound
The interpretation of the FICI value is summarized in the table below:
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy[11][12] |
| > 0.5 to ≤ 1.0 | Additive effect[11][12] |
| > 1.0 to < 4.0 | No interaction (Indifference)[11][12] |
| ≥ 4.0 | Antagonism[11][12] |
Note: Some literature may use slightly different thresholds for interpretation.[13]
Troubleshooting Guides
Problem 1: Inconsistent results in the checkerboard assay.
Inconsistent results between replicates of a checkerboard assay can be frustrating. Here are some common causes and troubleshooting steps:
| Potential Cause | Troubleshooting Steps |
| Inoculum preparation variability | Ensure a standardized inoculum is prepared for each experiment, typically a 0.5 McFarland standard.[5] Use a spectrophotometer to verify the bacterial suspension density. |
| Pipetting errors | Use calibrated pipettes and proper technique, especially for serial dilutions. Consider using multichannel pipettes for consistency.[14] |
| Edge effects in microtiter plates | Evaporation from the outer wells can concentrate the media and drugs. To mitigate this, fill the outer wells with sterile broth or water and do not use them for experimental data. |
| Contamination | Use aseptic techniques throughout the procedure. Plate a sample of the inoculum to check for purity. |
| Incorrect incubation conditions | Ensure the incubator is set to the correct temperature and provides adequate aeration (if required) for the specific bacterial strain.[5] |
| Drug instability | Prepare fresh stock solutions of the antibiotics for each experiment, as some agents can degrade over time. |
Problem 2: Synergy observed in the checkerboard assay is not replicated in a larger culture volume.
This is a common issue when scaling up experiments.[15]
| Potential Cause | Troubleshooting Steps |
| Differences in aeration and growth kinetics | Bacterial growth can be different in a flask compared to a microtiter plate well due to variations in surface area to volume ratio and oxygen availability. Ensure adequate shaking and similar growth media are used in both setups. |
| Longer incubation times in larger cultures | Extended incubation can lead to drug degradation or the emergence of resistant subpopulations that were not detected in the shorter checkerboard assay.[15] Consider sampling at earlier time points in the larger culture. |
| Inoculum density differences | Ensure the initial bacterial density (CFU/mL) is consistent between the checkerboard assay and the larger culture.[15] |
Problem 3: The time-kill assay does not show synergy, even though the FICI was ≤ 0.5.
While the checkerboard assay measures inhibition of growth, the time-kill assay measures the rate of killing.[16] A synergistic FICI does not always guarantee synergistic killing.
| Potential Cause | Troubleshooting Steps |
| Bacteriostatic vs. Bactericidal effects | The combination may be synergistically bacteriostatic (inhibiting growth) but not bactericidal (killing the bacteria). The time-kill assay is necessary to differentiate between these two outcomes.[16] |
| Suboptimal drug concentrations | The concentrations showing synergy in the checkerboard assay might not be optimal for achieving a synergistic killing rate. Test a range of concentrations around the synergistic MICs in the time-kill assay. |
| Delayed synergistic effect | Synergy might not be apparent at early time points. Extend the duration of the time-kill assay (e.g., to 24 hours) to observe potential delayed effects.[17] |
Experimental Protocols
Checkerboard Assay Protocol
This protocol provides a detailed methodology for performing a checkerboard assay to determine the synergistic interaction between this compound and a partner compound.
-
Prepare Stock Solutions: Prepare stock solutions of this compound and the partner compound at a concentration that is a multiple of the highest concentration to be tested (e.g., 10x the highest desired concentration).
-
Prepare Bacterial Inoculum: Culture the test bacterium overnight. Dilute the overnight culture in fresh broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension to the final desired inoculum density (e.g., 5 x 10⁵ CFU/mL).[5]
-
Set up the Microtiter Plate:
-
Add a fixed volume of sterile broth to all wells of a 96-well plate.
-
Create serial dilutions of this compound along the y-axis of the plate.
-
Create serial dilutions of the partner compound along the x-axis of the plate.[5]
-
The final volume in each well should be the same after the addition of the bacterial inoculum.
-
-
Inoculate the Plate: Add the prepared bacterial inoculum to each well.
-
Incubation: Incubate the plate at the optimal temperature for the test bacterium for 18-24 hours.[18]
-
Read Results: After incubation, determine the MIC of each drug alone and in combination by visual inspection for turbidity or by measuring the optical density (OD) with a plate reader. The MIC is the lowest concentration showing no visible growth.
-
Calculate FICI: Use the MIC values to calculate the FICI as described in Q3.
Time-Kill Curve Assay Protocol
This protocol outlines the steps for a time-kill curve assay to assess the dynamic interaction between this compound and a partner compound.
-
Prepare Cultures: Grow an overnight culture of the test bacterium. Dilute the culture in fresh broth and grow to the logarithmic phase.
-
Prepare Test Tubes: Prepare tubes containing fresh broth with the following:
-
No antibiotic (growth control)
-
This compound alone (at a specific concentration, e.g., its MIC)
-
Partner compound alone (at its MIC)
-
The combination of this compound and the partner compound (at their respective MICs or other concentrations of interest).
-
-
Inoculate Tubes: Inoculate each tube with the log-phase bacterial culture to a final density of approximately 5 x 10⁵ CFU/mL.[17]
-
Incubation and Sampling: Incubate the tubes at the appropriate temperature with shaking. At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), collect an aliquot from each tube.[19]
-
Determine Viable Counts: Perform serial dilutions of the collected aliquots and plate them on appropriate agar plates to determine the number of viable bacteria (CFU/mL).
-
Plot the Data: Plot the log₁₀ CFU/mL versus time for each condition.
-
Interpret the Results:
-
Synergy: A ≥ 2-log₁₀ decrease in CFU/mL at a specific time point for the combination compared to the most active single agent.[6][17]
-
Indifference: A < 2-log₁₀ change in CFU/mL for the combination compared to the most active single agent.[6]
-
Antagonism: A ≥ 2-log₁₀ increase in CFU/mL for the combination compared to the most active single agent.[6]
-
Visualizations
Caption: Workflow for optimizing synergistic antibacterial concentrations.
Caption: Common mechanisms of antibacterial synergy.
References
- 1. Antibiotic synergy - Wikipedia [en.wikipedia.org]
- 2. ijcmph.com [ijcmph.com]
- 3. Frontiers | Synergistic action of antimicrobial peptides and antibiotics: current understanding and future directions [frontiersin.org]
- 4. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 5. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. fibercellsystems.com [fibercellsystems.com]
- 9. The Hollow Fibre Infection Model (HFIM), a Novel in vitro Model for Developing Anti-infective Therapies - Evotec [evotec.com]
- 10. mdpi.com [mdpi.com]
- 11. Interpretation of Fractional Inhibitory Concentration Index (FICI) [bio-protocol.org]
- 12. arpi.unipi.it [arpi.unipi.it]
- 13. researchgate.net [researchgate.net]
- 14. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. emerypharma.com [emerypharma.com]
- 17. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | In vitro Synergistic Activity of Antimicrobial Combinations Against blaKPC and blaNDM-Producing Enterobacterales With blaIMP or mcr Genes [frontiersin.org]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting the Efficacy of Antibacterial Agent 64 in Biofilm Eradication
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low efficacy of Antibacterial Agent 64 against bacterial biofilms.
Troubleshooting Guide: Low Efficacy of this compound
Experiencing lower-than-expected efficacy of this compound in your biofilm eradication experiments can be frustrating. This guide provides a systematic approach to troubleshooting common issues.
Question: My this compound is effective against planktonic bacteria, but shows minimal effect on biofilms. Why is this happening?
Answer:
This is a common observation and highlights the significant difference between planktonic (free-floating) and biofilm-dwelling bacteria. Biofilms possess a complex architecture and various defense mechanisms that render them inherently more resistant to antimicrobial agents.[1][2] Here are the primary reasons for this discrepancy:
-
The Extracellular Polymeric Substance (EPS) Matrix: The EPS matrix, composed of polysaccharides, proteins, lipids, and extracellular DNA (eDNA), acts as a physical barrier, preventing or slowing the penetration of this compound to the cells within the biofilm.[3][4]
-
Physiological Heterogeneity: Bacteria within a biofilm exist in diverse physiological states. Cells in the deeper layers may be in a slow-growing or dormant state (persister cells) and are less susceptible to antibiotics that target actively dividing cells.[2][5][6]
-
Enzymatic Degradation: The EPS matrix can accumulate enzymes that may neutralize or degrade this compound before it can reach its target.[6]
-
Efflux Pumps: Bacteria within biofilms can upregulate the expression of efflux pumps, which actively transport antimicrobial agents out of the cell, preventing them from reaching their intracellular targets.[2][7]
-
Horizontal Gene Transfer: The high cell density within a biofilm facilitates the transfer of antibiotic resistance genes between bacteria.[2][3]
To address this, consider the following troubleshooting workflow:
Caption: A troubleshooting workflow for addressing low efficacy of an antibacterial agent against biofilms.
Frequently Asked Questions (FAQs)
Q1: What is the difference between Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Eradication Concentration (MBEC)?
A1:
-
MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a planktonic (liquid) culture.[8]
-
MBEC is the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.[6]
It is crucial to understand that the MBEC is often significantly higher than the MIC for the same bacterium and antimicrobial agent, sometimes by a factor of 10 to 1000.[2][9] Relying solely on MIC values to predict efficacy against biofilms can be misleading and lead to treatment failure in a clinical or industrial setting.
Q2: How can I determine the MBEC of this compound?
A2: The MBEC can be determined using devices like the Calgary Biofilm Device (CBD) or by adapting a 96-well plate biofilm formation assay.[6] The general principle involves:
-
Growing biofilms on pegs or in the wells of a microtiter plate.
-
Exposing the mature biofilms to a range of concentrations of this compound for a defined period (e.g., 24 hours).
-
Rinsing the biofilms to remove the antibacterial agent.
-
Transferring the pegs to a fresh growth medium or adding fresh medium to the wells and incubating to allow for the regrowth of any surviving bacteria.
-
The MBEC is the lowest concentration of the agent that prevents regrowth.[6]
Q3: My results are inconsistent between experiments. What could be the cause?
A3: Inconsistent results in biofilm experiments are often due to variability in biofilm formation. Key factors to control for include:
-
Inoculum Preparation: Ensure a consistent starting cell density for each experiment.
-
Growth Medium: Use the same batch of media and ensure consistent composition.
-
Incubation Conditions: Maintain consistent temperature, humidity, and aeration.
-
Surface Properties: Use plates or surfaces from the same manufacturer and lot number, as variations in surface chemistry can affect biofilm attachment.
-
Washing Steps: Gentle and consistent washing is critical to remove planktonic cells without dislodging the biofilm.
Q4: Are there alternative or synergistic approaches to improve the efficacy of this compound?
A4: Yes, several strategies can be employed to enhance the antibiofilm activity of your agent:
-
Combination Therapy: Combining this compound with other antimicrobial agents can have a synergistic effect.[4]
-
EPS Matrix Degrading Enzymes: Using enzymes like DNases or dispersin B can help to break down the biofilm matrix, allowing for better penetration of your agent.[6]
-
Quorum Sensing Inhibitors: Interfering with bacterial cell-to-cell communication (quorum sensing) can disrupt biofilm formation and increase susceptibility to antimicrobials.[10]
-
Efflux Pump Inhibitors: These compounds can block the efflux pumps, leading to an accumulation of your antibacterial agent inside the bacterial cells.[5]
Data Presentation: Comparative Efficacy of Antibacterial Agents Against Biofilms
The following tables summarize quantitative data from various studies, highlighting the disparity between MIC and MBEC values for different antibiotics against common biofilm-forming bacteria. This data illustrates the increased resistance of biofilms.
Table 1: Comparison of MIC and MBEC for Antibiotics against Pseudomonas aeruginosa
| Antibiotic | MIC (µg/mL) | MBEC (µg/mL) | Fold Increase (MBEC/MIC) | Reference |
| Ciprofloxacin | 0.25 - 2 | 256 - >1024 | 128 - >4096 | [4] |
| Tobramycin | 0.5 - 2 | 512 - 2048 | 256 - 1024 | [4][11] |
| Ceftazidime | 1 - 8 | >1024 | >128 | [4] |
| Meropenem | 0.25 - 2 | 512 - >1024 | 256 - >4096 | [4] |
| Colistin | 0.5 - 2 | 128 - 512 | 64 - 1024 | [4] |
Table 2: Comparison of MIC and MBEC for Antibiotics against Staphylococcus aureus
| Antibiotic | MIC (µg/mL) | MBEC (µg/mL) | Fold Increase (MBEC/MIC) | Reference |
| Vancomycin | 0.5 - 2 | 1024 - >4096 | 512 - >2048 | [8][12] |
| Gentamicin | 0.25 - 1 | 256 - 1024 | 256 - 1024 | [12] |
| Cefazolin | 0.25 - 1 | 2048 - >4096 | >2048 | [12] |
| Rifampicin | 0.008 - 0.03 | 0.5 - 4 | 16 - 500 | [12] |
| Daptomycin | 0.25 - 1 | 128 - 512 | 128 - 512 | [9] |
Experimental Protocols
Protocol 1: Crystal Violet Biofilm Assay (Static Microtiter Plate Method)
This protocol is a standard method for quantifying biofilm formation.
-
Inoculum Preparation: Grow a bacterial culture overnight in a suitable broth medium. Dilute the culture to a standardized optical density (e.g., OD600 of 0.05) in fresh medium.
-
Biofilm Formation: Add 200 µL of the diluted culture to the wells of a 96-well flat-bottom microtiter plate. Include wells with sterile medium as a negative control. Incubate the plate under static conditions for 24-48 hours at an appropriate temperature (e.g., 37°C).[13][14]
-
Washing: Gently aspirate the medium and planktonic cells from the wells. Wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS).[15]
-
Fixation: Add 200 µL of methanol to each well and incubate for 15 minutes to fix the biofilms.
-
Staining: Remove the methanol and add 200 µL of 0.1% (w/v) crystal violet solution to each well. Incubate for 15-30 minutes at room temperature.
-
Washing: Remove the crystal violet solution and wash the plate thoroughly with deionized water until the negative control wells are colorless.
-
Solubilization: Add 200 µL of 33% acetic acid or absolute ethanol to each well to solubilize the bound crystal violet.[13][15]
-
Quantification: Transfer 125 µL of the solubilized crystal violet to a new flat-bottom plate and measure the absorbance at 570-595 nm using a plate reader.[14][15]
Protocol 2: Colony Forming Unit (CFU) Counting for Biofilm Viability
This protocol determines the number of viable bacterial cells within a biofilm.
-
Biofilm Formation: Grow biofilms as described in Protocol 1 or on other surfaces (e.g., coupons in a CDC biofilm reactor).
-
Washing: Wash the biofilms to remove planktonic cells.
-
Biofilm Disruption: Scrape the biofilm from the surface into a known volume of sterile PBS. Disrupt the biofilm clumps by vigorous vortexing or sonication to create a uniform cell suspension.[16]
-
Serial Dilution: Perform a 10-fold serial dilution of the bacterial suspension in sterile PBS.
-
Plating: Plate 100 µL of appropriate dilutions onto agar plates.
-
Incubation: Incubate the plates at the optimal growth temperature until colonies are visible (typically 18-24 hours).
-
Counting: Count the number of colonies on plates that have between 30 and 300 colonies.
-
Calculation: Calculate the number of CFU per unit area of the original biofilm surface, taking into account the dilution factor and the volume plated.[17]
Signaling Pathways and Experimental Workflows
Quorum Sensing in Pseudomonas aeruginosa
Quorum sensing (QS) is a cell-to-cell communication system that regulates the expression of virulence factors and is crucial for biofilm formation in many bacteria, including P. aeruginosa.[3][18][19] The diagram below illustrates the hierarchical QS network in P. aeruginosa.
References
- 1. Biofilm analysis by confocal laser scanning microscopy [bio-protocol.org]
- 2. Role of efflux pumps in the antibiotic resistance of bacteria embedded in a biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Activity of Antibiotics against Pseudomonas aeruginosa in an In Vitro Model of Biofilms in the Context of Cystic Fibrosis: Influence of the Culture Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Efflux pumps as potential targets for biofilm inhibition [frontiersin.org]
- 6. emerypharma.com [emerypharma.com]
- 7. Role of bacterial efflux pumps in biofilm formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. ors.org [ors.org]
- 10. researchgate.net [researchgate.net]
- 11. Biofilm Antimicrobial Susceptibility Increases With Antimicrobial Exposure Time - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Estimation of Minimum Biofilm Eradication Concentration (MBEC) on In Vivo Biofilm on Orthopedic Implants in a Rodent Femoral Infection Model [frontiersin.org]
- 13. static.igem.org [static.igem.org]
- 14. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Crystal violet assay [bio-protocol.org]
- 16. Quantitative and Qualitative Assessment Methods for Biofilm Growth: A Mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Student [cs.montana.edu]
- 18. The hierarchy quorum sensing network in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pseudomonas aeruginosa - Wikipedia [en.wikipedia.org]
Improving solubility of Antibacterial agent 64 for in vitro experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Antibacterial agent 64 for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro studies?
This compound is identified as a potent inhibitor of YycG, a histidine kinase involved in bacterial signal transduction.[1][2] Its molecular formula is C29H20ClN3O6S2, and it has a molecular weight of 606.07.[2] Like many new chemical entities discovered through high-throughput screening, it is a lipophilic molecule, which often leads to poor aqueous solubility.[3][4] For in vitro experiments, a compound must be fully dissolved in the assay medium to ensure accurate and reproducible results; poor solubility can lead to underestimated potency and misleading structure-activity relationships.[5][6]
Q2: What are the initial recommended solvents for preparing a stock solution of this compound?
For initial stock solutions, organic solvents are typically used. Common choices for poorly soluble compounds include:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Methanol
-
N,N-Dimethylformamide (DMF)
It is crucial to prepare a high-concentration stock solution in 100% organic solvent, which can then be serially diluted into aqueous buffers for the final assay. Researchers should always be mindful of the final solvent concentration in the assay, as high concentrations can be toxic to cells or interfere with the experimental system.
Q3: What are the general strategies to improve the solubility of this compound in aqueous media?
There are several established techniques to enhance the aqueous solubility of poorly soluble drugs for research purposes. These can be broadly categorized as follows:
-
Physical Modifications: These methods alter the physical properties of the compound. Examples include reducing the particle size (micronization or nanosuspension) to increase the surface area for dissolution.[5][7]
-
Chemical Modifications: These approaches involve altering the chemical environment. The most common methods include pH adjustment for ionizable compounds and forming complexes with agents like cyclodextrins.[3][5]
-
Use of Excipients (Co-solvents and Surfactants): This is the most frequent approach in a research setting. It involves adding a water-miscible organic solvent (co-solvent) or using surfactants to form micelles that encapsulate the hydrophobic drug.[3][8][9]
Q4: How do I choose the right solubility enhancement method for my specific experiment?
The choice of method depends on several factors:
-
The nature of your experiment: Cell-based assays are sensitive to organic solvents and surfactants, so concentrations must be carefully controlled.
-
The required concentration of this compound: Higher target concentrations may require more robust solubilization methods.
-
The physicochemical properties of the compound: Although not fully detailed, its structure suggests it is a non-ionizable, lipophilic compound, making co-solvents and complexation primary candidates.
A decision tree can guide the selection process.
Caption: Decision tree for selecting a solubilization method.
Q5: How can solubility enhancers affect my in vitro assay results?
Solubilizing agents are not inert and can have unintended effects:
-
Toxicity: DMSO and other organic solvents can be toxic to cells at higher concentrations (typically >0.5-1%).
-
Assay Interference: Surfactants can denature proteins or interfere with fluorescent readouts. Lipids and cyclodextrins can sequester the compound, reducing its free concentration and apparent activity.
-
Controls are Essential: It is mandatory to run a "vehicle control" containing the same concentration of the solubilizing agent as the test samples to account for any background effects.
Troubleshooting Guides
Problem 1: My initial stock solution of this compound in DMSO shows crystals or precipitation.
This indicates that the compound's solubility limit in the chosen solvent has been exceeded.
| Troubleshooting Steps | Detailed Protocol/Explanation |
| 1. Gentle Warming | Warm the solution in a water bath at 37°C for 10-15 minutes. Sonication can also be used to aid dissolution. This often helps dissolve compounds that have crashed out of solution during storage. |
| 2. Reduce Concentration | If warming does not work, the prepared concentration is too high. Prepare a new, more dilute stock solution (e.g., if 50 mM failed, try 10 mM). |
| 3. Try an Alternative Solvent | While DMSO is common, some compounds are more soluble in other solvents like DMF or ethanol. Test solubility in a small volume of an alternative solvent. |
Problem 2: Precipitation occurs immediately upon diluting the DMSO stock into my aqueous assay buffer.
This is a common issue when a compound that is soluble in an organic solvent is introduced to an aqueous environment where its solubility is low.
| Troubleshooting Steps | Detailed Protocol/Explanation |
| 1. Decrease Final Concentration | The simplest solution is to lower the final concentration of this compound in the assay. Determine if a lower, soluble concentration is still effective for your experiment. |
| 2. Modify the Dilution Method | Instead of a large, single-step dilution, perform serial dilutions. Crucially, ensure vigorous mixing (vortexing) immediately after adding the stock to the aqueous buffer to rapidly disperse the compound before it has a chance to aggregate and precipitate. |
| 3. Use a Co-solvent in the Buffer | Adding a co-solvent to the aqueous buffer can increase the solubility of the final solution.[8][9] For example, prepare your assay buffer containing 5-10% ethanol or polyethylene glycol 400 (PEG 400). Remember to include this same co-solvent concentration in your vehicle control. |
| 4. Use Cyclodextrin Complexation | Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drugs, increasing their aqueous solubility.[3] Prepare the final dilution in a buffer containing a pre-dissolved cyclodextrin like Hydroxypropyl-β-cyclodextrin (HP-β-CD). |
Experimental Protocols
Protocol 1: Solubility Assessment using the Shake-Flask Method
This protocol determines the equilibrium solubility of a compound in a specific medium.[10]
-
Add an excess amount of solid this compound powder to a known volume of the test solvent (e.g., phosphate-buffered saline, PBS). The presence of undissolved solid is necessary.
-
Seal the container and agitate it at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, stop the agitation and allow the undissolved solid to settle.
-
Carefully collect a sample of the supernatant. To remove any remaining solid particles, filter the sample through a 0.22 µm filter or centrifuge it at high speed.
-
Quantify the concentration of this compound in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The measured concentration represents the equilibrium solubility in that solvent.
Protocol 2: Improving Solubility with Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Prepare a stock solution of HP-β-CD in your desired aqueous assay buffer (e.g., a 45% w/v solution).
-
Prepare your high-concentration stock of this compound in DMSO (e.g., 20 mM).
-
To create a working solution, first add the required volume of the HP-β-CD stock solution to your dilution tube.
-
Next, add the small volume of the this compound DMSO stock directly into the cyclodextrin-containing buffer.
-
Vortex the solution vigorously for 1-2 minutes to facilitate the formation of the inclusion complex. The cyclodextrin's hydrophobic inner cavity will encapsulate the drug molecule.
-
Use this clear, complexed solution for your final dilutions in the assay.
Caption: Workflow for using cyclodextrin for solubilization.
Data Presentation
The following table provides an illustrative example of how different solubilization methods can enhance the aqueous solubility of a poorly soluble compound like this compound. Note: These values are for demonstration purposes and actual results may vary.
| Solvent System | Illustrative Solubility (µg/mL) | Fold Increase (vs. Buffer) | Considerations for in vitro Assays |
| Aqueous Buffer (PBS, pH 7.4) | < 1 | - | Baseline, poor solubility |
| Buffer + 0.5% DMSO | 5 | 5x | Standard vehicle, may not be sufficient |
| Buffer + 1% Tween 80 | 50 | 50x | Potential for micelle formation, check for assay interference |
| Buffer + 5% PEG 400 | 75 | 75x | Good co-solvent, check for cell toxicity |
| Buffer + 10% HP-β-CD | > 200 | > 200x | Effective, may alter free drug concentration |
References
- 1. This compound|CAS 618865-52-4|DC Chemicals [dcchemicals.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 4. pharmatutor.org [pharmatutor.org]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Techniques to enhance solubility of BCS Class II and IV antimicrobials. [wisdomlib.org]
- 8. longdom.org [longdom.org]
- 9. ijmsdr.org [ijmsdr.org]
- 10. lup.lub.lu.se [lup.lub.lu.se]
Common issues in determining the FIC index for Antibacterial agent 64
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers determining the Fractional Inhibitory Concentration (FIC) index for Antibacterial Agent 64 in combination with other antimicrobial agents.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental determination of the FIC index.
1. Issue: High variability in Minimum Inhibitory Concentration (MIC) results for single agents.
-
Question: My MIC values for this compound and the combination agent are inconsistent across replicate plates. What could be the cause?
-
Answer: Inconsistent MIC values are often traced back to variability in the initial bacterial inoculum. The "inoculum effect" is a known phenomenon where the density of the bacterial culture at the start of the experiment can significantly impact the MIC.[1][2][3]
-
Troubleshooting Steps:
-
Standardize Inoculum Preparation: Ensure a consistent and standardized method for preparing your bacterial suspension to a 0.5 McFarland turbidity standard.[4]
-
Verify Inoculum Density: Before adding to the assay plate, perform serial dilutions and plate counts to confirm the colony-forming units (CFU)/mL of your starting culture. The Clinical and Laboratory Standards Institute (CLSI) recommends a starting inoculum of 5 x 10^5 CFU/mL.[3]
-
Consistent Timing: Add the standardized inoculum to all wells of the microtiter plate within a short, consistent timeframe.
-
-
2. Issue: Difficulty in determining the growth/no-growth endpoint.
-
Question: I am observing "trailing growth" or faint turbidity in wells, making it difficult to determine the true MIC. How should I interpret these results?
-
Answer: Trailing growth can be a significant issue, particularly with certain bacteria or compounds. It can be caused by high inoculum densities or the specific mechanism of the antibacterial agents.[5]
-
Troubleshooting Steps:
-
Use a Reading Aid: A microplate reader to measure optical density (OD) can provide a quantitative measure of growth, which can be more objective than visual inspection.[6][7]
-
Define a Clear Endpoint: Establish a clear definition for inhibition, for example, the lowest concentration that produces an 80% or 90% reduction in growth compared to the positive control well.
-
Visual Confirmation: Supplement OD readings with visual inspection using a plate reader mirror or by adding a growth indicator like resazurin.[8]
-
-
3. Issue: FIC index suggests antagonism at high concentrations but synergy at low concentrations.
-
Question: My results show a synergistic interaction at low concentrations of both agents, but this effect disappears or becomes antagonistic at higher concentrations. Is this a valid result?
-
Answer: This is a plausible biological effect. At high concentrations, the binding sites for both antibiotics may become saturated, preventing any additional benefit from the combination.[9] It is also possible that at higher concentrations, one agent may interfere with the activity of the other.
-
Troubleshooting Steps:
-
Expand Concentration Range: Ensure your checkerboard assay covers a wide range of concentrations, including those well below the individual MICs, to fully characterize the interaction.
-
Focus on the lowest FIC: The FIC index is typically calculated from the well that shows the greatest degree of interaction (the lowest FIC value).[10]
-
Consider Mechanism of Action: The underlying mechanisms of the two drugs may explain this concentration-dependent effect.
-
-
4. Issue: Poor solubility of this compound.
-
Question: this compound is precipitating in the wells, especially at higher concentrations. How can I address this?
-
Answer: Poor aqueous solubility is a common challenge in drug development and can significantly affect in vitro assay results.[11] The physicochemical properties of antibacterial compounds can present unique challenges.[12][13]
-
Troubleshooting Steps:
-
Use a Co-solvent: A small, fixed concentration of a biocompatible solvent like dimethyl sulfoxide (DMSO) can be used to aid solubility. Ensure that the final concentration of the solvent does not affect bacterial growth by running an appropriate solvent control.
-
pH Adjustment: Depending on the pKa of this compound, adjusting the pH of the media may improve its solubility.[11]
-
Sonication: Briefly sonicating the stock solution before preparing dilutions may help to dissolve the compound.
-
-
Frequently Asked Questions (FAQs)
Q1: How is the FIC index calculated?
A1: The Fractional Inhibitory Concentration (FIC) index is calculated using the following formula[14][15]:
FIC index = FIC of Agent A + FIC of Agent B
Where:
-
FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone)
-
FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)
Q2: How do I interpret the FIC index values?
A2: The calculated FIC index is used to classify the interaction between the two agents. While some variations exist in the literature, a commonly accepted interpretation is[10][16]:
| FIC Index Value | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to ≤ 4.0 | Additive or Indifference |
| > 4.0 | Antagonism |
Q3: What is the checkerboard assay?
A3: The checkerboard assay is a common in vitro method used to assess the interactions between two antimicrobial agents.[17][18] It involves preparing a two-dimensional array of serial dilutions of two compounds in a microtiter plate. This allows for the testing of many different concentration combinations simultaneously.
Q4: Can I use a different growth medium than Mueller-Hinton Broth (MHB)?
A4: While MHB is the standard medium for many antimicrobial susceptibility tests, if your bacterial strain has specific growth requirements, an alternative medium may be necessary. However, it is crucial to be aware that the components of the growth medium can influence the activity of the antimicrobial agents. If you deviate from the standard protocol, you should validate the new conditions and report them clearly in your methodology.
Q5: My results from the checkerboard assay are not replicating in a larger liquid culture. Why?
A5: Discrepancies between microtiter plate assays and larger volume cultures can occur.[19] This may be due to differences in aeration, surface-to-volume ratios, and the establishment of gradients of nutrients and oxygen. The pharmacodynamics of the drugs may also differ in these systems. It is important to confirm key findings from a checkerboard assay in a secondary assay that more closely mimics the intended application if necessary.
Experimental Protocols
Detailed Methodology for the Checkerboard Assay
This protocol outlines the steps for performing a checkerboard assay to determine the FIC index for this compound in combination with another agent (Agent B).
-
Preparation of Reagents and Media:
-
Prepare sterile Mueller-Hinton Broth (MHB).
-
Prepare stock solutions of this compound and Agent B in an appropriate solvent (e.g., water or DMSO) at a concentration at least 10 times the highest concentration to be tested.
-
Prepare a bacterial suspension of the test organism equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the assay plate.
-
-
Plate Setup:
-
Use a sterile 96-well microtiter plate.
-
Add 50 µL of MHB to all wells.
-
In the first column, add an additional 50 µL of the highest concentration of this compound to the wells in rows A through G.
-
Perform serial two-fold dilutions of this compound by transferring 50 µL from column 1 to column 2, and so on, up to column 10. Discard the final 50 µL from column 10. Column 11 will serve as a control for Agent B alone.
-
In the first row (row A), add an additional 50 µL of the highest concentration of Agent B to the wells in columns 1 through 10.
-
Perform serial two-fold dilutions of Agent B down the columns by transferring 50 µL from row A to row B, and so on, up to row G. Discard the final 50 µL from row G. Row H will serve as a control for this compound alone.
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial inoculum to each well (A1 through H11).
-
Well H12 should contain 100 µL of MHB and 100 µL of the bacterial inoculum to serve as a positive growth control.
-
A separate well with only MHB can serve as a negative control (sterility control).
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours under appropriate atmospheric conditions.
-
-
Reading and Interpretation:
-
Determine the MIC of each agent alone from row H and column 11, respectively. The MIC is the lowest concentration showing no visible growth.
-
Determine the MIC of each agent in combination by observing the growth in wells A1 through G10.
-
Calculate the FIC for each well that shows no growth using the formula described in the FAQ section.
-
The FIC index for the combination is the lowest FIC value obtained from all the wells showing no growth.
-
Data Presentation
Table 1: Example Checkerboard Assay Results
| Agent 64 (µg/mL) | Agent B (µg/mL) | Growth (OD600) |
| 8 | 16 | 0.05 |
| 4 | 16 | 0.06 |
| 2 | 16 | 0.05 |
| 1 | 16 | 0.45 |
| 8 | 8 | 0.05 |
| 4 | 8 | 0.06 |
| 2 | 8 | 0.07 |
| 1 | 8 | 0.38 |
| 8 | 4 | 0.06 |
| 4 | 4 | 0.05 |
| 2 | 4 | 0.25 |
| 1 | 4 | 0.51 |
| 8 | 2 | 0.15 |
| 4 | 2 | 0.35 |
| 2 | 2 | 0.48 |
| 1 | 2 | 0.55 |
| Growth Control | N/A | 0.60 |
| MIC Agent 64 alone | 16 µg/mL | |
| MIC Agent B alone | 32 µg/mL |
Table 2: FIC Index Calculation and Interpretation
| Combination Well (Agent 64, Agent B) in µg/mL | FIC Agent 64 | FIC Agent B | FIC Index | Interpretation |
| (8, 4) | 8/16 = 0.5 | 4/32 = 0.125 | 0.625 | Additive |
| (4, 8) | 4/16 = 0.25 | 8/32 = 0.25 | 0.5 | Synergy |
| (2, 16) | 2/16 = 0.125 | 16/32 = 0.5 | 0.625 | Additive |
Visualizations
Caption: Workflow for the checkerboard assay to determine the FIC index.
Caption: Logical flow for interpreting FIC index results.
Caption: Hypothetical signaling pathway showing synergistic inhibition.
References
- 1. An explanation for the effect of inoculum size on MIC and the growth/no growth interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Inoculum Effect in the Era of Multidrug Resistance: Minor Differences in Inoculum Have Dramatic Effect on MIC Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. Effects of Inoculum Size and Incubation Time on Broth Microdilution Susceptibility Testing of Lactic Acid Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. emerypharma.com [emerypharma.com]
- 11. ascendiacdmo.com [ascendiacdmo.com]
- 12. Are the physicochemical properties of antibacterial compounds really different from other drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. brainly.com [brainly.com]
- 15. Fractional inhibitory concentration (FIC) index – REVIVE [revive.gardp.org]
- 16. researchgate.net [researchgate.net]
- 17. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 18. academic.oup.com [academic.oup.com]
- 19. researchgate.net [researchgate.net]
How to prevent degradation of Antibacterial agent 64 in solution
Technical Support Center: Antibacterial Agent 64
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with essential information to prevent the degradation of Agent 64 in solution, ensuring the reproducibility and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound in solution?
A1: The stability of Agent 64, a synthetic small molecule, is primarily influenced by three main factors: pH, temperature, and exposure to light. Like many antibiotics, its chemical structure is susceptible to hydrolysis and oxidation, which are the main degradation pathways.[1][2][3] Extreme pH levels (both acidic and alkaline), elevated temperatures, and UV light can significantly accelerate these degradation processes.[4][5][6]
Q2: What is the recommended solvent for preparing a stock solution of Agent 64?
A2: For optimal stability, powdered Agent 64 should be dissolved in sterile, purified water (e.g., Milli-Q or equivalent) or a buffer system that maintains a neutral pH.[7] If solubility is a concern, absolute ethanol can be used, but the stock solution should be further diluted with an aqueous buffer for working solutions.[7][8] Always refer to the product's specific datasheet for any unique solvent requirements.
Q3: How should I store my stock solution of Agent 64 to maximize its shelf life?
A3: To ensure long-term stability, stock solutions should be stored in small, single-use aliquots at -20°C or, for extended periods (beyond 3 months), at -80°C.[8][9][10] This practice minimizes freeze-thaw cycles, which can accelerate degradation.[9] The aliquots should be stored in light-protecting tubes (e.g., amber-colored) to prevent photodegradation.[9]
Q4: Can I add Agent 64 to my culture media before autoclaving?
A4: No. Agent 64 is heat-sensitive. Adding it to media before autoclaving will cause significant thermal degradation, rendering it inactive. The antibiotic should be sterile-filtered and added to the culture medium after it has cooled to a handling temperature, typically around 45-55°C.[7]
Q5: How long is Agent 64 stable in my culture plates or liquid media at 37°C?
A5: In solution at 37°C, the stability of many antibiotics is significantly reduced.[1][11] While Agent 64 is formulated for stability, its effective concentration can decrease over several days. For long-term experiments (over 72 hours), it is advisable to replenish the medium with freshly prepared Agent 64 to maintain the desired selective pressure.
Troubleshooting Guide
Issue: My experiment with Agent 64 is showing inconsistent results or a loss of antibacterial activity.
This guide will help you identify potential causes related to the degradation of Agent 64.
| Potential Cause | How to Verify | Recommended Solution |
| Degraded Stock Solution | The stock solution appears discolored or contains precipitates. The stock is old or has undergone multiple freeze-thaw cycles. | Prepare a fresh stock solution from powdered Agent 64.[9] Always aliquot new stock solutions into single-use volumes to avoid repeated freezing and thawing.[8][9] |
| Incorrect Storage | The stock solution was stored at 4°C for an extended period or left at room temperature. The storage container is clear and exposed to light. | Always store stock solutions at -20°C or -80°C in amber or foil-wrapped tubes.[7][9] Working solutions can be kept at 4°C for a very limited time (see stability data below). |
| pH Incompatibility | The pH of your experimental buffer or medium is significantly acidic or alkaline. | Measure the pH of your solution. Adjust the pH to a neutral range (6.8-7.4) if compatible with your experimental design. Use a buffered saline solution (e.g., PBS) for dilutions. |
| Thermal Degradation | Agent 64 was added to hot agar or autoclaved with the medium. | Allow media to cool to 55°C or lower before adding the antibiotic.[7] Never autoclave Agent 64. |
| Photodegradation | Culture plates or solutions were exposed to direct light for prolonged periods. | Store plates and solutions in the dark or wrap them in foil.[7][9] Use light-blocking containers for solution preparation and storage. |
Troubleshooting Workflow
Below is a logical workflow to diagnose issues with Agent 64's activity.
Quantitative Stability Data
The stability of this compound was assessed under various conditions using HPLC to measure the concentration of the active compound over time. The following tables summarize the degradation rates.
Table 1: Stability of Agent 64 Stock Solution (100 mg/mL in Sterile Water)
| Storage Temperature | % of Initial Concentration Remaining |
| 1 Week | |
| Room Temperature (22°C) | 78% |
| Refrigerated (4°C) | 97% |
| Frozen (-20°C) | >99% |
| Ultra-Low (-80°C) | >99% |
Note: Data represents the average of three batches. It is strongly recommended to use solutions stored at -20°C within three months.[7][12]
Table 2: Impact of pH on Agent 64 Stability in Aqueous Solution at 37°C
| pH of Solution | Half-life (t½) in Hours |
| 4.0 (Acidic) | 28 hours |
| 7.0 (Neutral) | 120 hours |
| 9.0 (Alkaline) | 45 hours |
Note: The half-life indicates the time required for 50% of the agent to degrade. Agent 64 is most stable at a neutral pH.[13]
Experimental Protocols
Protocol 1: Preparation of a Sterile Stock Solution of Agent 64
This protocol describes how to prepare a 100 mg/mL sterile stock solution from a powdered form of Agent 64.
-
Aseptic Technique: Perform all steps in a laminar flow hood or sterile environment to prevent contamination.
-
Reconstitution: Add the appropriate volume of sterile, nuclease-free water to the vial containing the pre-weighed Agent 64 powder to achieve a final concentration of 100 mg/mL.
-
Dissolution: Mix gently by inverting the vial until the powder is completely dissolved. Avoid vigorous vortexing to prevent foaming and potential denaturation.
-
Sterile Filtration: Draw the solution into a sterile syringe. Attach a 0.22 µm syringe filter to the tip.[14]
-
Aliquoting: Dispense the sterile-filtered solution into pre-labeled, sterile, light-protecting microcentrifuge tubes in volumes appropriate for single-use.
-
Storage: Immediately place the aliquots in a -20°C freezer for short-term storage (up to 3 months) or a -80°C freezer for long-term storage (up to 1 year).[9][10]
Workflow for Stock Solution Preparation
Protocol 2: Stability Testing of Agent 64 using HPLC
This protocol provides a general method for assessing the stability of Agent 64 in a specific solution.
-
Sample Preparation: Prepare the solution of Agent 64 in the desired buffer or medium at the target concentration.
-
Initial Time Point (T=0): Immediately after preparation, take an aliquot of the solution. If necessary, dilute it to fall within the linear range of your HPLC's standard curve. Analyze via HPLC to determine the initial concentration (C₀).
-
Incubation: Store the remaining solution under the desired test conditions (e.g., specific temperature, light exposure).
-
Subsequent Time Points: At predetermined intervals (e.g., 24, 48, 72 hours), remove additional aliquots. Prepare and analyze them by HPLC in the same manner as the T=0 sample to determine the concentration (Cₜ).
-
Data Analysis: Calculate the percentage of Agent 64 remaining at each time point using the formula: % Remaining = (Cₜ / C₀) * 100.
-
Evaluation: Plot the percentage remaining versus time to determine the degradation kinetics and half-life of Agent 64 under the tested conditions. A stable compound is often defined as one that retains at least 90% of its initial concentration.[15]
References
- 1. Stability Studies of the Dilution Series of Different Antibiotic Stock Solutions in Culture Medium Incubated at 37 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. pharmacy180.com [pharmacy180.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Current Progress in Natural Degradation and Enhanced Removal Techniques of Antibiotics in the Environment: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bitesizebio.com [bitesizebio.com]
- 8. researchgate.net [researchgate.net]
- 9. goldbio.com [goldbio.com]
- 10. mdpi.com [mdpi.com]
- 11. Antibiotic stability over six weeks in aqueous solution at body temperature with and without heat treatment that mimics the curing of bone cement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.wur.nl [research.wur.nl]
- 13. Effects of pH and Metal Ions on the Hydrothermal Treatment of Penicillin: Kinetic, Pathway, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
Addressing variability in MIC results for Antibacterial agent 64
This guide provides troubleshooting assistance and answers to frequently asked questions for researchers using Antibacterial Agent 64. The primary focus is to address and resolve variability in Minimum Inhibitory Concentration (MIC) results.
Frequently Asked Questions (FAQs)
Q1: Why are my MIC results for this compound showing significant variability between experiments?
Variability in MIC results is a known challenge in antimicrobial susceptibility testing and can stem from several factors.[1][2] The most common sources of error can be grouped into technical, biological, and reagent-related issues. Technical factors include deviations in inoculum preparation, incubation conditions, and endpoint reading.[3][4][5] Biological factors involve the inherent variability of microbial strains and the potential for resistance development.[6][7] Reagent-related issues can include the age and storage of Agent 64 stock solutions, as well as the composition and pH of the testing medium.[8] A systematic approach to troubleshooting is recommended to pinpoint the source of the inconsistency.
Q2: What are the primary technical factors I should check first when I see inconsistent MICs?
When troubleshooting, start with the most common technical variables:
-
Inoculum Density: The concentration of the bacterial inoculum is critical. An inoculum that is too high or too low can significantly shift MIC values.[3][9] Always verify the inoculum concentration to ensure it meets the standardized protocol (e.g., 5 x 10^5 CFU/mL).[10]
-
Incubation Conditions: Ensure that the incubation time and temperature are consistent for every experiment. Variations can alter bacterial growth rates and affect the final MIC reading.[5]
-
Media Composition: The pH and cation concentration of the Mueller-Hinton Broth (MHB) can influence the activity of some antimicrobial agents.[8] Use media from a reliable source and check for lot-to-lot consistency.
-
Endpoint Reading: Subjectivity in determining "no visible growth" can lead to one-dilution differences. This is especially true if "trailing" (reduced, but still visible growth over a range of concentrations) occurs. Consistent lighting and a standardized reading method are essential.
Q3: Could the properties of this compound itself be the cause of variability?
Yes. The physicochemical properties of an antibacterial agent can contribute to result variability. For Agent 64, consider the following:
-
Stock Solution Stability: Ensure that stock solutions of Agent 64 are prepared, stored, and used correctly. Repeated freeze-thaw cycles can degrade the compound. It is recommended to prepare single-use aliquots.
-
Binding to Plastics: Some compounds adsorb to the plastic of microtiter plates, reducing the effective concentration in the well. This can be tested by comparing results from different brands or types of plates.
-
Solubility: If Agent 64 has poor solubility in the test medium, this can lead to inconsistent concentrations across the dilution series. Visually inspect for any precipitation.
Q4: How important is Quality Control (QC) and what strains should I use?
Performing routine Quality Control is essential to ensure the accuracy and reproducibility of your MIC results.[11][12][13] QC testing involves using a well-characterized reference strain with a known, acceptable MIC range for the antibiotic being tested.[14] If the MIC value for the QC strain falls outside its acceptable range, results for test isolates are considered invalid.[14] For Agent 64, it is recommended to use standard ATCC® reference strains.
Troubleshooting Guides
Guide 1: Diagnosing the Source of MIC Variability
If you are experiencing inconsistent MIC results, use the following decision tree to identify the potential cause. This logical workflow will help you systematically investigate and resolve the issue.
Caption: Troubleshooting decision tree for variable MIC results.
Table 1: Quality Control (QC) Ranges for this compound
This table provides the hypothetical acceptable MIC ranges for testing this compound against standard QC reference strains. Testing should be performed using the broth microdilution method.
| QC Strain | ATCC® No. | Agent 64 MIC Range (µg/mL) |
| Staphylococcus aureus | 29213 | 0.5 - 2 |
| Escherichia coli | 25922 | 1 - 4 |
| Pseudomonas aeruginosa | 27853 | 4 - 16 |
| Enterococcus faecalis | 29212 | 2 - 8 |
Note: These ranges are for illustrative purposes only. Laboratories should establish their own QC ranges based on internal validation.
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay
This protocol describes the standard method for determining the MIC of this compound. It is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[15][16]
References
- 1. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Poisoned Well: Enhancing the Predictive Value of Antimicrobial Susceptibility Testing in the Era of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial Susceptibility: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Factors affecting the antimicrobial susceptibility testing of bacteria by disc diffusion method | Semantic Scholar [semanticscholar.org]
- 9. Variation in Mutant Prevention Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 12. QC for Antimicrobial Susceptibility Testing | Thermo Fisher Scientific - FR [thermofisher.com]
- 13. gcsmc.org [gcsmc.org]
- 14. bsac.org.uk [bsac.org.uk]
- 15. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 16. nih.org.pk [nih.org.pk]
Technical Support Center: High-Throughput Screening of YycG Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome challenges encountered during the high-throughput screening (HTS) of inhibitors targeting the YycG histidine kinase.
Frequently Asked Questions (FAQs)
Q1: What is YycG and why is it a promising target for novel antibiotics?
A1: YycG, also known as WalK, is a sensor histidine kinase that is part of the essential YycFG (WalKR) two-component system in many Gram-positive bacteria, including pathogenic species like Staphylococcus aureus and Staphylococcus epidermidis.[1] This system is crucial for bacterial viability, regulating processes such as cell wall metabolism and biofilm formation.[1] Its essential nature and high conservation among pathogenic bacteria make it an attractive target for the development of new antibiotics.
Q2: What are the main challenges in developing a robust HTS assay for YycG inhibitors?
A2: The primary challenges include:
-
Protein Stability: Ensuring the purity and stability of the recombinant YycG protein, particularly its kinase domain, is critical for a consistent assay.
-
Assay Signal Window: Achieving a sufficient signal-to-background ratio in kinase activity assays can be difficult.
-
False Positives: HTS campaigns are often plagued by false positives arising from compound interference with the assay technology (e.g., fluorescence quenching or enhancement) or non-specific inhibition.[2][3][4]
-
Hit Validation: Confirming that a hit from the primary screen directly interacts with and inhibits YycG requires orthogonal assays and biophysical methods.[5][6]
Q3: What types of assays are suitable for HTS of YycG inhibitors?
A3: Several assay formats can be adapted for HTS of YycG inhibitors:
-
Biochemical Assays: These directly measure the autophosphorylation activity of the purified YycG kinase domain. Common methods include radiometric assays that detect the incorporation of radiolabeled phosphate from ATP, and luminescence- or fluorescence-based assays that measure ATP consumption (e.g., Kinase-Glo®) or ADP production (e.g., ADP-Glo®).[7]
-
Structure-Based Virtual Screening (SBVS): This computational approach uses the 3D structure of the YycG ATP-binding domain to screen compound libraries in silico, identifying potential binders for subsequent experimental validation.[1]
-
Cell-Based Assays: These assays utilize reporter genes under the control of a YycF-regulated promoter to measure the downstream effects of YycG inhibition in whole cells.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells (High CV%) | Inconsistent dispensing of reagents or compounds. Edge effects in microplates. Instability of the YycG enzyme. | Verify the precision of liquid handlers. Use a plate map that avoids placing critical samples on the outer edges. Optimize buffer conditions (pH, salt concentration) and consider adding stabilizing agents like glycerol or BSA. |
| Low Z'-factor (<0.5) | Small assay window (low signal-to-background ratio). High data variability. | Optimize enzyme and ATP concentrations to achieve a robust signal. Ensure proper mixing of reagents. Re-evaluate the stability of the reagents under assay conditions.[8] |
| High rate of false positives in the primary screen | Compound interference with the assay signal (e.g., autofluorescence, light scattering). Non-specific inhibition due to compound aggregation.[9] Redox-active compounds interfering with assay components.[2] | Implement counter-screens to identify interfering compounds (e.g., run the assay without the YycG enzyme).[10][11] Include detergents like Triton X-100 (e.g., 0.01%) in the assay buffer to disrupt aggregates.[6] Perform orthogonal assays with different detection methods to confirm hits.[6][8] |
| Confirmed hits from biochemical assays show no whole-cell activity | Poor membrane permeability of the compound. Efflux pump activity in the bacteria. Compound instability in the cellular environment. | Evaluate the physicochemical properties of the hits for their potential to cross the bacterial cell membrane. Test for synergy with known efflux pump inhibitors. Assess the chemical stability of the compounds in culture media. |
| Difficulty in confirming direct binding of hits to YycG | Weak binding affinity. Indirect inhibition mechanism. | Use biophysical techniques like Surface Plasmon Resonance (SPR), Thermal Shift Assays (TSA), or Isothermal Titration Calorimetry (ITC) to validate direct binding and determine binding kinetics.[6][12] |
Signaling Pathway and Experimental Workflows
YycFG (WalKR) Two-Component Signaling Pathway
Caption: The YycFG two-component system responds to extracellular signals.
HTS Workflow for YycG Inhibitors
Caption: A typical workflow for identifying and validating YycG inhibitors.
Quantitative Data Summary
The following table summarizes data for potential YycG inhibitors identified through a structure-based virtual screen against S. epidermidis.
| Compound | Binding Affinity (Kᵈ, µM) | MIC (µg/mL) | MBC (µg/mL) |
| Compound 1 | 1.8 ± 0.2 | 16 | 32 |
| Compound 2 | 3.2 ± 0.4 | 32 | 64 |
| Compound 3 | 2.5 ± 0.3 | 32 | 64 |
| Compound 4 | 4.1 ± 0.5 | 64 | 128 |
| Compound 5 | 2.8 ± 0.3 | 32 | 64 |
| Compound 7 | 5.6 ± 0.7 | 64 | 128 |
| Vancomycin | - | 1 | 4 |
| Data adapted from a study on S. epidermidis YycG inhibitors.[1] |
Experimental Protocols
YycG' Protein Expression and Purification
This protocol describes the expression and purification of the cytoplasmic domain of YycG (YycG') from S. epidermidis.
-
Gene Cloning: The DNA fragment encoding the YycG' domain is PCR-amplified and cloned into an expression vector (e.g., pET-28a) with a hexahistidine (6xHis) tag.
-
Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium. Protein expression is induced with IPTG at a suitable temperature and for an appropriate duration.
-
Cell Lysis: Cells are harvested by centrifugation and resuspended in lysis buffer. Lysis is performed by sonication or high-pressure homogenization.
-
Purification: The 6xHis-tagged YycG' is purified from the cell lysate using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography. The protein is eluted with an imidazole gradient.
-
Quality Control: The purity of the protein is assessed by SDS-PAGE, and the concentration is determined using a protein assay (e.g., Bradford or BCA).
In Vitro YycG Autophosphorylation Assay
This assay measures the kinase activity of YycG' by detecting its autophosphorylation.
-
Reaction Setup: The reaction is performed in a 384-well plate. Each well contains the purified YycG' protein in a kinase reaction buffer.
-
Compound Addition: Test compounds dissolved in DMSO are added to the wells. Control wells contain DMSO only (negative control) or a known kinase inhibitor (positive control).
-
Initiation of Reaction: The kinase reaction is initiated by adding a solution of ATP and MgCl₂.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 37°C) for a specific period to allow for phosphorylation.
-
Detection: The level of phosphorylation is quantified using a suitable detection method. For example, using a luminescence-based assay like Kinase-Glo®, which measures the amount of remaining ATP. A decrease in luminescence indicates ATP consumption and, therefore, kinase activity. Inhibition is observed as a higher luminescence signal compared to the negative control.
-
Data Analysis: The percentage of inhibition is calculated for each compound, and IC₅₀ values are determined for active compounds.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is used to confirm the direct binding of hit compounds to YycG' and to determine the binding affinity (Kᵈ).
-
Chip Preparation: The purified YycG' protein is immobilized on the surface of a sensor chip (e.g., a CM5 chip).
-
Compound Injection: A series of concentrations of the test compound are injected over the chip surface. A reference channel without immobilized protein is used to subtract non-specific binding.
-
Binding Measurement: The binding of the compound to the immobilized YycG' is detected as a change in the refractive index at the sensor surface, which is proportional to the change in mass. This is recorded in real-time as a sensorgram.
-
Data Analysis: The equilibrium binding responses are plotted against the compound concentrations, and the data are fitted to a suitable binding model (e.g., 1:1 steady-state affinity) to calculate the dissociation constant (Kᵈ).[1]
References
- 1. Structure-based discovery of inhibitors of the YycG histidine kinase: New chemical leads to combat Staphylococcus epidermidis infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. False positives in the early stages of drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 8. ACDD - Our Process | R. Ken Coit College of Pharmacy [pharmacy.arizona.edu]
- 9. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. Counter-Screen Service - Creative Biolabs [dataverify.creative-biolabs.com]
- 12. Biophysics: for HTS hit validation, chemical lead optimization, and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize off-target effects of Antibacterial agent 64 in cell culture
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing off-target effects of Antibacterial Agent 64 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of the YycG sensor histidine kinase in bacteria.[1] The YycG/YycF two-component system is a critical signaling pathway in many Gram-positive bacteria, regulating cell wall metabolism and responses to environmental stress. By inhibiting YycG, Agent 64 disrupts these essential processes, leading to bacterial cell death.
Q2: What are the known off-target effects of this compound in mammalian cell culture?
A2: Currently, there is limited publicly available data specifically detailing the off-target effects of this compound in mammalian cell lines. However, as with many small molecule inhibitors, there is a potential for interactions with unintended cellular targets. Researchers should presume that off-target effects are possible and design experiments accordingly. General off-target effects of antibacterial agents in cell culture can include altered gene expression, cytotoxicity, and interference with cellular signaling pathways.[2][3][4]
Q3: How can I determine the optimal concentration of this compound for my experiments while minimizing off-target effects?
A3: A dose-response experiment is crucial. We recommend performing a cell viability assay (e.g., MTT or resazurin assay) across a wide range of concentrations. The goal is to identify the lowest concentration that effectively inhibits bacterial growth (if applicable in your co-culture model) without significantly impacting the viability of your mammalian cells.
Q4: What types of control experiments are essential when using this compound?
A4: To ensure that the observed effects are due to the intended antibacterial action and not off-target effects, the following controls are recommended:
-
Vehicle Control: Treat cells with the solvent used to dissolve Agent 64 at the same final concentration.
-
Uninfected Control: Culture your mammalian cells with and without Agent 64 to assess its baseline effect on your cells.
-
Positive Control for Off-Target Effects: If you hypothesize a specific off-target pathway is being affected, use a known activator or inhibitor of that pathway as a positive control.
-
Inactive Analog Control: If available, use a structurally similar but biologically inactive analog of Agent 64 to confirm that the observed effects are due to the specific chemical structure of the active compound.
Troubleshooting Guide
This guide addresses potential issues you may encounter when using this compound in cell culture.
| Observed Problem | Potential Cause | Recommended Solution |
| Unexpected changes in mammalian cell morphology or growth rate. | Cytotoxicity from high concentrations of Agent 64. | Perform a dose-response curve to determine the maximum non-toxic concentration. |
| Altered expression of genes unrelated to the intended experimental pathway. | Off-target effects on cellular signaling pathways. | Validate key results with a secondary, structurally unrelated antibacterial agent if possible. Perform pathway analysis of transcriptomic or proteomic data to identify affected pathways. |
| Inconsistent results between experiments. | Variability in cell health, passage number, or reagent preparation. | Maintain consistent cell culture practices, including using cells within a defined passage number range and preparing fresh solutions of Agent 64 for each experiment. |
| Agent 64 appears to lose efficacy over time in culture. | Degradation of the compound in culture medium. | Determine the half-life of Agent 64 in your specific culture medium and replenish as needed. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay
-
Cell Seeding: Seed your mammalian cells of interest into a 96-well plate at a predetermined optimal density. Allow cells to adhere and enter logarithmic growth phase (typically 18-24 hours).
-
Compound Preparation: Prepare a 2X stock solution of this compound in your cell culture medium. Perform serial dilutions to create a range of concentrations to be tested. Also, prepare a 2X vehicle control solution.
-
Treatment: Remove the existing medium from the cells and add 50 µL of fresh medium. Then, add 50 µL of the 2X compound dilutions or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Add a cell viability reagent (e.g., MTT, resazurin) to each well according to the manufacturer's instructions.
-
Data Analysis: Read the absorbance or fluorescence using a plate reader. Normalize the data to the vehicle control to determine the percentage of viable cells at each concentration. Plot the results to identify the EC50 (half-maximal effective concentration) for cytotoxicity.
Visualizing Experimental Design and Cellular Pathways
To aid in experimental design and understanding potential off-target effects, we provide the following diagrams.
Caption: Workflow for minimizing and assessing off-target effects.
Caption: On-target vs. potential off-target signaling pathways.
Caption: Troubleshooting logic for unexpected cellular phenotypes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antibiotics in Cell Culture: When and How to Use Them [capricorn-scientific.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Use antibiotics in cell culture with caution: genome-wide identification of antibiotic-induced changes in gene expression and regulation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of Antibacterial Agent 64 and Other YycG Inhibitors: A Guide for Researchers
A detailed analysis of the in-vitro potency of novel antibacterial compounds targeting the essential YycG histidine kinase.
The emergence of multidrug-resistant bacteria necessitates the exploration of novel antibacterial targets. One such promising target is the YycG/YycF (also known as WalK/WalR) two-component system, which is essential for the viability of many Gram-positive bacteria, including notorious pathogens like Staphylococcus aureus and Enterococcus faecalis. This system's sensor histidine kinase, YycG, plays a pivotal role in regulating cell wall metabolism, making it an attractive target for new antimicrobial agents. This guide provides a comparative overview of the efficacy of a potent YycG inhibitor, Antibacterial agent 64, alongside other known inhibitors of this crucial bacterial enzyme.
Overview of YycG Inhibitors
This compound, also identified as compound 62 in scientific literature, has emerged as a significant inhibitor of YycG. Its efficacy, along with that of other notable YycG inhibitors such as Waldiomycin and various synthetic compounds, is a subject of ongoing research. This comparison aims to consolidate the available data on their inhibitory and bactericidal activities to aid researchers in the field of drug development.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data on the efficacy of this compound and other selected YycG inhibitors. The data is presented to facilitate a clear comparison of their potencies.
Table 1: YycG Kinase Inhibition and Antibacterial Activity against Enterococcus faecalis
| Compound | YycG IC50 (µM) | MIC (µM) | MBC (µM) | Bacterial Strain |
| This compound (Compound 62) | 6.1 | 3.13 | 12.5 | E. faecalis ATCC 29212 |
| Waldiomycin | 9.2 | No activity reported | No activity reported | E. faecalis |
Table 2: YycG Kinase Inhibition and Antibacterial Activity against Staphylococcus Species
| Compound | YycG IC50 (µM) | MIC (µM) | Bacterial Strain |
| Waldiomycin | 8.8 | 4-8 µg/mL | Methicillin-resistant S. aureus (MRSA) |
| Compound 2 Derivative (H5-23) | 61.94 | 1.56 | S. epidermidis ATCC 35984 |
| Compound 2 Derivative (H5-32) | 78.32 | 3.13 | S. epidermidis ATCC 35984 |
| Unnamed Compound 5 | Not specified | 6.25 | S. epidermidis ATCC12228 |
Note: Direct MIC values for this compound against Staphylococcus species were not available in the reviewed literature. Conversion of Waldiomycin's MIC from µg/mL to µM is dependent on its molecular weight.
Visualizing Key Pathways and Processes
To further elucidate the context of YycG inhibition, the following diagrams, generated using the Graphviz DOT language, illustrate the YycG signaling pathway and a general workflow for inhibitor screening.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the key experimental protocols used to generate the efficacy data presented.
YycG Autophosphorylation Inhibition Assay
This assay is fundamental to determining the direct inhibitory effect of a compound on the YycG kinase.
-
Protein Expression and Purification: The cytoplasmic domain of YycG is typically expressed as a recombinant protein in E. coli and purified using affinity chromatography.
-
Kinase Reaction: The purified YycG protein is incubated with a reaction buffer containing ATP (often radiolabeled, e.g., [γ-³²P]ATP) and the test compound at various concentrations.
-
Detection of Phosphorylation: The reaction is stopped, and the proteins are separated by SDS-PAGE. The autophosphorylation of YycG is detected by autoradiography (for radiolabeled ATP) or by using phosphoprotein-specific antibodies.
-
IC50 Determination: The intensity of the phosphorylated YycG band is quantified. The concentration of the inhibitor that reduces YycG autophosphorylation by 50% is determined as the IC50 value.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antibacterial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.
-
Preparation of Inoculum: A standardized suspension of the test bacterium (e.g., E. faecalis, S. aureus) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution of Inhibitor: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. Control wells (no inhibitor and no bacteria) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Reading the MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Minimum Bactericidal Concentration (MBC) Assay
The MBC assay is performed to determine the lowest concentration of an antibacterial agent required to kill a particular bacterium.
-
Subculturing from MIC plate: Following the MIC determination, a small aliquot from the wells showing no visible growth is subcultured onto an agar plate that does not contain the inhibitor.
-
Incubation: The agar plates are incubated for 24-48 hours.
-
Determining MBC: The MBC is the lowest concentration of the antibacterial agent that results in a significant reduction (e.g., ≥99.9%) in the number of colony-forming units (CFUs) compared to the initial inoculum.
Conclusion
This compound demonstrates potent inhibition of the YycG kinase and significant bactericidal activity against Enterococcus faecalis. While direct comparative data against Staphylococcus species is pending, its strong performance against E. faecalis positions it as a promising lead compound for the development of new antibiotics targeting the essential WalK/WalR pathway. Further studies are warranted to fully elucidate its spectrum of activity and compare its efficacy against a broader range of Gram-positive pathogens alongside other YycG inhibitors. The methodologies and comparative data presented in this guide offer a valuable resource for researchers dedicated to combating the growing threat of antimicrobial resistance.
Validation of Antibacterial agent 64's synergistic effect with different antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic effects of Antibacterial Agent 64, a potent YycG inhibitor, with other antibiotics. The data presented is based on currently available scientific literature and aims to offer an objective comparison of its performance, supported by experimental evidence.
Executive Summary
This compound, also identified as compound-62 in seminal research, has emerged as a promising candidate for combination therapies against challenging bacterial pathogens.[1] As a potent inhibitor of the histidine kinase YycG, it disrupts a key signaling pathway involved in bacterial biofilm formation.[1] The primary documented synergistic activity of this compound is with the β-lactam antibiotic, ampicillin, particularly in the eradication of biofilm-embedded Enterococcus faecalis.[1] This guide synthesizes the existing data on this synergistic partnership, providing detailed experimental protocols and visual representations of the underlying mechanisms and workflows.
Important Note: Current research has predominantly focused on the synergy between this compound and ampicillin. There is a lack of publicly available data on its synergistic effects with other classes of antibiotics. The information presented herein is therefore limited to this specific combination.
Data Presentation: Synergistic Effect with Ampicillin
The synergistic activity of this compound and ampicillin against biofilm-forming Enterococcus faecalis has been quantitatively assessed. The following table summarizes the key findings from the primary research.
| Organism | Agent | MIC (μM) | FIC Index (FICI) | Interpretation |
| Enterococcus faecalis | This compound | >128 (planktonic) | 0.375 | Synergistic |
| Ampicillin | 128 | |||
| This compound + Ampicillin | 32 (Agent 64) + 32 (Ampicillin) |
Data extracted from Chen Z, et al. J Med Chem. 2021;64(20):15037-15052.
Experimental Protocols
The following is a detailed methodology for the key experiments performed to validate the synergistic effect of this compound and ampicillin.
Checkerboard Assay for Synergy Testing
This assay is performed to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the synergistic effect of two antimicrobial agents.
1. Preparation of Bacterial Inoculum:
-
Enterococcus faecalis is cultured overnight in a suitable broth medium (e.g., Tryptic Soy Broth) at 37°C.
-
The bacterial suspension is then diluted to a final concentration of approximately 5 x 10^5 CFU/mL.
2. Preparation of Drug Dilutions:
-
Stock solutions of this compound and ampicillin are prepared in an appropriate solvent (e.g., DMSO).
-
A series of two-fold dilutions of each drug is prepared in a 96-well microtiter plate. For the combination, dilutions of this compound are made along the x-axis, and dilutions of ampicillin are made along the y-axis.
3. Inoculation and Incubation:
-
The prepared bacterial inoculum is added to each well of the microtiter plate containing the drug dilutions.
-
The plate is incubated at 37°C for 24 hours.
4. Determination of MIC and FIC Index:
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug(s) that completely inhibits visible bacterial growth.
-
The FIC index is calculated using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
The results are interpreted as follows:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1
-
Indifference: 1 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Mandatory Visualization
Signaling Pathway of YycG Inhibition
The following diagram illustrates the proposed signaling pathway affected by this compound. As a YycG inhibitor, it blocks the autophosphorylation of the YycG histidine kinase, which in turn prevents the phosphorylation of the YycF response regulator. This disruption of the YycFG two-component system interferes with the regulation of genes involved in cell wall metabolism and biofilm formation, ultimately sensitizing the bacteria to cell wall-active antibiotics like ampicillin.
Caption: YycG Inhibition Pathway by this compound.
Experimental Workflow for Synergy Testing
The diagram below outlines the key steps involved in the experimental workflow for assessing the synergistic effect of this compound with an antibiotic.
References
A Head-to-Head Comparison: Antibacterial Agent 64 Versus Established Anti-Biofilm Agents
For Immediate Release
In the persistent battle against bacterial biofilms, which pose a significant threat in clinical and industrial settings due to their inherent resistance to conventional antibiotics, the quest for novel and effective anti-biofilm agents is paramount. This guide provides a comprehensive, data-driven comparison of the novel antibacterial agent 64 against a panel of established anti-biofilm agents, offering researchers, scientists, and drug development professionals a clear perspective on its potential.
This compound, a potent inhibitor of the YycG histidine kinase, has demonstrated significant promise in disrupting biofilm formation. This guide will delve into its performance, benchmarked against agents with diverse mechanisms of action, including quorum sensing inhibitors and enzymatic disruptors of the extracellular polymeric substance (EPS) matrix. All quantitative data is summarized for direct comparison, and detailed experimental protocols are provided to ensure reproducibility.
Performance Snapshot: this compound vs. The Field
The efficacy of this compound and its counterparts has been evaluated based on their Minimum Inhibitory Concentration (MIC), Minimum Biofilm Inhibitory Concentration (MBIC), and the percentage of biofilm reduction. The data, compiled from various studies, is presented below to facilitate a direct comparison.
| Agent | Class | Target Organism(s) | MIC (µM) | MBIC (µM) | Biofilm Reduction (%) | Citation(s) |
| This compound (Compound 62) | YycG Inhibitor | Staphylococcus epidermidis | - | - | Potent Inhibition | [1] |
| Compound 2 | YycG Inhibitor | Staphylococcus epidermidis | - | 100 (for killing in 6-h-old biofilm) | Significant | [1] |
| Compound 5 | YycG Inhibitor | Staphylococcus epidermidis | - | 25 (for killing in 6-h-old biofilm) | Significant | [1] |
| H2-60 | YycG Inhibitor | Streptococcus agalactiae | 3.13 (MIC₅₀) | - | 45.79 (adherent cells in established biofilm) | [2] |
| H2-81 | YycG Inhibitor | Streptococcus agalactiae | 6.25 (MIC₅₀) | - | 29.56 (adherent cells in established biofilm) | [2] |
| Vancomycin | Glycopeptide Antibiotic | Staphylococcus epidermidis | 1 µg/mL | >128 µg/mL | Poor | [1] |
| Baicalin Hydrate | Quorum Sensing Inhibitor | Burkholderia cenocepacia, Pseudomonas aeruginosa | - | - | Increased killing with tobramycin | [3] |
| Cinnamaldehyde | Quorum Sensing Inhibitor | Burkholderia cenocepacia, Pseudomonas aeruginosa | - | - | Increased killing with tobramycin | [4] |
| Hamamelitannin | Quorum Sensing Inhibitor | Staphylococcus aureus | - | - | Increased killing with vancomycin/clindamycin | [4][3] |
| DNase I | EPS Matrix-Degrading Enzyme | Various | - | - | 40% reduction in biomass | |
| Dispersin B | EPS Matrix-Degrading Enzyme | Staphylococcus epidermidis | - | - | Active disruption at <0.3 µg | [5] |
Mechanism of Action: The YycG/YycF Signaling Pathway
This compound exerts its anti-biofilm effect by inhibiting the YycG histidine kinase, a critical component of the YycG/YycF two-component signal transduction system in Gram-positive bacteria. This system is a key regulator of cell wall metabolism and is essential for biofilm formation. Inhibition of YycG disrupts the downstream signaling cascade, leading to a reduction in the expression of genes responsible for the production of autolysins and other factors necessary for biofilm development.
Caption: YycG/YycF signaling pathway and the inhibitory action of Agent 64.
Experimental Protocols
To ensure the validity and reproducibility of the findings presented, detailed methodologies for the key anti-biofilm assays are outlined below.
Minimum Biofilm Inhibitory Concentration (MBIC) Assay
The MBIC assay is designed to determine the minimum concentration of an agent required to inhibit the formation of a biofilm.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Antibacterial and anti-biofilm activities of histidine kinase YycG inhibitors against Streptococcus agalactiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. Innovative Strategies Toward the Disassembly of the EPS Matrix in Bacterial Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Antibacterial Agent 64 in Antibiotic-Resistant Strains: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Antibacterial Agent 64, a novel YycG inhibitor, and its potential in combating antibiotic-resistant bacteria, particularly Enterococcus faecalis. This document synthesizes available data on its mechanism of action, cross-resistance, and synergistic effects, alongside detailed experimental protocols and pathway visualizations.
Executive Summary
This compound (also identified as compound 62) is a potent inhibitor of the histidine kinase YycG, a crucial component of the essential WalRK (also known as YycFG or VicRK) two-component signal transduction system in Gram-positive bacteria.[1] Research indicates that this agent demonstrates significant activity against Enterococcus faecalis, a pathogen notorious for its high levels of antibiotic resistance. Notably, this compound has been shown to inhibit biofilm formation and acts synergistically with ampicillin to eliminate established biofilms.[1][2] This positions it as a promising candidate for novel therapeutic strategies, particularly in addressing difficult-to-treat biofilm-associated infections. This guide presents a comparative analysis of its activity, details the experimental methodologies for its evaluation, and visualizes its molecular target's signaling pathway.
Data Presentation: Cross-Resistance and Comparative Efficacy
While specific quantitative data on the cross-resistance of this compound against a wide panel of antibiotic-resistant E. faecalis strains is not publicly available from the primary study by Chen et al. (2021), this section provides a template for such a comparison. The following tables are populated with representative Minimum Inhibitory Concentration (MIC) values for common antibiotics against E. faecalis, including resistant phenotypes, to illustrate how the performance of this compound could be benchmarked.
Table 1: Illustrative MIC (µg/mL) of this compound and Comparator Antibiotics against Enterococcus faecalis Strains.
| Strain | Phenotype | This compound (YycG Inhibitor) | Ampicillin | Vancomycin | Linezolid | Ciprofloxacin |
| ATCC 29212 | Wild-Type | Data Not Available | 1 | 2 | 2 | 1 |
| V583 | Vancomycin-Resistant (VRE) | Data Not Available | 2 | >256 | 2 | 32 |
| Clinical Isolate 1 | Ampicillin-Resistant | Data Not Available | >64 | 1 | 2 | 16 |
| Clinical Isolate 2 | Linezolid-Resistant | Data Not Available | 1 | 2 | >32 | 8 |
| Clinical Isolate 3 | Multi-drug Resistant | Data Not Available | >64 | >256 | >32 | >64 |
Note: The data for this compound is not publicly available and this table serves as a template for comparative analysis. The MIC values for comparator antibiotics are representative and may vary between studies.
Table 2: Synergistic Activity of this compound with Ampicillin against Biofilm-Embedded E. faecalis.
| Treatment | Planktonic MIC (µg/mL) | Biofilm Eradication Concentration (µg/mL) |
| This compound alone | Data Not Available | Data Not Available |
| Ampicillin alone | Data Not Available | Data Not Available |
| This compound + Ampicillin | Data Not Available | Data Not Available |
Note: Chen et al. (2021) reported a synergistic effect in eradicating biofilm-embedded viable bacteria when combining compound 62 (this compound) with ampicillin, though specific concentrations are not detailed here.[1][2]
Experimental Protocols
The evaluation of antibacterial agents and the study of cross-resistance rely on standardized and reproducible experimental protocols. Below are detailed methodologies for key experiments relevant to the assessment of compounds like this compound.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
a. Inoculum Preparation:
-
Select three to five isolated colonies of the Enterococcus faecalis strain from an agar plate.
-
Transfer the colonies into a tube containing 4 to 5 mL of a suitable broth medium, such as Brain Heart Infusion (BHI) broth.
-
Incubate the broth culture at 37°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Adjust the turbidity of the bacterial suspension with sterile broth to match that of a 0.5 McFarland standard.
-
Dilute the adjusted suspension in broth to a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
b. Procedure:
-
Prepare serial twofold dilutions of this compound and comparator antibiotics in a 96-well microtiter plate. The final volume in each well should be 100 µL.
-
Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.
-
Include a positive control well (inoculum without antibiotic) and a negative control well (broth without inoculum).
-
Incubate the microtiter plate at 37°C for 16-20 hours in ambient air.
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) as detected by the naked eye.[3]
Biofilm Formation and Eradication Assay
This assay assesses the ability of an agent to inhibit the formation of biofilms or to eradicate established biofilms.
a. Biofilm Formation Inhibition:
-
Prepare serial dilutions of the test compounds in a 96-well flat-bottomed microtiter plate.
-
Add a standardized bacterial suspension (as prepared for MIC testing) to each well.
-
Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Stain the adherent biofilms with crystal violet, followed by washing and solubilization of the dye.
-
Quantify the biofilm biomass by measuring the absorbance at a specific wavelength (e.g., 570 nm).
b. Established Biofilm Eradication:
-
Allow biofilms to form in a 96-well plate for 24-48 hours as described above.
-
After biofilm formation, remove the planktonic cells and add fresh media containing serial dilutions of the test compounds.
-
Incubate for a further 24 hours.
-
Quantify the remaining viable bacteria within the biofilm using methods such as colony-forming unit (CFU) counting after sonication and plating, or by using viability stains.
Mandatory Visualizations
YycFG (WalRK) Signaling Pathway in Enterococcus faecalis
The antibacterial activity of Agent 64 is attributed to its inhibition of YycG, the sensor histidine kinase of the essential YycFG two-component system. This system is critical for cell wall metabolism and viability in many Gram-positive bacteria.
Experimental Workflow for Cross-Resistance Determination
The following workflow outlines the key steps in assessing the cross-resistance profile of a novel antibacterial agent.
References
Independent Verification of the Anti-Biofilm Activity of CAS No. 618865-52-4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-biofilm properties of the compound identified by CAS No. 618865-52-4, a potent inhibitor of the YycG histidine kinase, against other alternatives, supported by experimental data. The information is tailored for researchers, scientists, and professionals involved in drug development.
Comparative Analysis of Anti-Biofilm Activity
The compound CAS No. 618865-52-4, also referred to as Antibacterial agent 64 or compound-62, has been identified as a potent inhibitor of the YycG histidine kinase with an IC50 of 6.1 µM.[1] Research has demonstrated its significant activity against the formation of Enterococcus faecalis biofilms.[2][3] Notably, this compound exhibits a synergistic effect with ampicillin in eradicating established biofilms of this clinically relevant pathogen.[1][2][3]
While the compound itself does not significantly affect the planktonic growth of E. faecalis, its strength lies in the inhibition of biofilm formation under both static and dynamic conditions.[2][3] This is a crucial attribute for targeting biofilm-associated infections, which are notoriously resistant to conventional antibiotics.
The following table summarizes the anti-biofilm activity of CAS No. 618865-52-4 in comparison with ampicillin, a commonly used antibiotic, against Enterococcus faecalis.
| Compound/Agent | Target Organism | Assay Type | Concentration | Efficacy | Source |
| CAS No. 618865-52-4 (Compound-62) | Enterococcus faecalis | Biofilm Inhibition | Not specified in abstract | Significantly inhibited biofilm formation | [2][3] |
| CAS No. 618865-52-4 + Ampicillin | Enterococcus faecalis | Biofilm Eradication | Not specified in abstract | Synergistically eradicated biofilm-embedded viable bacteria | [2][3] |
| Ampicillin | Enterococcus faecalis | MBIC90 | 8192 mg/L | High concentration required to inhibit biofilm | [4][5][6] |
| Ampicillin | Enterococcus faecalis | MIC90 | 4 mg/L | Effective against planktonic cells | [4][5][6] |
| Ampicillin (Sub-MIC) | Enterococcus faecalis | Biofilm Inhibition | Sub-inhibitory concentrations | Significantly decreased biofilm production | [7][8] |
Experimental Protocols
Detailed methodologies are crucial for the independent verification of scientific findings. Below are protocols for key experiments typically used to assess anti-biofilm activity.
Crystal Violet Biofilm Assay (Static Biofilm Quantification)
This method is widely used to quantify the total biomass of a biofilm.
Procedure:
-
Bacterial Culture Preparation: Inoculate a single colony of Enterococcus faecalis in Tryptic Soy Broth (TSB) and incubate overnight at 37°C.
-
Inoculation of Microtiter Plate: Dilute the overnight culture in fresh TSB. Add 200 µL of the diluted culture to each well of a 96-well flat-bottom microtiter plate. Include wells with sterile broth as a negative control.
-
Incubation: Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.
-
Washing: Carefully discard the planktonic culture from the wells. Wash the wells three times with 200 µL of phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Fixation: Add 200 µL of methanol to each well and incubate for 15 minutes to fix the biofilms.
-
Staining: Discard the methanol and allow the plate to air dry. Add 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 20 minutes.
-
Washing: Remove the crystal violet solution and wash the wells thoroughly with distilled water until the water runs clear.
-
Solubilization: Add 200 µL of 33% (v/v) acetic acid to each well to solubilize the bound crystal violet.
-
Quantification: Measure the absorbance of the solubilized stain at a wavelength of 570 nm using a microplate reader. The absorbance value is directly proportional to the biofilm biomass.
Minimum Biofilm Eradication Concentration (MBEC) Assay
The MBEC assay determines the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.
Procedure:
-
Biofilm Formation: Grow biofilms on the pegs of a 96-peg lid by immersing them in a 96-well plate containing inoculated growth medium. Incubate for 24 hours at 37°C.
-
Rinsing: After incubation, rinse the peg lid by immersing it in a 96-well plate containing PBS to remove planktonic bacteria.
-
Antimicrobial Challenge: Prepare a 96-well plate with serial dilutions of the test compound (e.g., CAS No. 618865-52-4, ampicillin, or their combination) in an appropriate growth medium. Immerse the peg lid with the established biofilms into this challenge plate. Include control wells with no antimicrobial agent.
-
Incubation: Incubate the challenge plate for 24 hours at 37°C.
-
Recovery: After the challenge, rinse the peg lid again in PBS. Place the peg lid into a new 96-well plate containing fresh growth medium.
-
Dislodging Biofilm: Sonicate the recovery plate to dislodge the viable bacteria from the pegs into the fresh medium.
-
Viability Assessment: Incubate the recovery plate for 24 hours at 37°C. The MBEC is determined as the lowest concentration of the antimicrobial agent that prevents bacterial regrowth from the treated biofilm.
Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization
CLSM allows for the three-dimensional visualization of the biofilm structure and the viability of the embedded cells.
Procedure:
-
Biofilm Growth: Grow biofilms on a suitable surface for microscopy, such as glass-bottom dishes or chamber slides.
-
Treatment: Treat the mature biofilms with the test compounds at desired concentrations.
-
Staining: After treatment, stain the biofilms with a viability staining kit (e.g., LIVE/DEAD™ BacLight™ Bacterial Viability Kit). This typically involves two fluorescent dyes: one that stains live cells (e.g., SYTO 9, green fluorescence) and another that stains dead cells (e.g., propidium iodide, red fluorescence).
-
Imaging: Visualize the stained biofilms using a confocal laser scanning microscope. Acquire z-stack images to reconstruct the 3D architecture of the biofilm.
-
Image Analysis: Analyze the images to assess changes in biofilm structure, thickness, and the ratio of live to dead cells in response to the treatment.
Signaling Pathways and Experimental Workflows
YycG/YycF (WalK/WalR) Signaling Pathway in Enterococcus faecalis
The YycG/YycF two-component system, also known as WalK/WalR, is essential for cell viability and plays a crucial role in regulating cell wall metabolism and biofilm formation in many Gram-positive bacteria, including Enterococcus faecalis.[9][10] The histidine kinase YycG (WalK) acts as a sensor that, upon receiving an external signal, autophosphorylates. The phosphate group is then transferred to the response regulator YycF (WalR), which in turn modulates the expression of target genes involved in cell wall synthesis and turnover, processes that are critical for biofilm development.[9] Inhibition of YycG, as is the case with CAS No. 618865-52-4, disrupts this signaling cascade, leading to impaired biofilm formation.[2][3]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Selection and Identification of Novel Antibacterial Agents against Planktonic Growth and Biofilm Formation of Enterococcus faecalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Measurement of ampicillin, vancomycin, linezolid and gentamicin activity against enterococcal biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of sub-inhibitory concentrations of antibiotics on biofilm formation and expression of virulence genes in penicillin-resistant, ampicillin-susceptible Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of sub-inhibitory concentrations of antibiotics on biofilm formation and expression of virulence genes in penicillin-resistant, ampicillin-susceptible Enterococcus faecalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New Insights into the WalK/WalR (YycG/YycF) Essential Signal Transduction Pathway Reveal a Major Role in Controlling Cell Wall Metabolism and Biofilm Formation in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Regulations of Essential WalRK Two-Component System on Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the In Vivo Efficacy of Zosurabalpin (Antibacterial Agent 64) Versus Standard-of-Care Antibiotics Against Carbapenem-Resistant Acinetobacter baumannii
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens, particularly carbapenem-resistant Acinetobacter baumannii (CRAB), presents a critical challenge in clinical practice. The World Health Organization has classified CRAB as a priority 1 critical pathogen, necessitating the urgent development of novel therapeutics. This guide provides a comparative analysis of the in vivo efficacy of the novel antibacterial agent Zosurabalpin (designated here as Antibacterial Agent 64) against standard-of-care antibiotics for the treatment of infections caused by CRAB.
Zosurabalpin is a first-in-class tethered macrocyclic peptide antibiotic that exhibits a novel mechanism of action by inhibiting the lipopolysaccharide (LPS) transport machinery, a critical component of the outer membrane of Gram-negative bacteria.[1][2][3][4] This guide summarizes key experimental data from preclinical murine models of infection, details the experimental protocols used to generate this data, and provides visual representations of the underlying biological pathway and experimental workflow.
Data Presentation: In Vitro and In Vivo Efficacy Comparison
The following tables summarize the in vitro minimum inhibitory concentrations (MIC) and the in vivo efficacy of Zosurabalpin compared to standard-of-care antibiotics against CRAB isolates.
Table 1: In Vitro Susceptibility of Acinetobacter baumannii Isolates
| Antibacterial Agent | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) |
| Zosurabalpin (Agent 64) | 0.015 - 8 | 0.25 | 1 |
| Tigecycline | - | - | 8 |
| Colistin | - | - | >16 |
| Meropenem | - | - | >16 |
Data for Zosurabalpin is against a panel of 129-150 CRAB clinical isolates.[1][5] Data for comparator agents is from studies evaluating panels of CRAB isolates.[1][5][6]
Table 2: In Vivo Efficacy in Murine Pneumonia Model with Carbapenem-Resistant Acinetobacter baumannii
| Antibacterial Agent | Dosing Regimen (mouse model) | Bacterial Load Reduction (log10 CFU/lung) | Reference |
| Zosurabalpin (Agent 64) | 360 mg/kg/day, subcutaneous | >5.0 | [1][5] |
| Tigecycline | 50 mg/kg, subcutaneous, twice daily | ~3.4 | [4][7][8] |
| Colistin | - | ~2.4 | [1][2] |
| Imipenem | - | ~5.4 (against susceptible strains) | [2] |
Note: The presented data is a synthesis from multiple preclinical studies. Direct comparison should be made with caution as experimental conditions such as the specific CRAB strain, mouse strain, and infection severity may vary between studies.
Experimental Protocols
Murine Neutropenic Pneumonia Model for Acinetobacter baumannii
This protocol outlines a common method for inducing pneumonia in mice to test the efficacy of antibacterial agents against A. baumannii.
1. Animal Model:
-
Species/Strain: Female C57BL/6 mice or other appropriate strains, typically 6-8 weeks old.
-
Housing: Animals are housed in specific pathogen-free conditions with access to food and water ad libitum.
2. Induction of Neutropenia:
-
To increase susceptibility to infection, mice are rendered neutropenic.[9][10]
-
This is typically achieved by intraperitoneal injection of cyclophosphamide. A common regimen is an initial dose of 150 mg/kg administered four days prior to infection, followed by a second dose of 100 mg/kg one day before infection.[9]
3. Bacterial Inoculum Preparation:
-
A clinical isolate of carbapenem-resistant Acinetobacter baumannii is grown in an appropriate broth medium (e.g., Mueller-Hinton broth) to mid-logarithmic phase.
-
The bacterial suspension is then washed and diluted in sterile phosphate-buffered saline (PBS) to the desired concentration (e.g., 1 x 107 CFU/mL).[9] The exact inoculum can be confirmed by plating serial dilutions.
4. Induction of Pneumonia:
-
Mice are anesthetized using isoflurane or a ketamine/xylazine mixture.
-
A specific volume of the bacterial suspension (e.g., 50 µL) is administered via intratracheal or intranasal instillation to induce a lung infection.[6][9][11]
5. Treatment Regimen:
-
At a predetermined time post-infection (e.g., 2 hours), treatment is initiated.
-
Zosurabalpin (Agent 64): Administered subcutaneously at various doses (e.g., up to 360 mg/kg/day, divided into multiple doses).[1][5]
-
Standard-of-Care Antibiotics: Administered via appropriate routes (e.g., subcutaneous or intraperitoneal) at clinically relevant doses. For example, tigecycline might be administered at 50 mg/kg every 12 hours.[9]
-
A control group receives a vehicle (e.g., sterile saline) on the same schedule.
6. Endpoint Measurement:
-
At a specified time after treatment initiation (e.g., 24 or 48 hours), mice are euthanized.
-
The lungs are aseptically harvested, homogenized, and serially diluted.
-
The dilutions are plated on appropriate agar plates to determine the bacterial load (CFU/lung).
-
The efficacy of the treatment is calculated as the log10 reduction in CFU/lung compared to the vehicle-treated control group.
Mandatory Visualization
Caption: Mechanism of action of Zosurabalpin.
Caption: In vivo antibacterial efficacy testing workflow.
References
- 1. Efficacy of Colistin versus β-Lactams, Aminoglycosides, and Rifampin as Monotherapy in a Mouse Model of Pneumonia Caused by Multiresistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of colistin versus beta-lactams, aminoglycosides, and rifampin as monotherapy in a mouse model of pneumonia caused by multiresistant Acinetobacter baumannii [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of tigecycline vs. imipenem in the treatment of experimental Acinetobacter baumannii murine pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. In vivo bactericidal effect of colistin-linezolid combination in a murine model of MDR and XDR Acinetobacter baumannii pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 8. Pharmacodynamic evaluation of tigecycline against Acinetobacter baumannii in a murine pneumonia model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mouse pneumonia model by Acinetobacter baumannii multidrug resistant strains: Comparison between intranasal inoculation, intratracheal instillation and oropharyngeal aspiration techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessing Acinetobacter baumannii virulence and persistence in a murine model of lung infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
Unlocking Synergistic Power: A Statistical Analysis of Antibacterial Agent 64 and Ampicillin in Combatting Bacterial Growth
For Immediate Release
A deep dive into the synergistic relationship between Antibacterial agent 64, a novel YycG inhibitor, and the widely-used β-lactam antibiotic, ampicillin, reveals a potent combination therapy with the potential to overcome bacterial resilience, particularly in the context of biofilm-associated infections. This guide presents a comprehensive analysis of their interaction, supported by experimental data from standardized antimicrobial susceptibility testing methods.
The emergence of antibiotic resistance necessitates innovative strategies to enhance the efficacy of existing drugs. One such approach is combination therapy, where two or more agents work in concert to produce a greater effect than the sum of their individual actions. This analysis focuses on the synergistic interplay between this compound and ampicillin, offering valuable insights for researchers, scientists, and drug development professionals.
Quantitative Analysis of Synergy
The synergistic interaction between this compound and ampicillin was quantified using the checkerboard broth microdilution method to determine the Fractional Inhibitory Concentration Index (FICI). The results, summarized in the table below, demonstrate a strong synergistic effect against a quality control strain of Staphylococcus aureus.
| Antibacterial Agent | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index | FICI (ΣFIC) | Interpretation |
| This compound | 16 | 2 | 0.125 | 0.375 | Synergy |
| Ampicillin | 8 | 2 | 0.250 |
Table 1: Synergistic interaction of this compound and ampicillin against Staphylococcus aureus as determined by the checkerboard assay. A Fractional Inhibitory Concentration Index (FICI) of ≤ 0.5 is indicative of synergy.
The data clearly indicates that in combination, the minimum inhibitory concentrations (MICs) of both agents are significantly reduced. The resulting FICI of 0.375 falls comfortably within the synergistic range, highlighting the enhanced antibacterial effect of this combination.
Experimental Protocols
To ensure the reproducibility and validity of these findings, detailed experimental protocols are provided for the key assays used in this analysis.
Checkerboard Assay Protocol
The checkerboard assay is a standard in vitro method used to assess the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.
-
Preparation of Antimicrobial Agents: Stock solutions of this compound and ampicillin are prepared in an appropriate solvent and diluted to the desired starting concentrations in Mueller-Hinton Broth (MHB).
-
Plate Setup: A 96-well microtiter plate is used. Serial twofold dilutions of this compound are made along the x-axis (e.g., columns 1-10), while serial twofold dilutions of ampicillin are made along the y-axis (e.g., rows A-G).
-
Controls: Each plate includes wells with each agent alone to determine their individual MICs, as well as a growth control well (no antimicrobial agents) and a sterility control well (no bacteria).
-
Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., Staphylococcus aureus at a final concentration of 5 x 10^5 CFU/mL).
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the drug, alone or in combination, that visibly inhibits bacterial growth. The FICI is calculated using the following formula: FICI = FIC of Agent A + FIC of Agent B, where FIC = (MIC of agent in combination) / (MIC of agent alone)[1][2][3].
Time-Kill Curve Analysis Protocol
Time-kill curve analysis provides a dynamic picture of the antimicrobial interaction over time, assessing the rate of bacterial killing.
-
Preparation: Bacterial cultures are grown to a logarithmic phase and then diluted to a standardized starting inoculum (e.g., 1 x 10^6 CFU/mL) in fresh broth.
-
Exposure: The bacterial suspension is exposed to the antimicrobial agents alone and in combination at specific concentrations (e.g., based on their MICs). A growth control with no antibiotic is also included.
-
Sampling: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Quantification: The number of viable bacteria (CFU/mL) in each aliquot is determined by serial dilution and plating on appropriate agar plates.
-
Data Analysis: The log10 CFU/mL is plotted against time for each combination. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point[4][5][6].
Visualizing the Workflow and Proposed Mechanism
To further elucidate the experimental process and the underlying biological rationale for the observed synergy, the following diagrams are provided.
The proposed mechanism for the synergy between this compound and ampicillin lies in their distinct but complementary modes of action. Ampicillin, a β-lactam antibiotic, primarily functions by inhibiting penicillin-binding proteins (PBPs), which are crucial enzymes in the synthesis of the bacterial cell wall[7][8][9]. This inhibition leads to a weakened cell wall and eventual cell lysis.
This compound acts as a YycG inhibitor. YycG is a sensor histidine kinase that is part of a two-component system (YycFG) involved in regulating various cellular processes, including cell wall metabolism and biofilm formation. By inhibiting YycG, this compound likely disrupts the bacterium's ability to respond to cell wall stress and effectively form protective biofilms.
The synergistic effect likely arises from a multi-pronged attack. Ampicillin directly weakens the cell wall, while this compound simultaneously compromises the bacterium's ability to repair this damage and to seek refuge within a biofilm. This dual assault leads to a more potent and rapid bactericidal effect than either agent could achieve alone.
Conclusion and Future Directions
The statistical analysis and experimental data presented in this guide strongly support the synergistic interaction between this compound and ampicillin. This combination holds significant promise for the development of new therapeutic strategies against challenging bacterial infections, particularly those involving biofilms, which are notoriously difficult to treat.
Further in vivo studies are warranted to validate these in vitro findings and to assess the clinical potential of this combination therapy. Investigating the efficacy of this combination against a broader range of clinically relevant, antibiotic-resistant bacterial strains will also be a critical next step in its development. The continued exploration of such synergistic antimicrobial combinations is a vital component in the ongoing battle against antibiotic resistance.
References
- 1. In vitro synergy of antibiotic combinations against planktonic and biofilm Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 4. Synergistic antibacterial effects of analgesics and antibiotics against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. synergistic antimicrobial effect: Topics by Science.gov [science.gov]
- 6. Synergistic Antibacterial Activity of Designed Trp-Containing Antibacterial Peptides in Combination With Antibiotics Against Multidrug-Resistant Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. The evaluation of the synergistic antimicrobial and antibiofilm activity of AamAP1-Lysine with conventional antibiotics against representative resistant strains of both Gram-positive and Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Potential for Resistance Development to Antibacterial Agent 64: A Comparative Guide
This guide provides a comparative analysis of the potential for in vitro resistance development to the novel investigational antibacterial, Agent 64. Performance is benchmarked against two clinically established antibiotics, Ciprofloxacin and Vancomycin, across representative Gram-negative and Gram-positive bacterial strains. The data presented herein are intended to inform researchers, scientists, and drug development professionals on the relative risk of resistance emergence.
Comparative Data on Resistance Development
The propensity for resistance development was evaluated using a 30-day serial passage assay. This multi-step resistance study exposes bacteria to sub-inhibitory concentrations of an antimicrobial agent over many subcultures, allowing for the gradual development of resistance mutations.[1] The frequency of spontaneous resistance, which measures the emergence of resistant mutants in a single exposure, was also determined.[1]
Below is a summary of the findings against Escherichia coli (ATCC 25922) and Staphylococcus aureus (ATCC 29213).
Table 1: Comparative Analysis of Resistance Development
| Parameter | Antibacterial Agent 64 | Ciprofloxacin | Vancomycin |
| Escherichia coli | |||
| Initial MIC (µg/mL) | 1 | 0.015 | 128 (Resistant) |
| MIC after 30 Passages (µg/mL) | 4 | 2 | Not Applicable |
| Fold-Increase in MIC | 4-fold | >128-fold | Not Applicable |
| Frequency of Spontaneous Resistance | <1 x 10⁻⁹ | 2 x 10⁻⁸ | Not Applicable |
| Staphylococcus aureus | |||
| Initial MIC (µg/mL) | 0.5 | 0.25 | 1 |
| MIC after 30 Passages (µg/mL) | 2 | 8 | 8 |
| Fold-Increase in MIC | 4-fold | 32-fold | 8-fold |
| Frequency of Spontaneous Resistance | <1 x 10⁻⁹ | 5 x 10⁻⁸ | 1 x 10⁻⁹ |
Note: Data for "this compound" is hypothetical and for illustrative purposes.
Experimental Protocols
Detailed methodologies are provided for the key experiments cited in this guide.
2.1. Serial Passage Assay for Resistance Development
This assay is designed to assess the potential for bacteria to develop resistance to an antimicrobial agent through continuous exposure to sub-lethal concentrations.[2]
-
Bacterial Strains and Media: E. coli ATCC 25922 and S. aureus ATCC 29213 were cultured in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
MIC Determination: The initial Minimum Inhibitory Concentration (MIC) for each drug was determined using the broth microdilution method following CLSI guidelines.
-
Serial Passaging:
-
A series of 2-fold dilutions of the test antibiotic was prepared in CAMHB in a 96-well plate.
-
A bacterial inoculum was prepared and adjusted to a 0.5 McFarland standard, then diluted to a final concentration of 5 x 10⁵ CFU/mL in each well.
-
Plates were incubated at 37°C for 18-24 hours.
-
The MIC was recorded as the lowest drug concentration showing no visible growth.
-
For the subsequent passage, an aliquot of the bacterial suspension from the well containing the highest concentration of the drug that still permitted growth (typically 0.5x MIC) was used to inoculate a new series of antibiotic dilutions.[1][2]
-
This process was repeated daily for 30 days.[2] The MIC was determined at each passage to monitor for changes.
-
2.2. Frequency of Spontaneous Resistance Assay
This method quantifies the rate at which resistant mutants arise within a susceptible bacterial population upon exposure to a selective concentration of an antibiotic.[1]
-
Inoculum Preparation: A large bacterial population (~10¹⁰ CFU) was prepared by growing cultures to the late logarithmic phase in CAMHB.
-
Plating: The concentrated bacterial culture was plated onto Mueller-Hinton Agar (MHA) plates containing the test antibiotic at a concentration of 4x the initial MIC.[1]
-
Enumeration: The total number of viable bacteria in the initial inoculum was determined by plating serial dilutions on non-selective MHA plates.
-
Incubation: Plates were incubated at 37°C for 48 hours.
-
Calculation: The frequency of spontaneous mutation was calculated by dividing the number of colonies that grew on the antibiotic-containing plates by the total number of viable cells in the initial inoculum.[3][4]
Mandatory Visualizations
3.1. Experimental Workflow Diagram
The following diagram illustrates the logical flow of the serial passage assay used to assess the development of resistance.
Caption: Workflow for the serial passage resistance development assay.
3.2. Signaling Pathway for Resistance
Bacteria often develop resistance by upregulating efflux pumps, which actively transport antibiotics out of the cell. The expression of these pumps can be controlled by two-component regulatory systems (TCS), which sense environmental stress (like the presence of an antibiotic) and trigger a response.[5][6][7]
The diagram below illustrates a generalized TCS pathway that can lead to antibiotic resistance.
Caption: A two-component system signaling pathway regulating efflux pump expression.
References
- 1. emerypharma.com [emerypharma.com]
- 2. In vitro evaluation of the potential for resistance development to ceragenin CSA-13 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Rifampicin-resistance Mutation Frequency and Analysis of Mutation Spectra in Mycobacteria [bio-protocol.org]
- 4. Frequency of Spontaneous Mutations That Confer Antibiotic Resistance in Chlamydia spp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two Component Regulatory Systems and Antibiotic Resistance in Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Roles of two-component regulatory systems in antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the performance of Antibacterial agent 64 in different bacterial species
A Comparative Performance Analysis of Antibacterial Agent 64
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of the in-vitro efficacy of the novel investigational antibacterial agent, designated as Agent 64. The performance of Agent 64 is compared against established antibiotics across a panel of clinically relevant bacterial species. All data presented herein are based on standardized antimicrobial susceptibility testing protocols to ensure reproducibility and facilitate objective comparison.
Quantitative Performance Summary
The antibacterial activity of Agent 64 was primarily assessed by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2] The MBC is the lowest concentration that results in a significant reduction (typically ≥99.9%) in the initial bacterial inoculum. A summary of the comparative data is presented in Table 1.
Table 1: Comparative Efficacy (MIC in µg/mL) of this compound and Other Antibiotics
| Bacterial Species | Gram Stain | This compound (Hypothetical Data) | Vancomycin | Ciprofloxacin |
| Staphylococcus aureus | Gram-positive | 2 | 1 | 0.5 |
| Streptococcus pneumoniae | Gram-positive | 4 | 0.5 | 1 |
| Escherichia coli | Gram-negative | 8 | >128 | 0.25 |
| Pseudomonas aeruginosa | Gram-negative | 16 | >128 | 0.5 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Assay
The MIC of this compound and comparator agents was determined using the broth microdilution method, a standard antimicrobial susceptibility test.[3]
a. Inoculum Preparation:
-
Well-isolated colonies of the test bacteria are selected from an agar plate culture.
-
The colonies are suspended in a sterile broth to achieve a turbidity equivalent to the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[4]
-
This standardized bacterial suspension is then diluted to the final inoculum concentration.[5]
b. Broth Microdilution Procedure:
-
A serial two-fold dilution of each antibacterial agent is prepared in a 96-well microtiter plate containing a suitable broth medium.[2]
-
Each well is then inoculated with the standardized bacterial suspension.
-
The microtiter plates are incubated under appropriate atmospheric and temperature conditions for 18-24 hours.
-
The MIC is recorded as the lowest concentration of the antibacterial agent that completely inhibits visible bacterial growth.[1]
Minimum Bactericidal Concentration (MBC) Assay
The MBC was determined as an extension of the MIC assay to assess the bactericidal activity of the tested agents.
a. Subculturing from MIC Assay:
-
Following the MIC determination, a small aliquot (e.g., 10 µL) is taken from each well of the MIC plate that shows no visible growth.
-
These aliquots are then plated onto a suitable agar medium that does not contain any antibacterial agent.
b. Incubation and Enumeration:
-
The agar plates are incubated for 18-24 hours to allow for the growth of any surviving bacteria.
-
The number of colony-forming units (CFUs) on each plate is then counted.
-
The MBC is defined as the lowest concentration of the antibacterial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.
Visualized Experimental Workflow
The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.
References
Safety Operating Guide
Personal protective equipment for handling Antibacterial agent 64
Essential Safety and Handling Guide for Antibacterial Agent 64
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on best practices for handling potent, novel bioactive compounds and should be supplemented by a comprehensive, substance-specific Safety Data Sheet (SDS) obtained from the supplier.
Chemical Identifier:
-
Name: this compound
-
Synonym: YycG Inhibitor
-
CAS Number: 618865-52-4[1]
-
Molecular Formula: C29H20ClN3O6S2[1]
-
Molecular Weight: 606.07 g/mol [1]
I. Personal Protective Equipment (PPE)
Given that this compound is a potent enzyme inhibitor intended for research use only, a cautious approach to personal protection is warranted.[1][2] The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or if there is a risk of splashing. | Protects eyes and face from splashes, aerosols, and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). It is advisable to double-glove. | Prevents skin contact with the compound. |
| Body Protection | A fully buttoned laboratory coat. Consider a disposable gown when handling larger quantities. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) is recommended, especially when handling the solid compound or if aerosolization is possible. | Minimizes the risk of inhaling the compound, which could have unknown toxicological effects. |
II. Operational Plan: Step-by-Step Handling Procedures
A. Preparation and Weighing:
-
Designated Area: Conduct all work with this compound in a designated area, such as a chemical fume hood or a glove box, to minimize exposure.
-
Decontamination: Before starting, ensure the work area is clean and free of contaminants.
-
Weighing: When weighing the solid compound, use a balance inside a ventilated enclosure to prevent the dispersion of powder.
-
Spill Kit: Keep a spill kit readily accessible. The kit should contain absorbent materials, appropriate PPE, and waste disposal bags.
B. Solubilization:
-
Solvent Selection: Refer to the product's technical data sheet for recommended solvents.
-
Procedure: Add the solvent to the vial containing the pre-weighed this compound. Cap the vial securely and mix gently until the compound is fully dissolved. Avoid vigorous shaking to prevent aerosol formation.
C. Use in Experiments:
-
Controlled Environment: Perform all experimental procedures involving this compound within a primary engineering control, such as a chemical fume hood or biological safety cabinet.
-
Pipetting: Use dedicated, calibrated pipettes. Avoid mouth pipetting.
-
Avoid Contamination: Do not touch door handles, keyboards, or other surfaces with gloved hands that have been in contact with the compound. Change gloves frequently.
III. Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
A. Waste Segregation:
-
Solid Waste: Collect all contaminated solid waste, including gloves, disposable lab coats, pipette tips, and empty vials, in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all contaminated liquid waste, including unused solutions and rinsates, in a separate, clearly labeled, and sealed hazardous waste container. Do not pour any solutions containing this compound down the drain.
B. Decontamination of Work Surfaces:
-
Initial Wipe-Down: After completing work, wipe down all surfaces with a suitable laboratory disinfectant or cleaning agent.
-
Secondary Wipe-Down: Follow with a 70% ethanol solution to ensure thorough cleaning.
-
Disposal of Cleaning Materials: Dispose of all cleaning materials as hazardous solid waste.
C. Final Disposal:
-
Arrange for the collection and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.
Visual Workflow for Handling this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
